molecular formula C18H29N5O4 B611626 Alkyne-Val-Cit-PAB-OH CAS No. 159857-79-1

Alkyne-Val-Cit-PAB-OH

Número de catálogo: B611626
Número CAS: 159857-79-1
Peso molecular: 379.5 g/mol
Clave InChI: VEGGTWZUZGZKHY-GJZGRUSLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Val-Cit-PAB-OH is a peptide linker molecule used in the synthesis of drug conjugates. It is cleaved by cathepsin B, a protease highly expressed in cancer cells, which confers specificity of the drug conjugates to cancer cells. Val-Cit-PAB-OH has been used in the synthesis of antibody-drug conjugates (ADCs) containing the tubulin polymerization inhibitors KGP05 or monomethyl auristatin D (MMAD), as well as α-galactosylceramide or folic acid conjugates that target peptide antigens to natural killer T cells or exportin 1 (CRM1) inhibitors to cancer cells, respectively. It has also been used as a precursor in the synthesis of Mc-Val-Cit-PABC-PNP.>Val-cit-PAB-OH is an precursor for making MC-​Val-​Cit-​PAB, which is also known as MC-​Val-​Cit-​PAB-OH. Val-cit-PAB-OH is a cathepsin cleavable ADC peptide linker. MC-​Val-​Cit-​PAB is useful for making ADC (antibody-drug conjugates). FDA approved drugs such as brentuximab vedotin use this linker. The Val-Cit will specifically be cleaved by catepsin B. As this enzyme is only present in the lysosome the ADC payload will be release only in the cell. Azido group will react with DBCO, BCN or other Alkyne group through click chemistry, PEG spacer increases aqueous solubility. **** Please also : #610235: MC-Val-Cit-PAB (ADC peptide linker) and #610234: MC-Val-Cit-PAB-PNP (ADC peptide linker);  #620108 Val-cit-PAB-OH (ADC peptide linker).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGGTWZUZGZKHY-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159857-79-1
Record name (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Gatekeeper of Potency: An In-depth Technical Guide to the Mechanism of Action of Val-Cit Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has emerged as a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within cancer cells. This technical guide provides a comprehensive exploration of the Val-Cit linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism: A Symphony of Specificity and Controlled Release

The fundamental principle behind the Val-Cit linker lies in its selective cleavage by enzymes that are highly active within the lysosomal compartments of tumor cells, most notably Cathepsin B.[1][] This enzymatic susceptibility ensures that the potent cytotoxic drug remains tethered to the antibody while in systemic circulation, minimizing off-target toxicity and enhancing the therapeutic window.[]

The process unfolds in a series of orchestrated steps following the binding of the ADC to its target antigen on the cancer cell surface:

  • Receptor-Mediated Endocytosis: The ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, a process where the cell membrane engulfs the complex to form an endosome.[3][4]

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle rich in degradative enzymes and characterized by an acidic environment.[4][5]

  • Enzymatic Cleavage: Within the lysosome, the high concentration and activity of proteases, particularly Cathepsin B, recognize the Val-Cit dipeptide sequence.[5][6] Cathepsin B then hydrolyzes the amide bond between the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (B1207046) (PABC) group.[6][7]

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous and rapid electronic cascade within the PABC spacer. This "self-immolation" results in the release of the unmodified, fully active cytotoxic payload, along with carbon dioxide and a remnant of the spacer.[8][9]

  • Cytotoxic Action: The liberated payload can then diffuse from the lysosome into the cytoplasm and nucleus to exert its cell-killing effect, such as disrupting microtubule dynamics or inducing DNA damage.[4][9]

It is noteworthy that while Cathepsin B is the primary enzyme associated with Val-Cit linker cleavage, other lysosomal cysteine proteases like Cathepsin L, S, and F can also contribute to this process, providing a degree of redundancy that may circumvent potential resistance mechanisms.[9][10]

Diagram: Mechanism of Action of Val-Cit-PABC Linker

Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) (Stable) ADC_bound ADC Binds to Antigen ADC->ADC_bound Targeting Antigen Target Antigen Antigen->ADC_bound Endosome Endosome ADC_bound->Endosome Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome Trafficking & Fusion Cleavage Val-Cit Linker Cleavage by Cathepsin B Lysosome->Cleavage Self_immolation PABC Spacer Self-Immolation Cleavage->Self_immolation Payload_released Active Payload Released Self_immolation->Payload_released Cytotoxicity Cytotoxic Effect (e.g., Microtubule Disruption, DNA Damage) Payload_released->Cytotoxicity Cell Killing

Caption: Intracellular trafficking and payload release pathway for a Val-Cit linker-containing ADC.

Quantitative Data Presentation

The performance of Val-Cit linkers can be quantitatively assessed through various parameters, including their stability in plasma and their efficacy in killing cancer cells (cytotoxicity). The following tables summarize key quantitative data for ADCs utilizing Val-Cit linkers in comparison to other linker technologies.

Table 1: Comparative Plasma Stability of ADC Linkers

Linker TypeADC ModelAnimal ModelKey Stability FindingsReference
Val-Cit anti-HER2-VC(S)-MMAEHumanNo significant degradation observed after 28 days.[5]
Val-Cit anti-CD79b-MMAERatShowed rapid payload loss in plasma.[11]
Val-Cit Trastuzumab-mcVC-PABC-Auristatin-0101MouseUnstable due to cleavage by carboxylesterase 1c (Ces1c).[12][13]
Glu-Val-Cit (EVCit) anti-HER2-EVCit-MMAEMouseExceptionally high long-term stability with almost no premature cleavage.[5]
Sulfatase-cleavable Trastuzumab-basedMouseHigh plasma stability (over 7 days).[12]
Non-cleavable (SMCC) Trastuzumab-DM1 (Kadcyla®)HumanGenerally higher stability in circulation.[11]

Table 2: Comparative In Vitro Cytotoxicity of ADCs

ADC (Linker-Payload)Cell LineIC50 Value (pM)Reference
Trastuzumab-Val-Cit-MMAE SK-BR-3 (HER2+)14.3[12]
Trastuzumab-cBu-Cit-MMAE SK-BR-3 (HER2+)Equally potent to Val-Cit-MMAE[12]
Trastuzumab-Val-Ala-MMAE HER2+ cells92[12]
Trastuzumab-Sulfatase-cleavable-Payload HER2+ cells61 and 111[12]
Kadcyla® (Non-cleavable SMCC-DM1) HER2+ cells33[12]
ADC with Val-Cit linker (untreated) SK-BR-3 (HER2+)Cytotoxic[7]
ADC with Val-Cit linker (NE-treated) SK-BR-3 (HER2+)IC50 an order of magnitude greater than MMAE[7][14]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate characterization and comparison of ADCs with Val-Cit linkers.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.

Objective: To determine the kinetics of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • 96-well microplate

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer for 15 minutes at 37°C to ensure full activation.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[15]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Diagram: In Vitro ADC Cleavage Assay Workflow

Cleavage_Assay_Workflow start Start activate_enzyme Activate Cathepsin B (37°C, 15 min) start->activate_enzyme initiate_reaction Add Activated Cathepsin B to ADC solution activate_enzyme->initiate_reaction setup_reaction Prepare ADC solution in Assay Buffer setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate time_points Withdraw Aliquots at Time Points incubate->time_points quench Quench Reaction time_points->quench analyze Analyze by LC-MS/MS quench->analyze end End analyze->end

Caption: Experimental workflow for an in vitro ADC cleavage assay.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.

Objective: To determine the half-life of an ADC and quantify premature drug release in human plasma.

Materials:

  • ADC with Val-Cit linker

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Preparation:

    • For intact ADC analysis: Immediately quench the reaction by diluting the sample in cold PBS. Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography. Wash the captured ADC to remove plasma proteins. Elute the ADC from the affinity matrix.

    • For free payload analysis: Precipitate proteins from the plasma sample using a solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.

  • Analysis:

    • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free payload.

  • Data Analysis:

    • Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

    • Plot the concentration of the free payload over time to assess the rate of premature release.

Diagram: In Vitro Plasma Stability Assay Workflow

Plasma_Stability_Workflow cluster_intact Intact ADC Analysis cluster_free Free Payload Analysis start Start incubate Incubate ADC in Human Plasma (37°C) start->incubate time_points Collect Aliquots at Time Points incubate->time_points capture Capture ADC (Protein A/G) time_points->capture precipitate Protein Precipitation time_points->precipitate wash Wash capture->wash elute Elute ADC wash->elute analyze_intact Analyze by LC-MS (DAR) elute->analyze_intact end End analyze_intact->end centrifuge Centrifuge precipitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze_free Analyze by LC-MS/MS collect_supernatant->analyze_free analyze_free->end

Caption: Workflow for in vitro plasma stability assessment of an ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic potential of an ADC on cancer cells.

Objective: To determine the IC50 value of an ADC in a target cancer cell line.

Materials:

  • Target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete growth medium

  • ADC with Val-Cit linker

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

  • ADC Treatment: Prepare serial dilutions of the ADC in complete growth medium and add them to the wells containing the cells. Include untreated cells as a control.[3]

  • Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Diagram: In Vitro Cytotoxicity (MTT) Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat_adc Treat with Serial Dilutions of ADC adhere->treat_adc incubate Incubate (72-120h) treat_adc->incubate add_mtt Add MTT Solution (Incubate 2-4h) incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for an in vitro ADC cytotoxicity MTT assay.

Conclusion

The Val-Cit cleavable linker represents a highly successful and widely adopted strategy in ADC development. Its mechanism, contingent on the specific enzymatic activity within the lysosomal compartment of cancer cells, provides a robust platform for achieving targeted drug delivery and potent anti-tumor efficacy. A thorough understanding of this mechanism, coupled with rigorous quantitative analysis through standardized experimental protocols, is paramount for the rational design and optimization of next-generation ADCs with improved therapeutic indices. This guide serves as a foundational resource for professionals dedicated to advancing the field of targeted cancer therapy.

References

Alkyne Linkers for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and stable covalent attachment of molecular entities to biomolecules, a process known as bioconjugation, is a cornerstone of modern chemical biology, drug development, and diagnostics. Among the diverse chemical tools available, alkyne linkers have emerged as exceptionally versatile and powerful handles for these applications. Their unique reactivity, particularly in bioorthogonal "click chemistry" reactions, allows for the efficient and specific labeling and modification of proteins, nucleic acids, carbohydrates, and lipids in complex biological environments. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of alkyne linkers in bioconjugation.

Core Principles of Alkyne-Based Bioconjugation

Alkyne linkers are organic molecules containing a carbon-carbon triple bond. This functional group is largely absent in biological systems, rendering it a bioorthogonal handle that can react selectively with a partner functional group without cross-reactivity with native biological molecules. The primary reactions involving alkyne linkers are cycloaddition reactions with azides, which form a stable triazole ring.

Major Alkyne Bioconjugation Reactions:
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent "click chemistry" reaction, known for its high efficiency, selectivity, and favorable kinetics under mild, aqueous conditions.[1][2] It involves the reaction of a terminal alkyne with an azide (B81097), catalyzed by a copper(I) species, to form a 1,4-disubstituted 1,2,3-triazole.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative to CuAAC, SPAAC is ideal for applications in living systems where the cytotoxicity of copper is a concern.[1] This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to form a triazole linkage without the need for a catalyst.[1][3]

  • Thiol-Yne Reaction: This reaction involves the addition of a thiol to an alkyne, which can proceed via a radical-mediated or nucleophilic mechanism.[4][5] It is a metal-free reaction that can be used for bioconjugation under mild conditions and allows for the coupling of two thiol-containing molecules to one alkyne.[4][5]

Types of Alkyne Linkers

A wide variety of alkyne linkers are available, each with specific properties suited for different applications. They can be broadly categorized based on their alkyne moiety and any additional functional groups.

  • Terminal Alkynes: These are the most common type of alkyne linkers used in CuAAC reactions. Their reactivity can be tuned by modifying their electronic and steric properties. Electron-deficient alkynes generally exhibit faster reaction rates.[1]

  • Strained Cyclooctynes: These are essential for SPAAC reactions. The degree of ring strain and the electronic properties of the cyclooctyne dictate the reaction rate, with more strained and electron-deficient cyclooctynes reacting faster.[1] Common examples include dibenzocyclooctyne (DBCO), bicyclononyne (BCN), and dibenzoannulated cyclooctyne (DIBO).[1]

  • Bifunctional Alkyne Linkers: These linkers possess an alkyne at one terminus and another reactive functional group (e.g., NHS ester, maleimide) at the other. This allows for the sequential conjugation of two different molecules. Polyethylene glycol (PEG) spacers are often incorporated into these linkers to improve solubility and reduce steric hindrance.

Quantitative Data on Alkyne Linker Reactivity

The choice of alkyne linker significantly impacts the efficiency of a bioconjugation reaction. The following tables summarize key quantitative data for the most common alkyne bioconjugation reactions.

Table 1: Comparative Reactivity of Terminal Alkynes in CuAAC
Alkyne ClassExampleRelative ReactivityTime to 50% Completion (10 µM Cu+)Time to 90% Completion (10 µM Cu+)Key Considerations
Propiolamides Secondary PropiolamideVery High~ 5 min~ 15 minElectronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions.[1]
Tertiary PropiolamideHigh~ 10 min~ 25 minGenerally fast, but can be slightly slower than secondary propiolamides.[1]
Propargyl Ethers O-propargyl-tyrosineHigh~ 8 min~ 20 minExcellent combination of reactivity, stability, and ease of incorporation into peptides.[1]
Ynamides N-alkynyl amidesHigh--Highly reactive but can be prone to hydrolysis.
Simple Alkynes Propargyl alcoholModerate--Stable and cost-effective, but with slower reaction kinetics compared to activated alkynes.

Data adapted from BenchChem's "A Comparative Guide to the Reactivity of Terminal Alkynes in Bioconjugation".[1]

Table 2: Comparative Reactivity of Strained Cyclooctynes in SPAAC
CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Considerations
DBCO Benzyl Azide~0.6 - 1.0Generally exhibits the highest reaction rates, making it ideal for applications where speed is critical.[1]
DIBO Benzyl Azide~0.3 - 0.7Demonstrates robust reactivity and a good balance of reactivity and stability.[1]
BCN Benzyl Azide~0.06 - 0.1Slower reaction rate but offers advantages in terms of smaller size and lower lipophilicity.[1]

Data adapted from BenchChem's "A Comparative Guide to the Reaction Rates of Cyclooctynes in Bioorthogonal Chemistry".[1]

Table 3: Stability of Triazole Linkages
ReactionLinkage TypeStabilityKey Features
CuAAC 1,4-disubstituted 1,2,3-triazoleVery HighHighly stable aromatic heterocycle, resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1][6]
SPAAC Fused 1,2,3-triazoleVery HighSimilar exceptional stability to the triazole formed via CuAAC.[1][6]

Information based on a consensus from multiple studies.[1][6]

Experimental Protocols

Protocol 1: Introduction of an Alkyne Handle onto a Protein using an NHS Ester

This protocol describes the general procedure for labeling a protein with an alkyne group using an N-hydroxysuccinimide (NHS) ester-functionalized alkyne linker. This method targets primary amines on lysine (B10760008) residues and the N-terminus of the protein.[5][7]

Materials:

  • Protein of interest (in a non-amine-containing buffer, e.g., PBS)

  • Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Solvent for NHS ester: Anhydrous, amine-free DMSO or DMF

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.

  • NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in a minimal amount of DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Calculate the required amount of alkyne-NHS ester. A molar excess of 8-20 fold of the NHS ester to the protein is a common starting point.

    • Add the calculated volume of the alkyne-NHS ester stock solution to the protein solution.

    • Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess, unreacted alkyne-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Confirm the successful labeling of the protein with the alkyne handle using methods such as mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction to conjugate an alkyne-labeled biomolecule with an azide-containing cargo.

Materials:

  • Alkyne-labeled biomolecule (in an appropriate buffer)

  • Azide-containing cargo molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-labeled biomolecule and the azide-containing cargo in the desired molar ratio (a slight excess of one reagent is often used).

  • Copper/Ligand Premix: Prepare a premix of CuSO₄ and the ligand. For example, mix the 20 mM CuSO₄ stock and 50 mM THPTA stock in a 1:2.5 volume ratio.

  • Addition of Reagents:

    • Add the copper/ligand premix to the reaction mixture to achieve a final copper concentration of approximately 100-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst and excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized probe.

Materials:

  • Cells with azide-modified biomolecules (e.g., through metabolic labeling with an azide-containing sugar)

  • Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)

  • Cell culture medium or PBS

Procedure:

  • Cell Preparation:

    • If necessary, metabolically label the cells with an azide-containing precursor for a sufficient time to allow for its incorporation into the biomolecules of interest.

    • Gently harvest the cells and wash them with PBS to remove any unincorporated precursor.

    • Resuspend the cells in fresh cell culture medium or PBS.

  • SPAAC Labeling:

    • Add the cyclooctyne-functionalized probe to the cell suspension to a final concentration typically in the range of 10-100 µM.

    • Incubate the cells at 37°C for 30-60 minutes.

  • Washing: Wash the cells multiple times with PBS to remove any unreacted probe.

  • Analysis: The labeled cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy.

Visualizing Workflows and Pathways

Activity-Based Protein Profiling (ABPP) Workflow

Activity-based protein profiling is a powerful chemoproteomic strategy to study enzyme function directly in complex biological systems. It often utilizes alkyne-functionalized activity-based probes (ABPs) that covalently bind to the active site of a specific class of enzymes. The alkyne handle then allows for the subsequent attachment of a reporter tag via click chemistry for visualization or enrichment.

ABPP_Workflow cluster_sample Biological Sample (Cells/Lysate) cluster_click Click Chemistry cluster_analysis Downstream Analysis Sample Intact Cells or Lysate Labeled_Proteins Covalently Labeled Active Enzymes Sample->Labeled_Proteins Incubation Probe Alkyne-ABP Probe->Labeled_Proteins Click_Reaction CuAAC or SPAAC Labeled_Proteins->Click_Reaction Tagged_Proteins Tagged Enzymes Click_Reaction->Tagged_Proteins Reporter Azide-Reporter (e.g., Biotin or Fluorophore) Reporter->Click_Reaction Analysis Analysis Tagged_Proteins->Analysis Enrichment Affinity Purification (Streptavidin Beads) Analysis->Enrichment Biotin Tag Gel In-gel Fluorescence Imaging Analysis->Gel Fluorophore Tag MS LC-MS/MS for Protein ID Enrichment->MS Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor (Glycosylated with Alkyne-Sugar) Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulation & Nuclear Translocation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

References

Alkyne-Val-Cit-PAB-OH: A Technical Guide to Synthesis and Chemical Properties for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of Alkyne-Val-Cit-PAB-OH, a critical linker molecule in the development of next-generation antibody-drug conjugates (ADCs). The strategic incorporation of a terminal alkyne group facilitates precise and efficient conjugation to azide-modified antibodies or payloads via click chemistry. The core Valine-Citrulline (Val-Cit) dipeptide is engineered for selective cleavage by Cathepsin B within the lysosomal compartment of cancer cells, ensuring targeted payload release. This is coupled with a self-immolative para-aminobenzyl alcohol (PAB) spacer to liberate the unmodified drug.

Chemical Properties and Specifications

The this compound linker is designed for stability in systemic circulation and specific enzymatic cleavage upon internalization into target cells.[1][] Key chemical data are summarized below.

PropertyValueSource(s)
Molecular Formula C24H35N5O5[3]
Molecular Weight 473.57 g/mol [3]
CAS Number 2748039-76-9[3][4]
Purity Typically >96%[3]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO, DMF[6]
Storage Conditions -20°C, stored under nitrogen[5][6][7]
Cleavage Mechanism Cathepsin B-mediated hydrolysis of the Val-Cit amide bond[]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be accomplished through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry. The general strategy involves the sequential coupling of amino acids, introduction of the alkyne moiety, and attachment of the PAB spacer. An alternative, high-yielding solution-phase methodology has also been reported for the core Val-Cit-PAB structure, which can be adapted for the synthesis of the alkyne derivative.[8]

Experimental Protocol: Adapted from Solid-Phase and Solution-Phase Methodologies

This protocol provides a representative, detailed methodology for the synthesis of this compound.

Materials:

  • Fmoc-Cit-Wang resin

  • Fmoc-Val-OH

  • 4-Pentynoic acid

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • p-Aminobenzyl alcohol (PAB-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Step 1: Solid-Phase Synthesis of Alkyne-Val-Cit-OH

  • Resin Swelling: Swell Fmoc-Cit-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from Citrulline. Wash the resin extensively with DMF and DCM.

  • Valine Coupling: In a separate vessel, pre-activate Fmoc-Val-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step as described in step 1.2.

  • Alkyne Moiety Coupling: Pre-activate 4-pentynoic acid (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF. Add the activated acid to the resin and react for 2 hours. Wash the resin with DMF and DCM.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours. Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet under vacuum.

  • Purification: Purify the crude Alkyne-Val-Cit-OH by reverse-phase HPLC.

Step 2: Solution-Phase Coupling with PAB-OH

  • Dissolution: Dissolve the purified Alkyne-Val-Cit-OH and p-aminobenzyl alcohol (1.2 eq.) in DMF.

  • Coupling: Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution. Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure. Purify the resulting this compound by flash column chromatography or preparative HPLC to yield the final product.

Chemical Reactivity and Stability

The chemical properties of this compound are central to its function as an ADC linker.

  • Click Chemistry: The terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[6] This allows for the efficient and site-specific conjugation of the linker to azide-functionalized molecules.

  • Enzymatic Cleavage: The Val-Cit dipeptide is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[] This enzymatic cleavage is the primary mechanism for payload release.

  • Self-Immolation: Following the cleavage of the Citrulline-PAB amide bond, the resulting p-aminobenzyl carbamate (B1207046) is unstable and undergoes a 1,6-elimination reaction to release the payload, carbon dioxide, and p-aminobenzyl alcohol.

  • Plasma Stability: The related Mc-Val-Cit-PABOH linker has demonstrated high stability in plasma, with reported half-lives of 6.0 days in mice and 9.6 days in monkeys.[8] This high stability is crucial to prevent premature drug release in circulation, which could lead to off-target toxicity.[1][9]

Mechanism of Action in an ADC Context

The following diagram illustrates the workflow of an ADC utilizing an this compound linker from systemic circulation to intracellular payload release.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable Linker) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH, High Cathepsin B) Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload Lysosome->Payload 4. Cathepsin B Cleavage & Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: ADC mechanism of action workflow.

Experimental Workflow for ADC Synthesis

The synthesis of a functional ADC using this compound involves several key steps, starting from the individual components.

ADC_Synthesis_Workflow cluster_components Starting Materials cluster_synthesis Synthesis Steps Antibody Monoclonal Antibody (mAb) Step1 1. mAb Azide Modification Antibody->Step1 Linker This compound Step2 2. Linker-Payload Conjugation Linker->Step2 Payload Cytotoxic Payload with Amine/Hydroxyl Payload->Step2 AzideModifier Azide-Modification Reagent (e.g., NHS-Azide) AzideModifier->Step1 Step3 3. Click Chemistry (CuAAC or SPAAC) Step1->Step3 Step2->Step3 Step4 4. Purification & Characterization Step3->Step4 FinalADC Final Antibody-Drug Conjugate (ADC) Step4->FinalADC

Caption: General workflow for ADC synthesis.

References

The Cornerstone of Next-Generation ADCs: A Technical Guide to Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of bioconjugation, providing a powerful toolkit for the development of more homogeneous, stable, and effective Antibody-Drug Conjugates (ADCs). Coined by Karl Barry Sharpless, this chemical philosophy emphasizes reactions that are modular, high-yielding, and produce only inoffensive byproducts.[1] In the context of ADC development, click chemistry offers a precise and reliable method for attaching potent cytotoxic payloads to monoclonal antibodies, overcoming many of the limitations associated with traditional conjugation methods.[2][]

This in-depth technical guide explores the fundamental principles of click chemistry and its application in the construction of ADCs. It provides a comparative overview of the most prominent click reactions, detailed experimental protocols, and an analysis of their impact on ADC stability and function.

The Imperative for Precision: Moving Beyond First-Generation ADCs

First-generation ADCs, while clinically successful, are often heterogeneous mixtures. Traditional conjugation methods, such as those targeting lysine (B10760008) residues or interchain cysteines, result in a varied number of drugs attached at different positions on the antibody.[4] This heterogeneity can lead to a number of challenges, including a variable drug-to-antibody ratio (DAR), which can impact the ADC's pharmacokinetics, efficacy, and toxicity profile.[4]

Click chemistry addresses this challenge by enabling site-specific conjugation. By introducing a bioorthogonal functional group (an "unnatural" chemical handle) at a specific site on the antibody, a corresponding functional group on the drug-linker can be "clicked" into place, resulting in a homogeneous ADC with a precisely defined DAR.[1][5] This level of control is crucial for optimizing the therapeutic window of an ADC.

Core Click Chemistry Reactions for ADC Development

Two primary classes of click reactions have gained prominence in the development of ADCs: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and versatile method for forming a stable triazole linkage between a terminal alkyne and an azide (B81097).[6] This reaction is characterized by its rapid kinetics and high yields.[6] However, the requirement for a copper(I) catalyst can be a drawback for biological applications due to the potential for cytotoxicity and protein degradation.[7] The use of copper-chelating ligands can help to mitigate these effects.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the limitations of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide, eliminating the need for a cytotoxic copper catalyst.[8] This makes SPAAC highly biocompatible and suitable for use in living systems.[8] The reaction kinetics of SPAAC are generally slower than CuAAC but can be modulated by the choice of the cyclooctyne reagent.[9][10]

Quantitative Comparison of Click Chemistry Methodologies

The choice between CuAAC and SPAAC for ADC development depends on a variety of factors, including the desired reaction speed, the sensitivity of the antibody and payload to copper, and the overall manufacturing process. The following tables provide a summary of key quantitative data to aid in the selection process.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Traditional (Maleimide-based)
Reaction Kinetics (Second-Order Rate Constants) 10 to 104 M-1s-1[8]1 to 45 M-1s-1 (dependent on cyclooctyne)[11]~734 M-1s-1[6]
Typical Reaction Time Minutes to a few hours[6]Several hours to overnight[12]Minutes to a few hours
Typical Yields High (>90%)[6]High (>90%)[13]Variable, often lower than click chemistry
Biocompatibility Requires copper catalyst, which can be cytotoxic. Ligands can mitigate this.[7]Copper-free and highly biocompatible.[8]Generally biocompatible, but the linker can be unstable.
Linkage Stability Highly stable triazole ring.[14]Highly stable triazole ring.[14]Thioether bond can be susceptible to retro-Michael reaction, leading to payload loss.[15][16]

Table 1: Comparison of Key Parameters for ADC Conjugation Methods.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
[9+1]CPP2.2 x 10⁻³[9]
[11+1]CPP0.8 x 10⁻³[9]
m[9+1]CPP9.6 x 10⁻³[9]
ODIBO45[11]

Table 2: Reaction Kinetics of Different Cyclooctynes in SPAAC.

Impact on Antibody Structure and Function

A critical consideration in ADC development is the impact of conjugation on the antibody's structure and function. Site-specific conjugation using click chemistry has been shown to better preserve the antibody's binding affinity compared to random conjugation methods. One study demonstrated a 2.3-fold increase in the number of bound antibodies per cell for a site-specifically conjugated photoimmunoconjugate compared to its non-specifically conjugated counterpart.[1]

While conjugation can lead to a decrease in the conformational stability of the antibody and an increased propensity for aggregation, these effects are often less pronounced with the controlled and specific nature of click chemistry.[17][18][19] Biophysical methods such as differential scanning calorimetry (DSC) and size-exclusion chromatography (SEC) are essential for characterizing the stability of the final ADC product.[19][20]

Experimental Protocols

The following sections provide detailed methodologies for performing CuAAC and SPAAC for ADC development.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Antibody with an incorporated terminal alkyne or azide functional group

  • Drug-linker with the corresponding azide or alkyne functional group

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the drug-linker)

  • Desalting column (for purification)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).

    • Prepare a stock solution of the ligand in water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).

    • Dissolve the drug-linker in DMSO to a desired stock concentration.

  • Antibody Preparation:

    • Buffer exchange the antibody into PBS, pH 7.4, using a desalting column.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • In a reaction tube, combine the antibody solution with the drug-linker stock solution. The molar ratio of drug-linker to antibody will depend on the desired DAR and the number of reactive sites on the antibody.

    • Prepare the copper catalyst by premixing the CuSO₄ and ligand solutions. A typical ligand-to-copper ratio is 5:1.

    • Add the copper catalyst mixture to the antibody/drug-linker solution. The final copper concentration should typically be in the range of 50-100 µM.[7]

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.

  • Purification:

    • Remove unreacted drug-linker and copper catalyst by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[21]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[22]

    • Assess the level of aggregation using SEC.

    • Confirm the integrity and purity of the ADC using SDS-PAGE and mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Antibody with an incorporated azide functional group

  • Drug-linker with a strained cyclooctyne (e.g., DBCO, BCN)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the drug-linker)

  • Desalting column (for purification)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the cyclooctyne-containing drug-linker in DMSO to a desired stock concentration.

  • Antibody Preparation:

    • Buffer exchange the azide-modified antibody into PBS, pH 7.4, using a desalting column.

    • Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • In a reaction tube, combine the antibody solution with the drug-linker stock solution. A molar excess of the drug-linker is typically used.

    • Incubate the reaction at room temperature for 4-24 hours, with gentle mixing. The reaction time will depend on the specific cyclooctyne used.[12]

  • Purification:

    • Remove the unreacted drug-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[21]

  • Characterization:

    • Determine the DAR, aggregation levels, and purity of the ADC using the methods described in the CuAAC protocol.

Mandatory Visualizations

Logical Relationship: Advantages of Site-Specific Conjugation

G cluster_0 Traditional Conjugation (e.g., Lysine) cluster_1 Click Chemistry (Site-Specific) Heterogeneous Mixture Heterogeneous Mixture (Variable DAR and Conjugation Sites) Poorly Defined Product Poorly Defined Product Heterogeneous Mixture->Poorly Defined Product Suboptimal PK/PD Suboptimal PK/PD Profile Poorly Defined Product->Suboptimal PK/PD Potential for Reduced Efficacy\nand Increased Toxicity Potential for Reduced Efficacy and Increased Toxicity Suboptimal PK/PD->Potential for Reduced Efficacy\nand Increased Toxicity Homogeneous Product Homogeneous Product (Defined DAR and Conjugation Site) Well-Defined ADC Well-Defined ADC Homogeneous Product->Well-Defined ADC Optimized PK/PD Optimized PK/PD Profile Well-Defined ADC->Optimized PK/PD Improved Therapeutic Window Improved Therapeutic Window Optimized PK/PD->Improved Therapeutic Window Click Chemistry Click Chemistry Click Chemistry->Homogeneous Product Traditional Methods Traditional Methods Traditional Methods->Heterogeneous Mixture G Start Start Antibody_Prep Antibody Preparation (with alkyne/azide) Start->Antibody_Prep Payload_Prep Payload-Linker Preparation (with corresponding azide/alkyne) Start->Payload_Prep Reagent_Prep Reagent Preparation (CuSO4, Ligand, Ascorbate) Start->Reagent_Prep End End Conjugation CuAAC Reaction (Mix Antibody, Payload, Catalyst) Antibody_Prep->Conjugation Payload_Prep->Conjugation Reagent_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization Characterization->End G Start Start Antibody_Prep Antibody Preparation (with azide) Start->Antibody_Prep Payload_Prep Payload-Linker Preparation (with strained alkyne) Start->Payload_Prep End End Conjugation SPAAC Reaction (Mix Antibody and Payload) Antibody_Prep->Conjugation Payload_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization Characterization->End

References

Understanding cathepsin B cleavage of dipeptide linkers.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cathepsin B Cleavage of Dipeptide Linkers

Introduction

Cathepsin B (CTSB) is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover.[1] Structurally unique among cathepsins due to an "occluding loop," it can function as both an endopeptidase and an exopeptidase.[2][3] In pathological conditions such as cancer, its expression and activity are often upregulated, contributing to tumor invasion and metastasis.[1] This overexpression, combined with its optimal activity in the acidic environment of lysosomes (pH 4.5-5.5), makes it an attractive target for the controlled release of therapeutic agents within tumor cells.[][5]

Dipeptide linkers are a cornerstone of modern drug delivery systems, particularly in the design of Antibody-Drug Conjugates (ADCs). These linkers connect a cytotoxic payload to a monoclonal antibody, and their selective cleavage by tumor-associated enzymes like cathepsin B is critical for releasing the drug at the target site.[] The valine-citrulline (Val-Cit) dipeptide is one of the most widely used cleavable linkers in clinically approved and investigational ADCs, valued for its balance of stability in plasma and efficient cleavage within the lysosome.[][6]

This guide provides a detailed overview of the mechanism of cathepsin B-mediated cleavage of dipeptide linkers, quantitative data on the cleavage of various dipeptide sequences, comprehensive experimental protocols for assessing cleavage, and the role of cathepsin B in relevant signaling pathways.

Mechanism of Dipeptide Linker Cleavage

The cleavage of a dipeptide linker by cathepsin B is a precise, multi-step process that occurs after an ADC is internalized by a target cell. The most common configuration involves the dipeptide, a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), and the cytotoxic drug.

  • ADC Internalization : The ADC binds to its target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis into an endosome.[5]

  • Lysosomal Fusion : The endosome matures and fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases, including cathepsin B.[5]

  • Enzymatic Recognition and Cleavage : Cathepsin B recognizes the dipeptide sequence. The P2 residue (e.g., Valine) and the P1 residue (e.g., Citrulline) fit into the S2 and S1 subsites of the enzyme's active site, respectively.[5] The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminus of the P1 residue and the PABC spacer.[5][7]

  • Self-Immolation and Payload Release : The cleavage of the dipeptide from the PABC spacer initiates a spontaneous 1,6-elimination reaction within the spacer.[8] This "self-immolation" results in the release of the unmodified, active cytotoxic drug, which can then exert its therapeutic effect.[7] The PABC spacer is essential for efficient cleavage, as attaching a bulky drug payload directly to the dipeptide can sterically hinder the enzyme's access.[5]

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome cluster_lysosome Lysosome (Acidic pH) ADC Antibody-Drug Conjugate (ADC) ADC_endo Internalized ADC ADC->ADC_endo Endocytosis CatB Cathepsin B ADC_endo->CatB Lysosomal Fusion Cleavage Dipeptide Linker Cleavage CatB->Cleavage Recognizes & Cleaves Linker Spacer Self-Immolative Spacer (PABC) Cleavage->Spacer Initiates Drug_Released Active Drug Released Spacer->Drug_Released Self-immolation Cytotoxicity Cytotoxicity Drug_Released->Cytotoxicity

ADC Internalization and Payload Release Pathway.

Quantitative Analysis of Dipeptide Linker Cleavage

The efficiency of cleavage by cathepsin B is highly dependent on the amino acid sequence of the dipeptide linker, specifically the residues at the P2 and P1 positions. While Val-Cit is a widely used and effective substrate, other dipeptides have been explored to optimize cleavage rates and stability.[9][10]

Relative Cleavage Rates of Dipeptide Substrates

A screening of various N-terminal benzyloxycarbonyl (Cbz) protected dipeptides linked to a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore provides insight into the substrate preferences of cathepsin B. The data is presented as relative substrate specificity, where a score of 100 is assigned to the most rapidly cleaved sequence.[11]

Dipeptide Sequence (P2-P1)Linker ConfigurationRelative Cleavage Rate by Cathepsin B
L-Phenylalanine - L-LysineCbz-Phe-Lys-AMC100
L-Valine - L-CitrullineCbz-Val-Cit-AMC93
L-Valine - L-LysineCbz-Val-Lys-AMC86
L-Valine - L-ArginineCbz-Val-Arg-AMC64
L-Phenylalanine - L-ArginineCbz-Phe-Arg-AMC52
L-Valine - L-AlanineCbz-Val-Ala-AMC35
L-Alanine - L-AlanineCbz-Ala-Ala-AMC2
D-Alanine - D-AlanineCbz-D-Ala-D-Ala-AMC0
Data synthesized from a study screening fluorogenic dipeptide constructs.[11] A relative cleavage rate of 100 was assigned to the substrate with the highest activity.
Kinetic Parameters of Cathepsin B Substrates

Kinetic studies provide a more detailed understanding of enzyme-substrate interactions. Cathepsin B can act as both a dipeptidyl carboxypeptidase (DPCP), which removes C-terminal dipeptides, and an endopeptidase, which cleaves within a peptide chain. The pH of the environment influences which activity is favored and the enzyme's substrate preference.[12][13]

SubstrateActivity TypepHKM (µM)kcat/KM (M-1s-1)
Abz-GIVR↓AK(Dnp)-OHDPCP4.6151,100,000
Abz-GIVR↓AK(Dnp)-OHDPCP5.551490,000
Abz-GIVR↓AK(Dnp)-OHDPCP7.21562,000
Z-RR-AMCEndopeptidase4.62530,000
Z-RR-AMCEndopeptidase5.540100,000
Z-RR-AMCEndopeptidase7.253130,000
Kinetic constants for representative DPCP and endopeptidase substrates at different pH values.[12][13] Z-RR-AMC is a commonly used substrate for endopeptidase activity assays.

Experimental Protocols

Assessing the cleavage of dipeptide linkers by cathepsin B is fundamental for the development of ADCs and other targeted therapies. Standardized protocols using fluorogenic substrates or direct analysis of the ADC provide reliable methods for quantifying enzymatic activity and linker stability.

Protocol 1: Fluorometric Assay for Dipeptide Linker Cleavage

This protocol is suitable for rapidly screening a library of peptide linkers or determining the kinetic parameters of a specific substrate using a fluorogenic reporter like 7-amino-4-methylcoumarin (AMC).[1][14] Upon cleavage, the released fluorophore results in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]

Materials:

  • Recombinant Human Cathepsin B

  • Fluorogenic Substrate (e.g., Z-Phe-Lys-AMC, Val-Cit-AMC)

  • Assay Buffer: 25 mM MES, pH 5.0-6.0[1]

  • Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) (prepare fresh)[1]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation :

    • Prepare Assay and Activation buffers.

    • Reconstitute lyophilized recombinant Cathepsin B in Activation Buffer to a stock concentration (e.g., 10 µg/mL).[1]

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the desired final concentration in Assay Buffer.

  • Enzyme Activation : Incubate the Cathepsin B stock solution at room temperature for 15 minutes to ensure activation of the enzyme.[1]

  • Reaction Setup :

    • Add 50 µL of Assay Buffer to the wells of a 96-well black microplate.

    • Include a substrate blank control containing Assay Buffer without the enzyme.

    • Add 50 µL of the diluted, activated Cathepsin B solution to the appropriate wells.

  • Initiate Reaction : Add 50 µL of the substrate working solution to each well to start the enzymatic reaction.

  • Measurement : Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., for 5-30 minutes) at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm (specific wavelengths depend on the fluorophore).[15]

  • Data Analysis :

    • Subtract the fluorescence readings of the substrate blank from the enzyme-containing wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.[1]

G prep 1. Reagent Preparation (Buffers, Enzyme, Substrate) activate 2. Enzyme Activation (Incubate Cathepsin B in Activation Buffer) prep->activate setup 3. Reaction Setup (Pipette reagents into 96-well plate) activate->setup initiate 4. Initiate Reaction (Add substrate to wells) setup->initiate measure 5. Kinetic Measurement (Read fluorescence over time at 37°C) initiate->measure analyze 6. Data Analysis (Calculate initial velocity) measure->analyze

Workflow for Fluorometric Cathepsin B Cleavage Assay.
Protocol 2: In Vitro ADC Cleavage Assay

This protocol assesses the rate and extent of drug release from an ADC construct in the presence of cathepsin B.[] The analysis is typically performed using techniques like HPLC-MS/MS to separate and quantify the intact ADC, cleaved products, and the released payload.[]

Materials:

  • Antibody-Drug Conjugate (ADC) with a dipeptide linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM sodium citrate, pH 5.0, with 5 mM DTT[5]

  • Quenching Solution (e.g., 1% formic acid in acetonitrile)

  • Microcentrifuge tubes

  • Incubator (37°C)

Procedure:

  • Enzyme Activation : Pre-incubate a stock solution of Cathepsin B in Assay Buffer at 37°C for 15 minutes.

  • Reaction Setup :

    • In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.

    • The final ADC concentration is typically in the micromolar range (e.g., 1 µM), and the final enzyme concentration is in the nanomolar range (e.g., 20 nM).[5]

  • Initiate Reaction : Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.

  • Incubation and Time Points : Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]

  • Quench Reaction : Immediately stop the reaction in the aliquot by adding an excess of cold Quenching Solution. This precipitates the protein and halts enzymatic activity.

  • Sample Preparation : Centrifuge the quenched samples to pellet the precipitated antibody components. Collect the supernatant, which contains the released drug and other small molecules.

  • Analysis : Analyze the supernatant using LC-MS/MS to quantify the concentration of the released drug. The antibody pellet can also be analyzed (e.g., by Hydrophobic Interaction Chromatography, HIC-HPLC) to assess the remaining drug-to-antibody ratio (DAR).[16]

G activate 1. Enzyme Activation (Pre-incubate Cathepsin B at 37°C) setup 2. Reaction Setup (Combine ADC and buffer) activate->setup initiate 3. Initiate Reaction (Add activated enzyme to ADC) setup->initiate incubate 4. Incubate & Sample (37°C, collect aliquots at time points) initiate->incubate quench 5. Quench Reaction (Add cold quenching solution) incubate->quench prepare 6. Sample Preparation (Centrifuge and separate supernatant) quench->prepare analyze 7. LC-MS/MS Analysis (Quantify released drug) prepare->analyze

Experimental Workflow for an In Vitro ADC Cleavage Assay.

Role of Cathepsin B in Cellular Signaling

Beyond its role in bulk protein degradation and ADC activation, cathepsin B is a key mediator in several cellular signaling pathways, particularly those related to cell death and inflammation. When lysosomal membrane permeabilization (LMP) occurs, cathepsin B can be released from the lysosome into the cytoplasm, where it can trigger downstream events.[17]

Apoptosis and DNA Damage

Cytosolic cathepsin B can initiate apoptosis through multiple mechanisms. It can directly activate pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which in turn activates the caspase cascade.[17] Furthermore, cathepsin B can translocate to the nucleus and promote DNA damage by cleaving key DNA repair proteins like breast cancer 1 protein (BRCA1).[18]

G cluster_mito Mitochondrial Pathway cluster_nuclear Nuclear Pathway LMP Lysosomal Membrane Permeabilization (LMP) CatB_cyto Cytosolic Cathepsin B LMP->CatB_cyto Bax Bax/Bak Activation CatB_cyto->Bax CatB_nuc Nuclear Cathepsin B CatB_cyto->CatB_nuc MOMP MOMP Bax->MOMP CytC Cytochrome c Release MOMP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis_mito Apoptosis Caspase->Apoptosis_mito BRCA1 BRCA1 Cleavage CatB_nuc->BRCA1 DNA_damage DNA Damage BRCA1->DNA_damage Apoptosis_nuc Cell Cycle Arrest & Apoptosis DNA_damage->Apoptosis_nuc

Cathepsin B-Mediated Apoptosis Signaling.
Inflammasome Activation

Cathepsin B is also strongly implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[2] When certain particulates, crystals, or pathogens rupture the lysosome, the released cathepsin B acts as a danger signal in the cytosol. This triggers the oligomerization of the NLRP3 protein, leading to the activation of Caspase-1. Active Caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, promoting inflammation and a form of cell death known as pyroptosis.[2]

G Stimuli Pathogens / Crystals LMP Lysosomal Rupture Stimuli->LMP CatB_cyto Cytosolic Cathepsin B LMP->CatB_cyto NLRP3 NLRP3 Oligomerization CatB_cyto->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β Casp1->IL1b IL18 Pro-IL-18 → IL-18 Casp1->IL18 Inflammation Inflammation & Pyroptosis IL1b->Inflammation IL18->Inflammation

Cathepsin B Role in NLRP3 Inflammasome Activation.

References

Alkyne-Val-Cit-PAB-OH: A Technical Guide to a Premier Linker for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Alkyne-Valine-Citrulline-p-Aminobenzyl Alcohol (Alkyne-Val-Cit-PAB-OH) linker, a critical component in the design of advanced antibody-drug conjugates (ADCs) and other targeted therapeutic agents. This linker system is engineered for high stability in systemic circulation and precisely controlled, targeted release of therapeutic payloads within the tumor microenvironment.

Core Principles and Mechanism of Action

The this compound linker is a multi-component system designed for conditional payload release. Its efficacy is rooted in the synergistic function of its constituent parts: a bioorthogonal alkyne handle, an enzyme-specific cleavable dipeptide, and a self-immolative spacer.

  • Alkyne Group: This terminal functional group serves as a versatile handle for bioconjugation. It allows for the covalent attachment of the linker-drug complex to a targeting moiety, such as a monoclonal antibody, via highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically recognized and cleaved by Cathepsin B, a lysosomal cysteine protease that is significantly upregulated in a variety of tumor cells and the tumor microenvironment.[] This enzymatic specificity ensures that the linker remains intact in the bloodstream, minimizing off-target toxicity.[2]

  • p-Aminobenzyl Alcohol (PAB-OH) Spacer: The PAB moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, a cascade reaction is initiated. The newly exposed amino group of the PAB triggers a spontaneous 1,6-elimination reaction, leading to the release of the conjugated drug in its unmodified, active form. This "traceless" release is a key advantage, ensuring that no part of the linker remains attached to the payload, which could otherwise impede its therapeutic activity.

The following diagram illustrates the targeted delivery and payload release mechanism.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell ADC_Circulating Intact ADC in Circulation (Linker Stable) ADC_Binding 1. ADC binds to target antigen ADC_Circulating->ADC_Binding Targeting Internalization 2. Receptor-Mediated Endocytosis ADC_Binding->Internalization Lysosome 3. Trafficking to Lysosome (Acidic pH, High Cathepsin B) Internalization->Lysosome Cleavage 4. Cathepsin B cleaves Val-Cit bond Lysosome->Cleavage Self_Immolation 5. PAB spacer undergoes 1,6-elimination Cleavage->Self_Immolation Drug_Release 6. Active drug released into cytoplasm Self_Immolation->Drug_Release Apoptosis 7. Drug induces cell death (Apoptosis) Drug_Release->Apoptosis

Figure 1. ADC internalization and payload release pathway.

Quantitative Data Presentation

The performance of an ADC is critically dependent on the stability of the linker in plasma and its efficacy in killing target cells. The following tables summarize key quantitative data for Val-Cit-PAB based linkers from various studies.

Table 1: Comparative Plasma Stability of Cleavable Linkers

This table highlights the stability of different cleavable linkers in human and mouse plasma. The Val-Cit linker demonstrates excellent stability in human plasma, a crucial factor for clinical translation. Its reduced stability in mouse plasma is attributed to the activity of the carboxylesterase Ces1c, a consideration for preclinical model selection.[3]

Linker TypeLinker ExampleHalf-life in Human PlasmaKey Findings
Protease-SensitiveValine-Citrulline (Val-Cit)> 230 daysHighly stable in human plasma; less stable in mouse plasma due to carboxylesterase activity.[4]
Protease-SensitiveGlutamic acid-Val-Cit (EVCit)Not specified (High)Designed to have significantly improved stability in mouse plasma (t½ ~12 days) compared to Val-Cit (t½ ~2 days).[3]
pH-SensitiveHydrazone~2 daysExhibits pH-dependent hydrolysis but can show instability in circulation.[4]
Enzyme-Sensitiveβ-GlucuronideHighly StableGenerally shows high stability and efficacy in vivo.[4]
Enzyme-SensitiveSulfatase-CleavableHigh (> 7 days in mouse plasma)Demonstrates high plasma stability and potent cytotoxicity.[5]

Table 2: Comparative In Vitro Cytotoxicity (IC₅₀) of ADCs

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower values indicate higher potency. This table compares the potency of ADCs utilizing a Val-Cit linker with other linker-payload combinations.

ADC (Antibody-Linker-Payload)Cell Line (Target)IC₅₀ (pM)Key Findings
Trastuzumab-Val-Cit-MMAESK-BR-3 (HER2+)~50-100Demonstrates potent, sub-nanomolar cytotoxicity in HER2-positive cells.
Trastuzumab-Val-Cit-MMAENCI-N87 (HER2+)14.3Shows high potency in a gastric cancer cell line.[5]
Trastuzumab-β-Galactosidase-MMAENCI-N87 (HER2+)8.8A different enzyme-cleavable linker showing slightly higher potency in this model.[5]
Trastuzumab-MCC-DM1 (Non-cleavable)KPL-4 (HER2+)~300-500Generally less potent in vitro compared to cleavable linker ADCs with bystander-capable payloads.
Isotype Control-Val-Cit-MMAEVarious> 10,000Demonstrates the target-dependent nature of the cytotoxicity.

Note: IC₅₀ values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. Data is compiled from multiple sources and should be used for comparative illustration.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound linker and its subsequent use in the generation and evaluation of ADCs.

Synthesis of this compound

The synthesis of the this compound linker is a multi-step process that can be achieved through a combination of solid-phase and solution-phase chemistry. A common strategy involves building the Fmoc-Val-Cit-PAB-OH core, followed by deprotection and coupling to an alkyne-containing moiety.

Synthesis_Workflow Start L-Citrulline Step1 1. Fmoc Protection (Fmoc-Cl, NaHCO₃) Start->Step1 Intermediate1 Fmoc-L-Citrulline Step1->Intermediate1 Step2 2. Couple PAB-OH (HATU, DIPEA) Intermediate1->Step2 Intermediate2 Fmoc-Cit-PAB-OH Step2->Intermediate2 Step3 3. Fmoc Deprotection (Piperidine in DMF) Intermediate2->Step3 Intermediate3 H₂N-Cit-PAB-OH Step3->Intermediate3 Step4 4. Couple Fmoc-Val (Fmoc-Val-OSu) Intermediate3->Step4 Intermediate4 Fmoc-Val-Cit-PAB-OH Step4->Intermediate4 Step5 5. Fmoc Deprotection (Piperidine in DMF) Intermediate4->Step5 Intermediate5 H₂N-Val-Cit-PAB-OH Step5->Intermediate5 Step6 6. Couple Alkyne Moiety (e.g., Alkyne-PEG-NHS ester) Intermediate5->Step6 Final_Product Alkyne-PEG-Val-Cit-PAB-OH Step6->Final_Product

Figure 2. General workflow for linker synthesis.

Protocol Outline:

  • Fmoc Protection of L-Citrulline: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate to protect the alpha-amino group.

  • Coupling of p-Aminobenzyl Alcohol (PAB-OH): The carboxyl group of Fmoc-L-Citrulline is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled to the amino group of p-aminobenzyl alcohol.

  • Fmoc Deprotection: The Fmoc group is removed from the citrulline residue using a solution of piperidine (B6355638) in dimethylformamide (DMF) to expose the free amine.

  • Dipeptide Formation: The resulting H₂N-Cit-PAB-OH is reacted with an activated ester of Fmoc-protected valine (e.g., Fmoc-Val-OSu) to form the dipeptide Fmoc-Val-Cit-PAB-OH.

  • Final Fmoc Deprotection: The Fmoc group on the valine residue is removed with piperidine in DMF to yield the free amine of the Val-Cit-PAB-OH core.

  • Alkyne Functionalization: The free N-terminal amine is then acylated with an alkyne-containing molecule that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester (e.g., Alkyne-PEG₄-NHS ester). This step introduces the alkyne handle.

  • Purification: The final product is purified using techniques such as flash column chromatography or preparative HPLC.

ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-linker-drug complex to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS).

  • Alkyne-Val-Cit-PAB-Payload in DMSO.

  • Copper(II) sulfate (B86663) (CuSO₄) solution.

  • Ligand solution (e.g., THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine).

  • Reducing agent solution (e.g., sodium ascorbate), freshly prepared.

Protocol:

  • Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate (B8700270) in deionized water. The Alkyne-linker-payload should be dissolved in DMSO.

  • Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution (a typical molar ratio is 1:5 Cu:Ligand). Allow to stand for 5 minutes to form the copper-ligand complex.

  • Reaction Setup: In a separate reaction vessel, combine the azide-modified antibody with the Alkyne-linker-payload. A molar excess of the linker-payload (e.g., 5-10 equivalents per azide (B81097) site) is typically used.

  • Initiation of Reaction: Add the pre-formed copper-ligand complex to the antibody/linker-payload mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protecting it from light.

  • Purification: Purify the resulting ADC to remove unreacted linker-payload, catalyst, and other reagents. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: The purified ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation, typically using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma, predicting its potential for premature payload release.

Protocol:

  • Incubation: Incubate the ADC at a concentration of approximately 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C. A control sample in a buffer like PBS should be run in parallel.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Sample Processing:

    • For DAR Analysis: Isolate the ADC from the plasma at each time point using affinity capture (e.g., Protein A magnetic beads).

    • For Free Payload Analysis: Precipitate the proteins from the plasma samples (e.g., with acetonitrile) and collect the supernatant.

  • Analysis:

    • DAR: Analyze the captured ADC by LC-MS to determine the average DAR at each time point. A stable ADC will show minimal decrease in DAR over time.

    • Free Payload: Quantify the amount of released payload in the supernatant using LC-MS/MS.

  • Data Interpretation: Calculate the half-life of the ADC in plasma by plotting the percentage of intact ADC (based on DAR) versus time.

In Vitro Lysosomal Cleavage Assay

This assay confirms that the linker is efficiently cleaved by its target enzyme, Cathepsin B, in a lysosome-mimicking environment.

Protocol:

  • Reagent Preparation: Prepare an assay buffer at an acidic pH (e.g., 5.0-5.5) containing a reducing agent like DTT to ensure Cathepsin B activity. Activate recombinant human Cathepsin B according to the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.

  • Initiate Cleavage: Start the reaction by adding the activated Cathepsin B solution (e.g., 50 nM final concentration).

  • Incubation and Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and stop the reaction (e.g., by adding a protease inhibitor or by heat inactivation).

  • Sample Processing: Precipitate the antibody and enzyme using an organic solvent (e.g., acetonitrile) and centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Interpretation: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.

Downstream Signaling and Biological Effect

When the this compound linker is used to deliver a potent cytotoxic agent like Monomethyl Auristatin E (MMAE), the released payload induces cell death primarily through apoptosis. MMAE functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade.[6]

The key events in MMAE-induced apoptosis include the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3), leading to the cleavage of critical cellular substrates such as Poly (ADP-ribose) polymerase (PARP).[7] This process is also regulated by members of the Bcl-2 family of proteins, with pro-apoptotic proteins like Bax being upregulated and anti-apoptotic proteins like Bcl-2 being downregulated.[4]

Apoptosis_Pathway MMAE Released MMAE (from ADC) Tubulin Tubulin Dimers MMAE->Tubulin inhibits polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 downregulates Bax Bax (Pro-apoptotic) G2M_Arrest->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 3. MMAE-induced apoptosis signaling pathway.

Conclusion

The this compound linker represents a highly refined and versatile platform for the development of targeted drug delivery systems. Its design incorporates a bioorthogonal handle for flexible conjugation, exceptional stability in systemic circulation, and a highly specific, multi-stage release mechanism that is triggered by the enzymatic conditions prevalent in the tumor microenvironment. The quantitative data and detailed protocols provided in this guide underscore the linker's robustness and utility for researchers and drug developers aiming to create next-generation ADCs with an optimized therapeutic window.

References

A Technical Guide to the Discovery and Development of Protease-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, discovery, and development of protease-cleavable linkers, a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). We will delve into the various types of protease-cleavable linkers, their mechanisms of action, quantitative comparisons of their properties, and detailed experimental protocols for their characterization.

Introduction to Protease-Cleavable ADC Linkers

Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is paramount to the ADC's success, dictating its stability in circulation, the mechanism of payload release, and ultimately, its therapeutic index.[1]

Protease-cleavable linkers are designed to be stable in the systemic circulation and to undergo enzymatic hydrolysis by proteases that are highly expressed in the tumor microenvironment or within the lysosomes of cancer cells.[1] This targeted release mechanism is crucial for maximizing the therapeutic window by concentrating the cytotoxic payload at the site of action while minimizing systemic toxicity.[1] The most successful protease-cleavable linkers to date are peptide-based, recognized and cleaved by lysosomal proteases such as cathepsins.[2][3]

Major Classes of Protease-Cleavable Linkers

The landscape of protease-cleavable linkers is dominated by peptide sequences that are substrates for various proteases upregulated in cancer cells.

Cathepsin-Cleavable Linkers

Cathepsins, a family of lysosomal proteases, are frequently overexpressed in various tumor types. This has made them an attractive target for designing ADC linkers.[3]

  • Valine-Citrulline (Val-Cit) Linkers: The Val-Cit dipeptide is the most widely used and successful protease-cleavable linker in ADC development.[4] It exhibits excellent stability in human plasma and is efficiently cleaved by Cathepsin B within the lysosome.[3] This linker is almost invariably used with a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which, upon cleavage of the dipeptide, spontaneously decomposes to release the unmodified payload.[5] ADCs utilizing the Val-Cit linker include the approved drugs Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).[4]

  • Valine-Alanine (Val-Ala) Linkers: The Val-Ala dipeptide is another well-established linker that is also cleaved by Cathepsin B, albeit at a slightly slower rate than Val-Cit.[6] A key advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit, which can lead to ADCs with better biophysical properties, including reduced aggregation, especially with high drug-to-antibody ratios (DARs).[4][7]

  • Gly-Gly-Phe-Gly (GGFG) Linker: This tetrapeptide linker is utilized in the highly successful ADC, Enhertu® (trastuzumab deruxtecan).[] The GGFG linker is particularly sensitive to cleavage by Cathepsin L and offers high stability in the bloodstream.[9]

Legumain-Cleavable Linkers

Legumain, an asparaginyl endopeptidase, is another lysosomal protease that is overexpressed in many cancers.[10] Linkers containing asparagine (Asn) residues have been developed to be specific substrates for legumain.[11][12][13]

  • Asparagine-Containing Linkers (e.g., Asn-Asn): These linkers have shown rapid cleavage by legumain while maintaining excellent stability in plasma.[2][14] A significant advantage of legumain-cleavable linkers is their resistance to cleavage by neutrophil elastase, an enzyme implicated in the off-target toxicity (neutropenia) observed with some Val-Cit-based ADCs.[11][14]

Matrix Metalloproteinase (MMP)-Cleavable Linkers

MMPs are a family of proteases that are often overexpressed in the tumor microenvironment and are involved in tumor invasion and metastasis.[15] This has led to the development of ADC linkers that can be cleaved extracellularly, offering a different mechanism of action that does not strictly require ADC internalization. The peptide sequence PLGLAG is an example of an MMP-sensitive linker.[16]

Quantitative Comparison of Linker Performance

The selection of a protease-cleavable linker is a data-driven process that involves a trade-off between stability, cleavage efficiency, and the resulting in vitro and in vivo efficacy. The following tables summarize key quantitative data for different linker types.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Protease-Cleavable Linkers

Linker TypeLinker ExamplePayloadTarget Cell LineIC50 (pmol/L)Key FindingsReference
Cathepsin-CleavableVal-CitMMAEHER2+14.3Highly potent, efficacy can be influenced by cellular protease expression levels.[17]
Cathepsin-CleavableVal-AlaMMAEHER2+Similar to Val-CitComparable potency to Val-Cit with the benefit of lower hydrophobicity.[17]
Legumain-CleavableAsn-AsnMMAECD79b+ Granta-519Lower than Val-Cit ADCDemonstrates potent cytotoxicity, even in cells with low legumain expression.[11][12][13]
Other Enzyme-Cleavableβ-Galactosidase-cleavableMMAEHER2+8.8Showed higher in vitro potency compared to a Val-Cit ADC.[17]
Other Enzyme-CleavableSulfatase-cleavableMMAEHER2+61Higher cytotoxicity compared to a non-cleavable ADC.[7][17]

Note: The data presented are illustrative and can vary based on the specific antibody, payload, DAR, and experimental conditions.

Table 2: Plasma Stability of Protease-Cleavable Linkers

Linker TypeLinker ExampleSpeciesStability MetricKey FindingsReference
Cathepsin-CleavableVal-CitHuman> 230 days (t1/2)Highly stable in human plasma.[17]
Cathepsin-CleavableVal-CitMouse< 1 hour (hydrolyzed)Unstable in mouse plasma due to carboxylesterase 1C (Ces1C) activity.[7]
Cathepsin-CleavableVal-AlaMouseMore stable than Val-CitExhibits improved stability in mouse plasma compared to Val-Cit.[7]
Legumain-CleavableAsn-AsnMouse & Human>85% intact after 7 daysDemonstrates excellent stability in both mouse and human serum.[2][14]
Other Enzyme-CleavableSulfatase-cleavableMouse> 7 daysHigh plasma stability observed in mouse plasma.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and developing protease-cleavable ADC linkers.

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Tumor Cell ADC Antibody-Drug Conjugate Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Cytotoxic Payload Lysosome->Payload 4. Proteolytic Cleavage (e.g., by Cathepsin B) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

ADC Internalization and Proteolytic Cleavage Pathway.

Experimental_Workflow cluster_synthesis Linker-Payload Synthesis & Conjugation cluster_evaluation In Vitro & In Vivo Evaluation Linker_Synthesis 1. Synthesize Novel Protease-Cleavable Linker Payload_Attachment 2. Attach Cytotoxic Payload Linker_Synthesis->Payload_Attachment ADC_Conjugation 3. Conjugate Linker-Payload to Antibody Payload_Attachment->ADC_Conjugation Plasma_Stability 4. Plasma Stability Assay (Human, Mouse) ADC_Conjugation->Plasma_Stability Characterize ADC Cleavage_Assay 5. Protease Cleavage Assay (e.g., Cathepsin B, Legumain) Plasma_Stability->Cleavage_Assay Cytotoxicity_Assay 6. In Vitro Cytotoxicity Assay (IC50 Determination) Cleavage_Assay->Cytotoxicity_Assay In_Vivo_Efficacy 7. In Vivo Efficacy Study (Xenograft Model) Cytotoxicity_Assay->In_Vivo_Efficacy

Experimental Workflow for Evaluating a Novel Protease-Cleavable Linker.

Bystander_Effect cluster_tumor Heterogeneous Tumor Microenvironment cluster_ag_positive_process cluster_ag_negative_process Ag_Positive Antigen-Positive Tumor Cell ADC_Internalization 1. ADC Internalization Ag_Negative Antigen-Negative Tumor Cell Payload_Release 2. Payload Release ADC_Internalization->Payload_Release Cell_Death_Positive Apoptosis Payload_Release->Cell_Death_Positive Membrane_Permeable_Payload 3. Membrane-Permeable Payload Diffusion Payload_Release->Membrane_Permeable_Payload Payload_Uptake 4. Payload Uptake Cell_Death_Negative 5. Apoptosis Payload_Uptake->Cell_Death_Negative Membrane_Permeable_Payload->Payload_Uptake

Mechanism of the Bystander Effect in ADCs.

Key Experimental Protocols

Rigorous and standardized experimental protocols are essential for the characterization and selection of optimal protease-cleavable linkers.

Protocol for In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC and the extent of premature payload release in plasma from different species.

Materials and Reagents:

  • Purified ADC of known concentration

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • LC-MS/MS system

  • ELISA plates and reagents

  • 37°C incubator

Procedure:

  • Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species. Include a control sample diluted in PBS.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.

  • Analysis by Immuno-affinity Capture LC-MS/MS: a. To quantify the remaining intact ADC, capture the ADC from the plasma aliquots using Protein A or G magnetic beads. b. Wash the beads to remove unbound plasma proteins. c. Elute the ADC from the beads. d. Analyze the eluate by LC-MS/MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.

  • Analysis by ELISA: a. To measure the concentration of total antibody and antibody-conjugated payload separately. b. Use a sandwich ELISA format to quantify the total antibody concentration. c. Use a payload-specific antibody in an ELISA format to quantify the concentration of conjugated ADC.

  • Data Analysis: Plot the average DAR or percentage of conjugated ADC remaining over time to determine the stability profile and half-life of the ADC in plasma.

Protocol for Protease Cleavage Assay

Objective: To determine the rate and specificity of linker cleavage by a purified protease.

Materials and Reagents:

  • Purified ADC

  • Recombinant human Cathepsin B, Legumain, or other relevant protease

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for Cathepsin B)

  • Protease-specific inhibitor (for control experiments)

  • LC-MS/MS system or fluorescence plate reader (for FRET-based assays)

  • 37°C incubator

Procedure:

  • Activate the protease according to the manufacturer's instructions (e.g., pre-incubation in assay buffer).

  • In a microcentrifuge tube or 96-well plate, combine the ADC (e.g., 1-10 µM) with the assay buffer.

  • Initiate the reaction by adding the activated protease (e.g., 20-100 nM).

  • Incubate the reaction at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by adding a protease inhibitor or by acid quenching.

  • Analysis by LC-MS/MS: a. Analyze the samples to quantify the amount of released payload.

  • For FRET-based assays: a. Use a linker with a FRET pair (fluorophore and quencher). b. Monitor the increase in fluorescence over time in a plate reader, which corresponds to linker cleavage.[18]

  • Data Analysis: Plot the concentration of released payload or the fluorescence signal against time to determine the initial rate of cleavage. For detailed kinetic analysis, perform the assay at varying substrate concentrations to determine Km and kcat values.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.

Materials and Reagents:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC, unconjugated antibody, and free payload solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, processing, and induction of cell death (typically 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[19]

Conclusion

The discovery and development of protease-cleavable linkers have been instrumental in the clinical success of ADCs. The ideal linker must strike a delicate balance between plasma stability and efficient, specific payload release at the tumor site. The well-established Val-Cit linker, along with newer innovations like Val-Ala, GGFG, and legumain-cleavable linkers, provides a diverse toolkit for ADC developers. A thorough understanding of the underlying biology, coupled with rigorous in vitro and in vivo characterization using standardized protocols, is essential for selecting and optimizing the next generation of protease-cleavable linkers for safer and more effective cancer therapies.

References

An In-Depth Technical Guide to the Physicochemical Properties of Alkyne-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-Val-Cit-PAB-OH is a key bifunctional linker molecule utilized in the development of Antibody-Drug Conjugates (ADCs). As a member of the enzyme-cleavable linker class, it is engineered to provide stability in systemic circulation and facilitate the targeted release of cytotoxic payloads within the tumor microenvironment. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in the mechanism of action of ADCs.

The structure of this compound incorporates three key functional components:

  • An alkyne group for bio-orthogonal conjugation to an azide-modified antibody via click chemistry.

  • A valine-citrulline (Val-Cit) dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in cancer cells.

  • A p-aminobenzyl alcohol (PAB-OH) self-immolative spacer that, following enzymatic cleavage of the dipeptide, undergoes spontaneous 1,6-elimination to release the conjugated drug.

Understanding the physicochemical properties of this linker is paramount for the rational design and optimization of ADCs with desired efficacy and safety profiles.

Physicochemical Properties

The physicochemical properties of this compound and its parent compound, Val-Cit-PAB-OH, are summarized in the table below. These parameters are critical for formulation development, predicting in vivo behavior, and ensuring the overall stability and efficacy of the resulting ADC.

PropertyThis compoundVal-Cit-PAB-OH
Molecular Formula C₂₄H₃₅N₅O₅C₁₈H₂₉N₅O₄
Molecular Weight 473.57 g/mol 379.45 g/mol
CAS Number 2748039-76-9159857-79-1
Appearance White SolidSolid
Solubility Soluble in DMSO and DMF.Soluble in DMSO (≥10 mg/mL), DMF (10 mg/mL), and PBS (pH 7.2, 1 mg/mL).[1]
pKa Data not available; requires experimental determination.Data not available; requires experimental determination.
logP Data not available; requires experimental determination.Data not available; requires experimental determination.
Storage Conditions Typically stored at -20°C for long-term stability.Typically stored at -20°C for long-term stability.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of this compound. Below are methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound can be adapted from established solid-phase peptide synthesis (SPPS) protocols for similar dipeptide linkers. A general workflow is as follows:

  • Attachment of PAB to the Solid Support: The p-aminobenzyl alcohol (PAB) moiety is first protected and attached to a solid-phase resin.

  • Coupling of L-Citrulline: Fmoc-protected L-Citrulline is coupled to the PAB-functionalized resin.

  • Coupling of L-Valine: Following the deprotection of the Fmoc group from citrulline, Fmoc-protected L-Valine is coupled to form the dipeptide.

  • Introduction of the Alkyne Moiety: After the deprotection of the Fmoc group from valine, an alkyne-containing carboxylic acid (e.g., 5-hexynoic acid) is coupled to the N-terminus of the valine residue.

  • Cleavage and Deprotection: The final compound is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Determination of Solubility

The solubility of this compound in various solvents is a critical parameter for its handling, formulation, and conjugation to antibodies. A common method to determine solubility is as follows:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent (e.g., DMSO, DMF, PBS pH 7.2) in a vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solutions are centrifuged or filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the supernatant or filtrate is determined using a suitable analytical method, such as HPLC with UV detection or mass spectrometry. The concentration at saturation represents the solubility.

Assessment of Plasma Stability

The stability of the Val-Cit linker in plasma is crucial to prevent premature drug release. A typical in vitro plasma stability assay involves:

  • Incubation: this compound is incubated in fresh plasma (human, mouse, etc.) at 37°C over a time course (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Quenching and Protein Precipitation: At each time point, an aliquot of the plasma sample is taken, and the enzymatic activity is quenched by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). This step also serves to precipitate plasma proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the linker and any degradation products, is analyzed by LC-MS/MS. The disappearance of the parent compound over time is monitored to determine its half-life in plasma.

Determination of pKa and logP

The ionization constant (pKa) and the partition coefficient (logP) are fundamental properties that influence the absorption, distribution, metabolism, and excretion (ADME) of a molecule.

  • pKa Determination: The pKa can be determined by potentiometric titration or UV-metric titration. In potentiometric titration, a solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.

  • logP Determination: The octanol-water partition coefficient (logP) is commonly determined using the shake-flask method. A solution of the compound is prepared in a mixture of octanol (B41247) and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is measured. The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action and Experimental Workflow

The this compound linker is integral to the mechanism of action of an ADC. The following diagrams illustrate the logical workflow from antibody conjugation to payload release.

ADC_Conjugation_Workflow cluster_synthesis ADC Synthesis Antibody Azide-Modified Antibody ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Click Chemistry Linker This compound Linker->ADC Drug Cytotoxic Drug Drug->ADC Conjugation to PAB-OH

Caption: Synthesis of an Antibody-Drug Conjugate.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding TargetCell Target Cancer Cell (Antigen Expression) Internalization Internalization (Endocytosis) TargetCell->Internalization Binding->TargetCell Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Release Self-Immolation of PAB Spacer Cleavage->Release Payload Active Cytotoxic Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: ADC Mechanism of Action.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Alkyne-Val-Cit-PAB-OH to a Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of an alkyne-functionalized cleavable linker, Alkyne-Val-Cit-PAB-OH, to a payload for the development of Antibody-Drug Conjugates (ADCs). The Val-Cit (valine-citrulline) dipeptide within the linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This enzymatic cleavage initiates the self-immolation of the p-aminobenzyl (PAB) spacer, leading to the controlled release of the cytotoxic payload within the target cell.[3]

The terminal alkyne group on the linker enables its conjugation to an azide-modified payload through "click chemistry," a set of highly efficient and bioorthogonal reactions.[4] This methodology allows for a stable and covalent linkage between the linker and the payload. This document will cover two primary click chemistry approaches: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

These protocols are intended to provide a comprehensive guide, from the initial activation of the payload to the final purification and characterization of the drug-linker conjugate.

Mechanism of Action: Val-Cit-PAB Linker

The this compound linker is a key component in the design of ADCs, ensuring stability in circulation and facilitating targeted drug release. Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The low pH and presence of proteases, such as Cathepsin B, lead to the cleavage of the amide bond between the citrulline and the PAB spacer.[1] This event triggers a 1,6-elimination reaction of the PAB group, which releases carbon dioxide and the unmodified, active form of the payload.[3]

G cluster_0 Inside Target Cell (Lysosome) ADC Antibody-Drug Conjugate (Internalized) Cleavage Cathepsin B Cleavage of Val-Cit Linker ADC->Cleavage Lysosomal Trafficking SelfImmolation Self-Immolation of PAB Spacer Cleavage->SelfImmolation PayloadRelease Active Payload Released SelfImmolation->PayloadRelease Apoptosis Cellular Apoptosis PayloadRelease->Apoptosis Induces

Caption: Mechanism of payload release from a Val-Cit-PAB linker.

Experimental Protocols

This section details the necessary protocols for preparing the azide-modified payload and conjugating it to the this compound linker.

Protocol 1: Azide (B81097) Functionalization of Amine-Containing Payloads

This protocol describes the conversion of a primary amine on a payload to an azide using a diazotransfer reaction.

Materials:

  • Amine-containing payload

  • Triflyl azide (TfN3) or Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

  • Copper(II) sulfate (B86663) (CuSO4) (if using ISA·HCl)

  • Potassium carbonate (K2CO3) (if using ISA·HCl)

  • Organic solvent (e.g., DMF, DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution: Dissolve the amine-containing payload in a suitable organic solvent.

  • Reaction Setup:

    • Using TfN3: Add the diazotransfer reagent (TfN3) to the payload solution. The reaction is typically performed at room temperature.

    • Using ISA·HCl: To the payload solution, add K2CO3 and ISA·HCl, followed by a catalytic amount of CuSO4.

  • Incubation: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the azide-modified payload using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and HPLC.

Protocol 2: Azide Functionalization of Hydroxyl-Containing Payloads

This protocol outlines a two-step process to convert a hydroxyl group on a payload to an azide.

Materials:

  • Hydroxyl-containing payload

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Sodium azide (NaN3)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous dimethylformamide (DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • Mesylation:

    • Dissolve the hydroxyl-containing payload in anhydrous DCM.

    • Cool the solution to 0°C and add Et3N, followed by the dropwise addition of MsCl.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Azidation:

    • Dissolve the crude mesylated payload in anhydrous DMF.

    • Add NaN3 and heat the reaction mixture to 60-80°C for 4-12 hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate.

  • Purification and Characterization: Purify the azide-modified payload by flash chromatography or reverse-phase HPLC and confirm its identity and purity.

Protocol 3: Conjugation of Azide-Payload to this compound via CuAAC

This protocol describes the copper-catalyzed click chemistry reaction.

Materials:

  • Azide-modified payload

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Organic co-solvent (e.g., DMSO, DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and the azide-payload in DMSO or DMF.

    • Prepare fresh aqueous stock solutions of CuSO4, sodium ascorbate, and THPTA/TBTA.

  • Reaction Mixture:

    • In a reaction vessel, combine the this compound and a 1.2 to 2-fold molar excess of the azide-payload in the reaction buffer. Add a small amount of co-solvent if needed for solubility.

    • Add the THPTA/TBTA ligand to the CuSO4 solution and let it complex for a few minutes.

    • Add the copper-ligand complex to the reaction mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification and Characterization: Purify the drug-linker conjugate by reverse-phase HPLC and confirm its identity and purity by LC-MS.

Protocol 4: Conjugation of Azide-Payload to this compound via SPAAC

This protocol describes the copper-free click chemistry reaction. For this reaction, the alkyne on the linker needs to be a strained alkyne (e.g., DBCO). If starting with a terminal alkyne linker, it must first be functionalized with a strained alkyne.

Materials:

  • Azide-modified payload

  • Strained this compound (e.g., DBCO-Val-Cit-PAB-OH)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., DMSO, DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the strained alkyne-linker and the azide-payload in a suitable solvent.

  • Reaction Mixture: In a reaction vessel, combine the strained alkyne-linker and a 1.5 to 3-fold molar excess of the azide-payload in the reaction buffer.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

  • Purification and Characterization: Purify the drug-linker conjugate by reverse-phase HPLC and confirm its identity and purity by LC-MS.

Quantitative Data Summary

The choice between CuAAC and SPAAC can be influenced by factors such as reaction efficiency, kinetics, and biocompatibility requirements. The following tables provide a summary of expected quantitative data based on literature for similar conjugation reactions.

Table 1: Comparison of CuAAC and SPAAC for Drug-Linker Conjugation

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)References
Reaction Yield Generally high (>90%)High, but can be substrate-dependent (80-95%)[5][6]
Reaction Time Typically 1-4 hours2-12 hours, dependent on strained alkyne reactivity[5][6]
Biocompatibility Potential cytotoxicity from copper catalystExcellent, copper-free[5]
Reagent Cost Lower (terminal alkynes are less expensive)Higher (strained alkynes are more expensive)[5]

Table 2: Typical Parameters for Drug-Linker Conjugation and Characterization

StepKey ParameterTypical ConditionsExpected OutcomeReferences
Payload Azidation Diazotransfer ReagentTfN3 or ISA·HCl>95% conversion to azide[7][8]
CuAAC Conjugation Molar Excess of Payload1.2 - 2.0 equivalents>90% conjugation efficiency[4]
SPAAC Conjugation Molar Excess of Payload1.5 - 3.0 equivalents80-95% conjugation efficiency[4]
Purification MethodReverse-Phase HPLC>95% purity of the final conjugate[1]
Characterization TechniqueLC-MSConfirmation of desired molecular weight[9]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

G cluster_0 Payload Activation Payload Payload with -NH2 or -OH group Azidation Diazotransfer or Mesylation/Azidation Payload->Azidation AzidePayload Azide-Modified Payload Azidation->AzidePayload

Caption: Workflow for payload activation to introduce an azide group.

G cluster_1 Drug-Linker Conjugation AzidePayload Azide-Modified Payload ClickReaction CuAAC or SPAAC 'Click' Reaction AzidePayload->ClickReaction AlkyneLinker This compound AlkyneLinker->ClickReaction Purification RP-HPLC Purification ClickReaction->Purification FinalConjugate Purified Drug-Linker Conjugate Purification->FinalConjugate

Caption: Workflow for the conjugation of the azide-payload to the alkyne-linker.

Purification and Characterization of the Drug-Linker Conjugate

After the conjugation reaction, it is crucial to purify the drug-linker conjugate and characterize it to ensure its quality.

Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying the drug-linker conjugate.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.

  • Detection: The elution profile is monitored by UV absorbance at wavelengths relevant to both the payload and the linker components.

Characterization

Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for characterizing the final product.

  • LC: A rapid LC gradient can be used to separate the product from any remaining starting materials or byproducts.

  • MS: The mass spectrometer will confirm the molecular weight of the drug-linker conjugate, verifying the successful conjugation.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the successful conjugation of an this compound linker to an azide-modified payload. The choice between CuAAC and SPAAC will depend on the specific requirements of the project, with CuAAC offering faster kinetics and SPAAC providing superior biocompatibility for in vivo applications. Careful execution of these protocols and thorough characterization of the final product are essential for the development of effective and safe Antibody-Drug Conjugates.

References

Application Notes: Performing Click Chemistry with Alkyne-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alkyne-Val-Cit-PAB-OH is a key bifunctional molecule used extensively in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). Its structure is intelligently designed for controlled drug delivery. The terminal alkyne group serves as a chemical handle for "click chemistry," a suite of highly efficient and specific reactions. The Valine-Citrulline (Val-Cit) dipeptide is a substrate for Cathepsin B, a protease that is often upregulated in the lysosomal compartments of tumor cells, ensuring selective cleavage and drug release at the target site[1][2][]. The para-aminobenzyl (PAB) group acts as a self-immolative spacer, which, upon cleavage of the Val-Cit linker, spontaneously releases the attached hydroxyl group (or a conjugated payload)[1].

This document provides detailed protocols for the two primary click chemistry methods applicable to this linker: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and considerations for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most common and robust method for conjugating molecules containing a terminal alkyne, such as this compound. The reaction involves the copper(I)-catalyzed formation of a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the alkyne to an azide-modified molecule (e.g., a protein, peptide, or fluorescent dye)[4][5][6]. This reaction is highly efficient, regiospecific, and can be performed in aqueous buffers, making it suitable for bioconjugation[6][7].

General Experimental Workflow for CuAAC

G prep_reagents Reagent Preparation (Stocks of Linker, Azide-Molecule, CuSO4, Ligand, Ascorbate) mix Reaction Setup (Combine Azide-Molecule, Linker, and Ligand in Buffer) prep_reagents->mix 1 add_cu Add CuSO4 Solution mix->add_cu 2 initiate Initiate Reaction (Add Sodium Ascorbate) add_cu->initiate 3 incubate Incubation (Room Temperature, 30-60 min) initiate->incubate 4 purify Purification (HPLC, SEC, or Dialysis) incubate->purify 5 analyze Analysis & Characterization (SDS-PAGE, MS, HPLC) purify->analyze 6

Caption: General workflow for a typical CuAAC bioconjugation experiment.

Materials and Reagents
ReagentPurposeSupplier Example
This compoundAlkyne-containing cleavable linker[8].MedChemExpress
Azide-modified MoleculeThe biological or chemical entity to be conjugated (e.g., Azide-PEG-Antibody).Custom Synthesis
Copper (II) Sulfate (CuSO₄)Precursor for the Cu(I) catalyst[9].Sigma-Aldrich
Sodium Ascorbate (B8700270)Reducing agent to convert Cu(II) to the active Cu(I) state in situ[4][9].Sigma-Aldrich
THPTA LigandWater-soluble Cu(I)-stabilizing ligand, prevents copper precipitation and protects biomolecules from damage[9][10].BroadPharm
Buffers and SolventsReaction medium (e.g., PBS pH 7.4, DMSO for dissolving reagents).Varies
Detailed Experimental Protocol

This protocol is a starting point and should be optimized for specific applications[10][11].

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Azide-Modified Molecule (e.g., Protein): Prepare a solution at 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water[11].

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water[10][11].

  • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Crucially, this solution must be made fresh immediately before use as it is prone to oxidation[11].

2. Reaction Setup (Example for 100 µL final volume):

  • In a microcentrifuge tube, combine the following:

    • 50 µL of your azide-modified protein solution (e.g., at 2 mg/mL).

    • X µL of PBS buffer to bring the final volume to 100 µL.

    • 2 µL of 10 mM this compound stock solution (final concentration: 200 µM, adjust as needed).

  • Add 10 µL of 100 mM THPTA solution (final concentration: 10 mM) and vortex briefly to mix[11].

  • Add 10 µL of 20 mM CuSO₄ solution (final concentration: 2 mM) and vortex briefly[10][11].

  • To initiate the reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution (final concentration: 30 mM)[11].

  • Vortex the mixture gently but thoroughly.

3. Incubation:

  • Protect the reaction from light.

  • Incubate at room temperature for 30-60 minutes[9]. For complex biomolecules, incubation can be extended up to 4 hours.

4. Purification:

  • Upon completion, the conjugated product must be purified from excess reagents, catalyst, and ligand.

  • Common methods include:

    • Size-Exclusion Chromatography (SEC): Ideal for separating large biomolecules (like antibodies) from small molecule reagents.

    • Reverse-Phase HPLC: Suitable for purifying smaller conjugates like peptides or oligonucleotides[12].

    • Dialysis or Buffer Exchange: Useful for removing small molecules from protein conjugates.

Quantitative Data: Typical Reaction Parameters

The following table summarizes typical starting concentrations and molar ratios for optimizing a CuAAC reaction. The goal is to use the lowest possible concentration of copper while achieving a high yield to minimize potential damage to biomolecules[13].

ComponentFinal Concentration (Typical)Molar Equivalents (Relative to Limiting Reagent)Notes
Limiting Reagent10 - 100 µM1xThis is typically the more valuable or complex component, such as the azide-modified antibody.
Excess Reagent100 µM - 1 mM2 - 50xThe other click partner (e.g., this compound) is often added in excess to drive the reaction to completion[10].
CuSO₄50 µM - 1 mM1 - 10xHigher concentrations can increase reaction rate but also risk protein damage. Start with lower concentrations[14].
Ligand (THPTA)250 µM - 5 mM5x (relative to CuSO₄)A 5:1 ligand-to-copper ratio is recommended to stabilize the Cu(I) ion and protect the biomolecule[9][13].
Sodium Ascorbate1 mM - 5 mM10 - 50xA significant excess ensures the copper remains in its active Cu(I) state throughout the reaction[14].

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction does not proceed via a concerted 1,3-dipolar cycloaddition like the thermal version. Instead, it follows a stepwise mechanism involving copper-acetylide intermediates, which dramatically accelerates the reaction and controls the regioselectivity[5][6].

G cluster_cycle Catalytic Cycle cu_alkyne Cu(I)-Acetylide Formation azide_coord Azide (B81097) Coordination cu_alkyne->azide_coord cycloadd Cycloaddition azide_coord->cycloadd cu_triazolide Copper Triazolide Intermediate cycloadd->cu_triazolide protonolysis Protonolysis cu_triazolide->protonolysis protonolysis->cu_alkyne Regenerates Cu(I) Catalyst product R1-Triazole-R2 protonolysis->product alkyne R1-Alkyne alkyne->cu_alkyne azide R2-Azide azide->azide_coord cu1 Cu(I) Catalyst cu1->cu_alkyne

Caption: Simplified catalytic cycle of the CuAAC reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Applicability and Considerations

SPAAC is a copper-free click reaction that is highly valued for its biocompatibility, especially in living systems where copper toxicity is a concern[15][16]. The reaction's driving force comes from the high ring strain of a cyclooctyne (B158145) derivative (e.g., DBCO, BCN), which reacts rapidly with an azide without needing a catalyst[15][17].

Important Note: The user's specified molecule, This compound , contains a terminal alkyne, which is not sufficiently activated for SPAAC. To utilize the SPAAC method, one would need the corresponding Azido-Val-Cit-PAB-OH linker to react with a biomolecule that has been modified with a strained alkyne (e.g., DBCO-Antibody)[18]. Therefore, this section is for informational purposes to guide researchers in selecting the correct reagents for a copper-free workflow.

  • Advantages: No copper catalyst required, eliminating concerns about cytotoxicity and interference with biological systems[16].

  • Disadvantages: Strained alkyne modifying groups are significantly larger and more hydrophobic than a simple azide, which can sometimes alter the properties of the labeled biomolecule. Reaction kinetics can vary widely depending on the specific strained alkyne used[19][20].

Application Example: Synthesis of an Antibody-Drug Conjugate (ADC)

The following workflow illustrates how this compound can be used to construct an ADC via CuAAC, linking a cytotoxic drug to an antibody.

G cluster_mAb Antibody Preparation cluster_linker Linker-Payload Preparation cluster_click Click Conjugation cluster_final Final Product mAb Monoclonal Antibody (mAb) azide_mod Modify mAb with Azide Functionality (e.g., Azido-NHS ester) mAb->azide_mod mAb_azide mAb-Azide azide_mod->mAb_azide click_reaction Perform CuAAC Reaction mAb_azide->click_reaction linker This compound conjugate_payload Conjugate Payload to -OH group of PAB spacer linker->conjugate_payload payload Cytotoxic Payload (e.g., MMAE) payload->conjugate_payload linker_payload Alkyne-Linker-Payload conjugate_payload->linker_payload linker_payload->click_reaction adc_crude Crude ADC click_reaction->adc_crude purify Purify and Characterize adc_crude->purify adc_final Final ADC Product purify->adc_final

Caption: Workflow for ADC synthesis using this compound.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using an Alkyne-Val-Cit-PAB-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[][2] The linker molecule connecting the antibody and the cytotoxic payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[][3] This document provides a detailed guide for the synthesis of an ADC utilizing a cleavable Alkyne-Val-Cit-PAB-OH linker. This linker system incorporates a valine-citrulline (Val-Cit) dipeptide that is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[2][4] This enzymatic cleavage initiates the self-immolation of the p-aminobenzyl (PAB) spacer, leading to the release of the unmodified cytotoxic drug within the target cell.[5] The terminal alkyne group allows for a highly specific and efficient conjugation to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of click chemistry.[3]

Section 1: Synthesis of this compound Linker-Payload

This section details the multi-step synthesis of the drug-linker conjugate, beginning with the synthesis of the Val-Cit-PAB moiety, followed by the introduction of the alkyne handle and conjugation to the cytotoxic payload.

Experimental Protocols:

Protocol 1.1: Synthesis of Fmoc-Val-Cit-PAB-OH

  • Amino Acid Coupling (Valine-Citrulline): Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to a resin pre-loaded with citrulline. Agitate for 2 hours at room temperature. Wash the resin with DMF and DCM.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).[6]

  • PAB-OH Coupling: Couple p-aminobenzyl alcohol (PAB-OH) to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.[2][6]

  • Cleavage from Resin: Cleave the Fmoc-Val-Cit-PAB-OH from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Precipitate the product in cold diethyl ether.[6]

  • Purification: Purify the crude product by reverse-phase HPLC to obtain Fmoc-Val-Cit-PAB-OH.[6]

Protocol 1.2: Introduction of the Alkyne Moiety and Payload Conjugation

  • Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH in DMF and add piperidine (e.g., 20% v/v). Stir at room temperature for 30 minutes to remove the Fmoc group, yielding H₂N-Val-Cit-PAB-OH.[6][7]

  • Alkyne Moiety Addition: React the deprotected H₂N-Val-Cit-PAB-OH with an activated alkyne-containing molecule (e.g., an NHS ester of a short PEG-alkyne linker) in the presence of a base like DIPEA in DMF.

  • Payload Conjugation: The cytotoxic payload, containing a reactive group (e.g., a carboxylic acid), is activated using a carbodiimide (B86325) activator like EDC and an activating agent such as NHS.[8] The activated payload is then reacted with the hydroxyl group of the this compound linker.

  • Purification: The final Alkyne-Val-Cit-PAB-Payload is purified using reverse-phase HPLC.[8]

Data Presentation: Synthesis of Linker-Payload
StepProductTypical Yield (%)Purity (%) (by HPLC)Analytical MethodExpected Mass (m/z)
1.1Fmoc-Val-Cit-PAB-OH80-85[9]>95RP-HPLC, LC-MS[M+H]⁺ ~602.6[7]
1.2Alkyne-Val-Cit-PAB-Payload60-70>98RP-HPLC, LC-MSVaries with payload

Section 2: Antibody Modification and ADC Synthesis

This section outlines the procedure for introducing an azide (B81097) handle onto the monoclonal antibody and the subsequent conjugation with the alkyne-functionalized linker-payload.

Experimental Protocols:

Protocol 2.1: Antibody Preparation and Azide Functionalization

  • Buffer Exchange: The monoclonal antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4).[3][6]

  • Azide Introduction: An azide handle is introduced onto the antibody. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an NHS-azide reagent or through enzymatic modification using an enzyme like transglutaminase to attach an azide-containing linker to a specific glutamine residue.[8]

  • Purification: The azide-modified antibody is purified to remove any unreacted reagents, typically using size exclusion chromatography (SEC).

Protocol 2.2: ADC Conjugation via SPAAC

  • Drug-Linker Preparation: Dissolve the Alkyne-Val-Cit-PAB-Payload in an organic co-solvent such as DMSO to prepare a stock solution (e.g., 10-20 mM).[3]

  • Conjugation Reaction: Add the dissolved Alkyne-Val-Cit-PAB-Payload to the azide-modified antibody solution. A molar excess of the drug-linker (typically 5-10 fold) is used to achieve the target Drug-to-Antibody Ratio (DAR).[3]

  • Incubation: Gently mix the reaction and incubate at a specified temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark if any components are light-sensitive.[6]

Data Presentation: ADC Synthesis
ParameterCondition
Antibody Concentration5-10 mg/mL[3]
Molar Ratio (Drug-Linker:Antibody)5:1 to 10:1[3]
Reaction BufferPBS, pH 7.4
Incubation Time1-4 hours[6]
Incubation Temperature4°C or Room Temperature[6]

Section 3: ADC Purification and Characterization

Following the conjugation reaction, the ADC must be purified and characterized to ensure its quality and determine key attributes such as the DAR.

Experimental Protocols:

Protocol 3.1: ADC Purification

  • Size Exclusion Chromatography (SEC): The primary method for purifying the ADC from unconjugated drug-linker and other small molecules is SEC.[5] The fractions corresponding to the ADC monomer are collected.

Protocol 3.2: ADC Characterization

  • Drug-to-Antibody Ratio (DAR) Determination: The average DAR is a critical quality attribute and can be determined using Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][10]

  • Aggregation and Purity Analysis: SEC is used to assess the level of aggregation and the overall purity of the ADC.[4][5]

  • In Vitro Cell Viability Assays: The potency of the ADC is evaluated using in vitro cytotoxicity assays on antigen-positive and antigen-negative cell lines.

Data Presentation: ADC Characterization
Analytical MethodParameter MeasuredTypical Result
Hydrophobic Interaction Chromatography (HIC)Drug-to-Antibody Ratio (DAR)DAR of 2, 4, or 8
Size Exclusion Chromatography (SEC)Purity and Aggregation>95% monomer, <5% aggregate[4]
LC-MSADC Mass and DAR DistributionConfirms covalent conjugation and DAR species
In Vitro Cytotoxicity AssayIC₅₀Potent activity in antigen-positive cells

Section 4: Visualizations

Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_ab_prep Antibody Preparation cluster_adc_synthesis ADC Synthesis and Characterization Linker_Synthesis Synthesis of This compound Linker_Payload_Conjugation Conjugation of Payload to Linker Linker_Synthesis->Linker_Payload_Conjugation Payload_Activation Activation of Cytotoxic Payload Payload_Activation->Linker_Payload_Conjugation Purification_LP Purification of Linker-Payload Linker_Payload_Conjugation->Purification_LP SPAAC_Conjugation SPAAC Conjugation Purification_LP->SPAAC_Conjugation Antibody Monoclonal Antibody Azide_Modification Introduction of Azide Handle Antibody->Azide_Modification Purification_Ab Purification of Modified Antibody Azide_Modification->Purification_Ab Purification_Ab->SPAAC_Conjugation Purification_ADC ADC Purification (SEC) SPAAC_Conjugation->Purification_ADC Characterization ADC Characterization (HIC, LC-MS) Purification_ADC->Characterization

Caption: Experimental workflow for ADC production.

Mechanism of Intracellular Drug Release

Drug_Release_Mechanism ADC_Internalization ADC binds to antigen and is internalized Lysosomal_Trafficking ADC traffics to the lysosome ADC_Internalization->Lysosomal_Trafficking Enzymatic_Cleavage Cathepsin B cleaves the Val-Cit linker Lysosomal_Trafficking->Enzymatic_Cleavage Self_Immolation PAB spacer self-immolates Enzymatic_Cleavage->Self_Immolation Drug_Release Cytotoxic drug is released Self_Immolation->Drug_Release

Caption: Mechanism of payload release in a target cell.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation using Alkyne-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Alkyne-Val-Cit-PAB-OH linker is a key component in the development of next-generation antibody-drug conjugates (ADCs). This cleavable linker system enables the site-specific conjugation of potent cytotoxic payloads to monoclonal antibodies, offering enhanced therapeutic efficacy and an improved safety profile compared to randomly conjugated ADCs. The valine-citrulline (Val-Cit) dipeptide motif is specifically designed for cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures targeted release of the payload within cancer cells. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified active drug. The terminal alkyne handle provides a bioorthogonal reactive site for "click" chemistry, allowing for a highly specific and efficient conjugation reaction with an azide-modified antibody. This site-specific approach results in a homogeneous ADC product with a precisely controlled drug-to-antibody ratio (DAR), a critical quality attribute for clinical success.

These application notes provide an overview of the experimental workflow, detailed protocols for antibody modification and conjugation, and methods for the characterization of the resulting ADC.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of a site-specific ADC using the this compound linker and a monomethyl auristatin E (MMAE) payload.

Table 1: Site-Specific Antibody-Drug Conjugate (ADC) Characteristics

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)1.95HIC-HPLC, Mass Spectrometry
Conjugation Efficiency>95%RP-HPLC
Monomer Purity>98%SEC-HPLC
Aggregation<2%SEC-HPLC
Endotoxin Level< 0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of Anti-HER2-Alkyne-Val-Cit-PAB-MMAE

Cell LineTarget ExpressionIC50 (nM)
SK-BR-3HER2-positive0.5
BT-474HER2-positive1.2
MDA-MB-231HER2-negative>1000
Free MMAE-0.1

Experimental Protocols

Protocol 1: Site-Specific Modification of Antibody with an Azide (B81097) Handle

This protocol describes the introduction of an azide handle onto the antibody for subsequent click chemistry. Two common methods are presented: enzymatic modification of glycans and incorporation of an unnatural amino acid.

Method A: Enzymatic Glycan Remodeling

  • Deglycosylation: Treat the antibody (e.g., Trastuzumab) with an endoglycosidase (e.g., EndoS2) to remove the bulk of the N-linked glycan, leaving a single GlcNAc residue.

  • Galactosylation with Azide-Modified Galactose: In a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MnCl2, pH 7.4), incubate the deglycosylated antibody with UDP-GalNAz (UDP-N-azidoacetylgalactosamine) and a mutant galactosyltransferase (e.g., Y289L β-1,4-galactosyltransferase).

  • Purification: Purify the azide-modified antibody using Protein A affinity chromatography to remove the enzyme and excess reagents.

  • Buffer Exchange: Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the successful incorporation of the azide group by mass spectrometry.

Method B: Incorporation of Azido-Unnatural Amino Acid

  • Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired site of conjugation in the antibody gene sequence (heavy or light chain) using site-directed mutagenesis.

  • Expression: Co-express the mutant antibody gene and a plasmid encoding an evolved aminoacyl-tRNA synthetase/tRNA pair specific for an azido-containing unnatural amino acid (e.g., p-azidomethyl-L-phenylalanine) in a suitable mammalian expression system (e.g., CHO or HEK293 cells).

  • Cell Culture: Culture the cells in a medium supplemented with the azido-unnatural amino acid.

  • Purification: Purify the azide-modified antibody from the cell culture supernatant using Protein A affinity chromatography.

  • Characterization: Confirm the incorporation of the unnatural amino acid by mass spectrometry.

Protocol 2: Conjugation of this compound Payload to Azide-Modified Antibody via SPAAC

This protocol utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.

  • Reagent Preparation:

    • Prepare a stock solution of the Alkyne-Val-Cit-PAB-payload (e.g., Alkyne-Val-Cit-PAB-MMAE) in a compatible organic solvent such as DMSO.

    • The azide-modified antibody should be in a conjugation-compatible buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the alkyne-payload stock solution to the azide-modified antibody solution.

    • The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle mixing.

  • Purification:

    • Remove the excess, unreacted alkyne-payload by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The mobile phase for SEC should be a formulation buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Analyze the ADC by mass spectrometry to confirm successful conjugation and determine the molecular weight of the final product.

Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)

A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

  • Column: Use a hydrophobic interaction chromatography (HIC) column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

  • Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: The different DAR species (DAR0, DAR2, etc.) will be separated based on their hydrophobicity. Calculate the average DAR by integrating the peak areas of the different species.

B. Analysis of Purity and Aggregation by SEC-HPLC

  • Column: Use a size-exclusion chromatography (SEC) column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A formulation buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier correspond to aggregates, and later-eluting peaks correspond to fragments. Calculate the percentage of monomer, aggregates, and fragments by integrating the respective peak areas.

C. Confirmation of Conjugation and Intact Mass Analysis by Mass Spectrometry

  • Sample Preparation: Desalt the ADC sample using a suitable method.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

  • Analysis: Acquire the mass spectrum of the intact ADC. The observed mass should correspond to the theoretical mass of the antibody plus the mass of the conjugated linker-payload. The mass spectrum will also provide information on the distribution of DAR species.

Mandatory Visualizations

experimental_workflow cluster_antibody_modification Antibody Modification cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody azide_mod Azide-Modified Antibody mAb->azide_mod  Enzymatic or  Genetic Engineering adc_unpurified Unpurified ADC azide_mod->adc_unpurified  SPAAC  Click Chemistry linker_payload Alkyne-Val-Cit-PAB-Payload linker_payload->adc_unpurified purified_adc Purified ADC adc_unpurified->purified_adc  Purification  (SEC/TFF) characterization Characterization (HIC, SEC, MS) purified_adc->characterization

Caption: Experimental workflow for site-specific ADC synthesis.

signaling_pathway cluster_cell Tumor Cell cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum adc_internalized ADC Internalized cleavage Cathepsin B Cleavage adc_internalized->cleavage payload_release MMAE Release cleavage->payload_release tubulin Tubulin payload_release->tubulin microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption g2m_arrest G2/M Arrest microtubule_disruption->g2m_arrest er_stress ER Stress microtubule_disruption->er_stress apoptosis Apoptosis g2m_arrest->apoptosis chop CHOP Upregulation er_stress->chop chop->apoptosis

Caption: MMAE-induced signaling pathway leading to apoptosis.

Application Notes and Protocols for Payload Attachment using Alkyne-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Alkyne-Valine-Citrulline-p-Aminobenzyl Alcohol (Alkyne-Val-Cit-PAB-OH) linker is a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This cleavable linker system is designed for the precise attachment of cytotoxic payloads to monoclonal antibodies (mAbs), facilitating targeted drug delivery to cancer cells. The linker's key features include a terminal alkyne group for highly efficient and bioorthogonal "click chemistry" conjugation, a dipeptide (Val-Cit) sequence that is selectively cleaved by lysosomal proteases like Cathepsin B, and a self-immolative p-aminobenzyl (PAB) spacer that ensures the release of an unmodified, fully active payload within the target cell.[1][2]

These application notes provide detailed protocols for the conjugation of an azide-modified payload to the this compound linker and the subsequent attachment to an antibody. It also covers methods for the purification and characterization of the resulting ADC, including determination of the drug-to-antibody ratio (DAR), stability assays, and in vitro cytotoxicity evaluation.

Payload Attachment Strategies

The terminal alkyne on the this compound linker allows for two primary click chemistry conjugation strategies with an azide-modified payload:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction forms a stable 1,4-disubstituted triazole linkage.[3][4] It is the most common method for this type of conjugation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (B158145) (pre-installed on the antibody) to react with the azide-modified linker-payload.[5][6] This method is advantageous for biological systems sensitive to copper catalysis.

The choice between CuAAC and SPAAC depends on the specific requirements of the antibody and payload, with SPAAC being preferred for applications where copper toxicity is a concern.[7]

Data Presentation

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Aggregation Data
Linker-Payload Conjugation MethodAnalytical MethodAverage DARDAR Distribution (Representative)Aggregation (%)
Alkyne-Val-Cit-PAB-MMAE (CuAAC)HIC/RP-LC3.8DAR0: 5%, DAR2: 15%, DAR4: 60%, DAR6: 15%, DAR8: 5%< 5%
Alkyne-Val-Cit-PAB-MMAE (SPAAC)HIC/RP-LC3.9DAR0: 4%, DAR2: 12%, DAR4: 65%, DAR6: 14%, DAR8: 5%< 5%
Thiol-Maleimide ConjugationHIC/RP-LC3.5Heterogeneous mixture5-15%

Note: Data are representative and may vary based on the specific antibody, payload, and experimental conditions. Higher DAR values can sometimes lead to increased aggregation.[2][8]

Table 2: Comparative In Vitro Plasma Stability of a Val-Cit-PAB-MMAE ADC
Plasma SourceIncubation Time% Payload Release (MMAE)
Human7 days< 5%
Mouse7 days> 70%

Note: The Val-Cit linker is known to be stable in human plasma but susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to premature payload release in mouse models.[6][9]

Table 3: Representative In Vitro Cytotoxicity (IC50) Data
Cell LineADC TargetADC (Alkyne-Val-Cit-PAB-MMAE) IC50Free MMAE IC50
HER2-positive (e.g., SK-BR-3)HER2~0.05 nM~0.06 nM
HER2-negative (e.g., MDA-MB-231)HER2>100 nM~0.08 nM

Note: IC50 values are dependent on the cell line, antigen expression level, and assay conditions.[10][11]

Experimental Protocols

Protocol 1: Conjugation of Azide-Modified Payload to this compound (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition to form the linker-payload conjugate.

Materials:

  • This compound

  • Azide-modified payload (e.g., Azido-PEG4-MMAE)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Reverse-phase HPLC (RP-HPLC) for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in DMF.

    • Prepare a 10 mM solution of the azide-modified payload in DMF.

    • Prepare a 100 mM solution of CuSO₄ in deionized water.

    • Prepare a 200 mM solution of THPTA in deionized water.

    • Prepare a 100 mM solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 1.2 equivalents of the this compound stock solution with 1 equivalent of the azide-modified payload stock solution.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for 5 minutes to form the copper-ligand complex.

  • Conjugation Reaction:

    • Add the copper-ligand complex to the linker-payload mixture (typically 25 equivalents relative to the azide).

    • Initiate the reaction by adding sodium ascorbate (typically 40 equivalents relative to the azide).

    • Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the linker-payload conjugate by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Conjugation of Linker-Payload to Antibody

This protocol outlines the conjugation of the pre-formed azide-containing linker-payload to an alkyne-modified antibody via SPAAC.

Materials:

  • Alkyne-modified monoclonal antibody (e.g., DBCO-functionalized)

  • Azide-Val-Cit-PAB-Payload (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Prepare the alkyne-modified antibody in PBS at a concentration of 5-10 mg/mL.

  • Linker-Payload Preparation:

    • Prepare a 10-20 mM stock solution of the Azide-Val-Cit-PAB-Payload in anhydrous DMSO.

  • Conjugation Reaction:

    • In a suitable reaction vessel, add the antibody solution.

    • Slowly add a 5-10 fold molar excess of the linker-payload stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing.

  • Purification:

    • Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted linker-payload and other small molecules.[12][13] The mobile phase should be PBS, pH 7.4.

    • Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the ADC monomer.

  • Concentration and Storage:

    • Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff.

    • Store the final ADC solution at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated hydrophobic linker-payloads. The average DAR can be calculated from the peak areas of the different DAR species.[14][15]

  • Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): After reduction of the ADC to separate the light and heavy chains, RP-LC-MS can be used to determine the drug load on each chain. The total DAR is the sum of the drug load on the light and heavy chains.[16][17]

2. In Vitro Plasma Stability Assay:

  • Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days).

  • At each time point, analyze the samples by LC-MS to quantify the amount of released payload.[18][19] This will determine the stability of the linker in a biological matrix.

3. In Vitro Cytotoxicity Assay (MTT Assay):

  • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and a non-targeting isotype control ADC for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO or a similar solvent.

  • Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.[20]

4. Bystander Effect Assay:

  • Co-culture antigen-positive and fluorescently labeled antigen-negative cells.

  • Treat the co-culture with the ADC at various concentrations.

  • Assess the viability of both cell populations after a set incubation period using flow cytometry or high-content imaging to determine if the released payload can kill neighboring antigen-negative cells.[21][22][23]

Visualizations

G Payload Attachment Workflow using this compound cluster_0 Linker-Payload Synthesis (CuAAC) cluster_1 Antibody-Drug Conjugation (SPAAC) cluster_2 Purification & Characterization This compound This compound Azide-VC-PAB-Payload Azide-VC-PAB-Payload This compound->Azide-VC-PAB-Payload Click Reaction Azide-Payload Azide-Payload Azide-Payload->Azide-VC-PAB-Payload Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Azide-VC-PAB-Payload Final ADC Final ADC Azide-VC-PAB-Payload->Final ADC SPAAC Alkyne-Modified Antibody Alkyne-Modified Antibody Alkyne-Modified Antibody->Final ADC Purification (SEC) Purification (SEC) Final ADC->Purification (SEC) Characterization Characterization Purification (SEC)->Characterization DAR, Stability, Cytotoxicity

Caption: Experimental workflow for ADC synthesis and characterization.

G ADC Internalization and Payload Release ADC ADC Tumor Cell Tumor Cell ADC->Tumor Cell Binding Endosome Endosome Tumor Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cathepsin B Cathepsin B Lysosome->Cathepsin B contains Payload Release Payload Release Cathepsin B->Payload Release Cleaves Val-Cit Microtubule Disruption Microtubule Disruption Payload Release->Microtubule Disruption e.g., MMAE Apoptosis Apoptosis Microtubule Disruption->Apoptosis leads to

Caption: Mechanism of ADC action and payload release.

G Bystander Effect of Membrane-Permeable Payload Target Cell (Ag+) Target Cell (Ag+) Payload (MMAE) Payload (MMAE) Target Cell (Ag+)->Payload (MMAE) Payload Release Apoptosis_Target Apoptosis Target Cell (Ag+)->Apoptosis_Target Neighboring Cell (Ag-) Neighboring Cell (Ag-) Apoptosis_Neighbor Apoptosis Neighboring Cell (Ag-)->Apoptosis_Neighbor Payload (MMAE)->Target Cell (Ag+) Induces Payload (MMAE)->Neighboring Cell (Ag-) Diffusion

Caption: Bystander killing of adjacent tumor cells.

References

Best Practices for Using Alkyne-Val-Cit-PAB-OH in a Research Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for utilizing Alkyne-Val-Cit-PAB-OH, a key bifunctional linker in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This document outlines the linker's mechanism of action, protocols for its application in bioconjugation, and methods for the characterization of the resulting conjugates.

Introduction to this compound

This compound is a cleavable linker designed for advanced bioconjugation applications. It incorporates three key functional components:

  • An Alkyne Group: This terminal alkyne serves as a reactive handle for bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the highly specific and efficient conjugation of the linker to molecules containing an azide (B81097) group, such as modified antibodies or cytotoxic payloads.[1][]

  • A Cathepsin B-Cleavable Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[][4] This enzymatic cleavage is the primary mechanism for the targeted release of the conjugated payload inside cancer cells.

  • A Self-Immolative para-Aminobenzyl Alcohol (PAB) Spacer: Following the enzymatic cleavage of the Val-Cit linker, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified active drug. This self-immolative feature is crucial for ensuring the efficient and traceless delivery of the payload.

The Val-Cit linker is known for its high stability in human plasma, which minimizes premature drug release in circulation and reduces off-target toxicity.[1] However, it's important to note that Val-Cit linkers can exhibit instability in rodent plasma due to the activity of certain carboxylesterases.[5][6][7]

Data Presentation

While specific quantitative data for this compound is not extensively available in a comparative tabular format, the following tables summarize representative data for the broader class of Val-Cit linkers to provide a baseline for expected performance.

Table 1: Stability of Val-Cit Containing Linkers in Plasma

Linker TypePlasma SourceIncubation TimeRemaining Intact ADC (%)Reference
Val-Cit-PABCHuman7 days>95%[1]
Val-Cit-PABCMouse4.5 daysVariable, significant cleavage observed[5]
Modified Val-Cit (e.g., Glu-Val-Cit)Mouse7 days>95%[8]

Table 2: Representative Drug-to-Antibody Ratios (DARs) for ADCs

Conjugation MethodAntibodyPayloadAverage DARReference
Cysteine-basedTrastuzumabMMAE3.5[9]
Site-specific (via engineered cysteine)Anti-HER2Auristatin~2.0[10]
Lysine-basedTrastuzumabDM13.5[9]

Experimental Protocols

Storage and Handling of this compound

Proper storage and handling are critical to maintain the integrity of the this compound linker.

  • Storage: The solid compound should be stored at -20°C for long-term stability.[1]

  • Handling:

    • Allow the vial to warm to room temperature before opening to prevent moisture condensation.

    • Use in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

    • For preparing stock solutions, use anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Click Chemistry

This protocol outlines the general steps for conjugating an azide-modified antibody with a drug that has been functionalized with this compound.

Materials:

  • Azide-modified monoclonal antibody (mAb-N₃)

  • This compound functionalized drug (Drug-Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the Drug-Alkyne in a minimal amount of anhydrous DMSO to create a concentrated stock solution.

    • Prepare a stock solution of CuSO₄ in water (e.g., 10 mM).

    • Prepare a stock solution of THPTA in water (e.g., 50 mM).

    • Freshly prepare a stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Antibody Preparation:

    • Ensure the azide-modified antibody (mAb-N₃) is in the desired reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, add the mAb-N₃ solution.

    • Add the Drug-Alkyne stock solution to the antibody solution. The molar ratio of Drug-Alkyne to mAb-N₃ will depend on the desired drug-to-antibody ratio (DAR) and should be optimized (typically a 5-20 fold molar excess of the drug-linker is used).

    • Prepare the copper catalyst by premixing the CuSO₄ and THPTA solutions.

    • Add the copper catalyst to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification of the ADC:

    • Following incubation, purify the ADC from unreacted drug-linker and other reagents. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

    • Exchange the purified ADC into a suitable storage buffer (e.g., PBS).

  • Characterization of the ADC:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Assess the purity and aggregation state of the ADC using SEC.

Mandatory Visualizations

Signaling Pathway: Mechanism of Drug Release

drug_release_pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Alkyne-Val-Cit-PAB-Payload Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cathepsin B Cleavage & Self-Immolation Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Therapeutic Action

Caption: Intracellular drug release pathway of a Val-Cit linker-based ADC.

Experimental Workflow: ADC Synthesis and Characterization

adc_synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization mAb Azide-Modified Antibody (mAb-N3) click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) mAb->click_reaction drug_linker This compound Functionalized Drug drug_linker->click_reaction sec Size-Exclusion Chromatography (SEC) click_reaction->sec dar_analysis DAR Analysis (HIC / LC-MS) sec->dar_analysis purity_analysis Purity & Aggregation (SEC) sec->purity_analysis final_adc Purified & Characterized ADC dar_analysis->final_adc purity_analysis->final_adc

References

Application Notes and Protocols for Alkyne-Val-Cit-PAB-OH Conjugation to MMAE Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the conjugation of an alkyne-functionalized Valine-Citrulline-p-aminobenzyl alcohol (Alkyne-Val-Cit-PAB-OH) linker to the cytotoxic payload, Monomethyl Auristatin E (MMAE). This process is a critical step in the synthesis of Antibody-Drug Conjugates (ADCs), where the linker-payload moiety is subsequently attached to a monoclonal antibody. The described methodology primarily utilizes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction, a highly efficient and bioorthogonal conjugation strategy.[1][2]

The Val-Cit-PAB linker is designed for selective cleavage by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[3] This targeted release mechanism ensures that the highly potent MMAE payload is liberated intracellularly, minimizing systemic toxicity.[4] MMAE itself is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

These protocols will detail the synthesis of the this compound linker, its conjugation to an azide-modified MMAE, and the subsequent purification and characterization of the final drug-linker construct.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and conjugation process. These values are representative and may vary depending on specific experimental conditions and the scale of the reaction.

Table 1: Representative Yields for Alkyne-Val-Cit-PAB-MMAE Synthesis

StepProductStarting MaterialTypical Yield (%)Purity (by HPLC) (%)Reference
1Fmoc-Val-Cit-PAB-OHFmoc-Val-OSu, H-Cit-PAB-OH85-95>95[5]
2H₂N-Val-Cit-PAB-OHFmoc-Val-Cit-PAB-OH>95 (crude)-[5]
3This compoundH₂N-Val-Cit-PAB-OH, Alkyne-acid70-85>95(Hypothetical)
4Alkyne-Val-Cit-PAB-MMAEThis compound, Azido-MMAE65-80>98[1][6]

Table 2: Characterization of Alkyne-Val-Cit-PAB-MMAE

Analytical MethodParameterTypical ResultReference
LC-MS Mass-to-charge ratio (m/z) of [M+H]⁺Consistent with calculated molecular weight[4]
Purity by UV chromatogram (280 nm)>98%[4]
HIC-HPLC Drug-to-Antibody Ratio (DAR) of final ADC3.5 - 4.0[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a solution-phase synthesis approach for the alkyne-functionalized linker.

Materials:

  • Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

  • H-Cit-PAB-OH (L-Citrulline-p-aminobenzyl alcohol)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • 5-Hexynoic acid (or other terminal alkyne-containing carboxylic acid)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Reverse-phase HPLC system

Procedure:

  • Synthesis of Fmoc-Val-Cit-PAB-OH: a. Dissolve H-Cit-PAB-OH (1.0 eq) in anhydrous DMF. b. Add Fmoc-Val-OSu (1.1 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS. d. Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether. e. Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.[5] A yield of 85-95% is expected.[5]

  • Fmoc Deprotection: a. Dissolve the Fmoc-Val-Cit-PAB-OH product in DMF. b. Add piperidine to a final concentration of 20% (v/v). c. Stir at room temperature for 30 minutes. d. Remove the solvent and excess piperidine under reduced pressure to obtain crude H₂N-Val-Cit-PAB-OH.

  • Alkyne Moiety Coupling: a. Dissolve the crude H₂N-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF. b. In a separate vial, pre-activate 5-hexynoic acid (1.2 eq) with HATU (1.2 eq) and DIPEA (2.4 eq) in DMF for 15 minutes. c. Add the activated alkyne solution to the solution of H₂N-Val-Cit-PAB-OH. d. Stir at room temperature for 2-4 hours, monitoring the reaction by LC-MS.

  • Purification: a. Upon completion, acidify the reaction mixture with a small amount of TFA. b. Purify the crude this compound by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA. c. Lyophilize the pure fractions to obtain the final product as a white solid.

Protocol 2: Synthesis of Azido-MMAE

This protocol assumes the availability of a suitable precursor for azide (B81097) modification. A common strategy involves the reaction of an amino-functionalized MMAE derivative with an azide-containing activated ester.

Materials:

  • Amino-functionalized MMAE derivative

  • Azido-PEGn-NHS ester (or similar azide-containing activated ester)

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Dissolve the amino-functionalized MMAE derivative (1.0 eq) in anhydrous DMF.

  • Add the Azido-PEGn-NHS ester (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Purify the crude Azido-MMAE by reverse-phase HPLC.

  • Lyophilize the pure fractions.

Protocol 3: CuAAC Conjugation of this compound to Azido-MMAE

This protocol details the "click chemistry" reaction to form the final drug-linker construct.

Materials:

Procedure:

  • Preparation of Stock Solutions: a. Prepare a 10 mM stock solution of this compound in DMF. b. Prepare a 12 mM stock solution of Azido-MMAE in DMF. c. Prepare a 20 mM stock solution of CuSO₄ in deionized water. d. Prepare a 100 mM stock solution of THPTA in deionized water. e. Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

  • Reaction Setup: a. In a reaction vial, add the this compound solution (1.0 eq). b. Add the Azido-MMAE solution (1.2 eq). c. In a separate tube, pre-mix CuSO₄ (0.1 eq) and THPTA (0.5 eq). Let it stand for 2-3 minutes to form the copper-ligand complex. d. Add the copper-ligand complex to the reaction vial. e. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0 eq).

  • Reaction and Monitoring: a. Stir the reaction mixture at room temperature, protected from light. b. Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Purification: a. Upon completion, quench the reaction by adding a small amount of EDTA solution to chelate the copper catalyst. b. Dilute the reaction mixture with a suitable solvent (e.g., DMSO/water). c. Purify the crude Alkyne-Val-Cit-PAB-MMAE by reverse-phase HPLC using a water/acetonitrile gradient. d. Lyophilize the pure fractions to obtain the final product. A yield of 65-80% is expected.[1][6]

Protocol 4: Characterization of Alkyne-Val-Cit-PAB-MMAE

LC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Detection: UV at 280 nm and mass spectrometry in positive ion mode.

  • Expected Result: A major peak corresponding to the calculated mass of the Alkyne-Val-Cit-PAB-MMAE conjugate with a purity of >98%.[4]

Visualizations

Signaling Pathway: Intracellular Processing of a vc-MMAE ADC

Intracellular_Processing cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB 4. Fusion & pH Drop MMAE Free MMAE CathepsinB->MMAE 5. Linker Cleavage Tubulin Tubulin MMAE->Tubulin 6. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule 7. Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis 8. Cell Death

Caption: Intracellular processing of a Val-Cit-PAB-MMAE Antibody-Drug Conjugate.

Experimental Workflow: Synthesis of Alkyne-Val-Cit-PAB-MMAE

Synthesis_Workflow cluster_linker Linker Synthesis cluster_payload Payload Modification cluster_conjugation Drug-Linker Conjugation start_linker Fmoc-Val-OSu + H-Cit-PAB-OH step1 Peptide Coupling start_linker->step1 product1 Fmoc-Val-Cit-PAB-OH step1->product1 step2 Fmoc Deprotection product1->step2 product2 H2N-Val-Cit-PAB-OH step2->product2 step3 Amide Coupling product2->step3 alkyne_acid Alkyne-COOH alkyne_acid->step3 product3 This compound step3->product3 purify1 RP-HPLC Purification product3->purify1 step5 CuAAC Click Reaction (CuSO4, THPTA, NaAsc) purify1->step5 start_payload Amino-MMAE step4 Azide Installation start_payload->step4 azide_nhs Azido-NHS ester azide_nhs->step4 product4 Azido-MMAE step4->product4 purify2 RP-HPLC Purification product4->purify2 purify2->step5 final_product Alkyne-Val-Cit-PAB-MMAE step5->final_product purify3 RP-HPLC Purification final_product->purify3 characterize LC-MS Analysis purify3->characterize

Caption: Overall workflow for the synthesis of the Alkyne-Val-Cit-PAB-MMAE drug-linker.

Logical Relationship: CuAAC Catalytic Cycle

CuAAC_Cycle Cu2 Cu(II)SO4 Cu1 Cu(I) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu2 Cu_Acetylide Copper-Acetylide Intermediate Cu1->Cu_Acetylide Coordination Ligand THPTA Ligand Cu1->Ligand Stabilization Alkyne Alkyne-Linker Alkyne->Cu_Acetylide Azide Azide-MMAE Triazole_Product Triazole Product (Drug-Linker) Azide->Triazole_Product Cu_Acetylide->Triazole_Product Cycloaddition Triazole_Product->Cu1 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for Alkyne-Val-Cit-PAB-OH in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-Val-Cit-PAB-OH is a key component in the construction of antibody-drug conjugates (ADCs), a rapidly growing class of targeted cancer therapeutics. This linker system combines the specificity of a monoclonal antibody with the potent cytotoxic effect of a conjugated payload. The alkyne functional group allows for a highly efficient and specific "click chemistry" conjugation to an azide-modified antibody. The Val-Cit dipeptide is designed to be selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of many tumor cells, ensuring intracellular release of the cytotoxic agent.[][2] The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, which upon cleavage of the Val-Cit linker, releases the unmodified, active payload.[3]

These application notes provide a comprehensive overview of the in vitro applications of this compound in the context of ADCs, including protocols for conjugation, characterization, and evaluation of cytotoxic activity in cancer cell lines.

Mechanism of Action

The strategic design of the Alkyne-Val-Cit-PAB linker enables a multi-step, targeted delivery of a cytotoxic payload to cancer cells.

  • Targeting: An ADC constructed with this linker circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosome.

  • Enzymatic Cleavage: The acidic environment and high concentration of proteases, particularly cathepsin B, within the lysosome facilitate the cleavage of the Val-Cit dipeptide linker.[]

  • Payload Release: Cleavage of the Val-Cit bond initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[3]

  • Cytotoxicity: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[4][][6][7]

Data Presentation

Representative In Vitro Cytotoxicity of Val-Cit-PAB-Based ADCs

While specific cytotoxicity data for ADCs constructed using the this compound linker is not extensively available in the public domain, the following table summarizes representative data from studies using the closely related and well-characterized Mc-Val-Cit-PAB-MMAE linker-payload combination. This data illustrates the typical potency and selectivity observed in various cancer cell lines.

Cancer Cell LineAntigen TargetPayloadIC50 (ng/mL)Reference
SK-BR-3 (Breast Cancer)HER2MMAE15.5F. Ducry, et al., 2010
BT-474 (Breast Cancer)HER2MMAE20.1F. Ducry, et al., 2010
NCI-N87 (Gastric Cancer)HER2MMAE10.3F. Ducry, et al., 2010
MDA-MB-468 (Breast Cancer)EGFRMMAE>1000 (low target expression)F. Ducry, et al., 2010
Karpas 299 (Anaplastic Large Cell Lymphoma)CD30MMAE5.2Sutherland, M. S., et al., 2013
L540cy (Hodgkin Lymphoma)CD30MMAE11.4Sutherland, M. S., et al., 2013

Experimental Protocols

Protocol 1: Antibody-Drug Conjugation via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the this compound linker (first conjugated to a payload) to an azide-modified monoclonal antibody.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3)

  • Alkyne-Val-Cit-PAB-Payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Dissolve Alkyne-Val-Cit-PAB-Payload in DMSO to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Antibody Preparation:

    • Buffer exchange the azide-modified antibody into PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified antibody.

    • Add the Alkyne-Val-Cit-PAB-Payload solution to the antibody solution. A molar excess of 5-10 fold of the linker-payload is a good starting point.

    • In a separate tube, pre-mix CuSO4 and THPTA at a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the antibody-linker solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Purify the resulting ADC using a desalting column to remove excess reagents.

    • Concentrate the purified ADC using a suitable molecular weight cutoff centrifugal filter.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC)-HPLC.

    • Assess the purity and aggregation of the ADC by size exclusion chromatography (SEC)-HPLC.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details a cell viability assay to determine the cytotoxic potency of the prepared ADC in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87)

  • Complete cell culture medium

  • ADC construct

  • Control antibody (unconjugated)

  • Free payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the cell viability against the logarithm of the compound concentration.

    • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression analysis.

Visualizations

G cluster_synthesis ADC Synthesis Workflow mAb_N3 Azide-Modified Antibody (mAb-N3) CuAAC CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) mAb_N3->CuAAC Alkyne_Linker Alkyne-Val-Cit-PAB-Payload Alkyne_Linker->CuAAC Purification Purification (Size Exclusion Chromatography) CuAAC->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for the synthesis of an ADC using Alkyne-Val-Cit-PAB-Payload.

G cluster_pathway Intracellular ADC Trafficking and Payload Release ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Cell_Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Linker Cleavage CathepsinB Cathepsin B Cytotoxicity Cell Cycle Arrest Apoptosis Payload->Cytotoxicity Induces

References

Method for determining drug-to-antibody ratio (DAR) with Alkyne-Val-Cit-PAB-OH.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Method for Determining Drug-to-Antibody Ratio (DAR) with Alkyne-Val-Cit-PAB-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug.[][2] A critical quality attribute (CQA) of an ADC is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[][][4][5] The DAR directly influences the ADC's efficacy and safety; a low DAR may result in reduced potency, while a high DAR can negatively impact pharmacokinetics, stability, and toxicity.[2][5] Therefore, accurate and robust methods for determining the DAR are essential during ADC development and for quality control.

The this compound linker is a cleavable linker system designed for ADC development. It incorporates three key features:

  • An alkyne group for site-specific conjugation to an azide-modified antibody or drug via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[6][7][][]

  • A Valine-Citrulline (Val-Cit) dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within tumor cells.[10][][12] This ensures targeted release of the cytotoxic payload intracellularly.

  • A p-aminobenzyl alcohol (PAB) self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the unconjugated active drug.[12]

This document provides detailed protocols for determining the average DAR of ADCs constructed using the this compound linker, focusing on two widely used analytical techniques: UV/Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).

Visualization of Key Processes

ADC Internalization and Payload Release Pathway

The diagram below illustrates the mechanism of action for an ADC utilizing a protease-cleavable Val-Cit linker.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Active Payload Lysosome->Payload 4. Cathepsin B cleaves Val-Cit Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induces Cytotoxicity

Caption: ADC binding, internalization, and intracellular payload release.

General Experimental Workflow for DAR Determination

This workflow outlines the key stages from ADC sample preparation to the final calculation of the average DAR.

DAR_Workflow cluster_prep Sample Preparation cluster_analysis DAR Analysis cluster_data Data Processing Conjugation ADC Synthesis (Alkyne-Azide Click Chemistry) Purification Purification (e.g., SEC) Conjugation->Purification Analysis Analytical Method Selection Purification->Analysis HIC HIC-HPLC Analysis->HIC Distribution & Average UV_Vis UV/Vis Spectroscopy Analysis->UV_Vis Average Only LC_MS LC-MS Analysis->LC_MS Distribution & Mass Verification Integration Peak Integration (for HIC) HIC->Integration Absorbance Absorbance Measurement (for UV/Vis) UV_Vis->Absorbance Calculation Average DAR Calculation Integration->Calculation Absorbance->Calculation

Caption: High-level workflow for ADC synthesis and DAR analysis.

Experimental Protocols

Protocol 1: Average DAR Determination by UV/Vis Spectroscopy

This method is a simple and rapid approach to determine the average DAR, provided the drug and antibody have distinct absorbance maxima.[][4][13][14] It relies on the Beer-Lambert law.

A. Principle: The absorbance of the ADC solution is measured at two wavelengths: one where the antibody absorbs maximally (typically 280 nm) and one where the drug absorbs maximally. By using the known extinction coefficients of the antibody and the drug, their respective concentrations can be determined, and the average DAR can be calculated.[]

B. Materials:

  • Purified ADC sample

  • Unconjugated antibody (for reference)

  • Free drug-linker (for reference)

  • Formulation Buffer (e.g., PBS, pH 7.4)

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

C. Methodology:

  • Determine Extinction Coefficients (ε):

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (ε_Ab,280_) and at the drug's maximum absorbance wavelength (ε_Ab,drugλ_).

    • Measure the absorbance of a known concentration of the free drug-linker at its maximum absorbance wavelength (ε_Drug,drugλ_) and at 280 nm (ε_Drug,280_).

  • Sample Measurement:

    • Dilute the purified ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Measure the absorbance of the ADC sample at 280 nm (A_280_) and at the drug's maximum absorbance wavelength (A_drugλ_).

  • Calculation:

    • The concentrations of the antibody (C_Ab_) and the drug (C_Drug_) in the ADC sample can be calculated by solving the following system of equations[]:

      • A_280_ = (ε_Ab,280_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)

      • A_drugλ_ = (ε_Ab,drugλ_ * C_Ab_) + (ε_Drug,drugλ_ * C_Drug_)

    • The average DAR is the ratio of the molar concentrations of the drug and the antibody[]:

      • Average DAR = C_Drug_ / C_Ab_

Protocol 2: DAR Distribution and Average DAR by Hydrophobic Interaction Chromatography (HIC)

HIC is the standard method for analyzing cysteine-linked ADCs.[4][15] It separates ADC species based on differences in their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column.[2][15]

A. Principle: ADCs with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4) will have different hydrophobicities and will be resolved into distinct peaks.[15][16] The unconjugated antibody (DAR0) is the least hydrophobic and elutes first, followed by species with increasing DAR values. The relative area of each peak corresponds to the proportion of that specific DAR species, and a weighted average DAR can be calculated.[15]

B. Materials:

  • Purified ADC sample

  • HPLC system with a UV detector (e.g., Agilent 1290 Infinity II Bio LC)[16]

  • HIC column (e.g., Tosoh Butyl-NPR, YMC BioPro HIC BF)[2][17]

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8)[2]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8, with 20% Isopropanol)[2]

C. Methodology:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) using Mobile Phase A.

  • Chromatographic Conditions:

    • Column Temperature: 25 °C

    • Flow Rate: 0.4 - 0.8 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 - 20 µL

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. An example gradient is shown in the data table below.

  • Data Analysis:

    • Integrate the area of each peak in the chromatogram corresponding to the different DAR species (Peak_Area_DARn_).

    • Calculate the percentage of each species:

      • %DARn = (Peak_Area_DARn_ / Total_Peak_Area) * 100

    • Calculate the weighted average DAR using the following formula[15][18]:

      • Average DAR = Σ (%DARn * n) / 100

      • Where 'n' is the number of drugs for a given species (e.g., 0 for DAR0, 2 for DAR2, etc.).

Data Presentation

Quantitative data from the above experiments should be summarized for clarity and comparison.

Table 1: Example HIC-HPLC Gradient Conditions

Time (min)% Mobile Phase B (Low Salt)
0.05
20.060
22.0100
25.0100
25.15
30.05

Table 2: Example HIC-HPLC Data for DAR Calculation

Peak IDRetention Time (min)Peak Area (mAU*s)% of Total AreaDrug Load (n)Contribution to DAR (%Area * n)
DAR08.515005.000.0
DAR212.1750025.0250.0
DAR415.31500050.04200.0
DAR617.8450015.0690.0
DAR819.515005.0840.0
Total 30000 100.0 380.0
Average DAR 3.80

Table 3: Example UV/Vis Spectroscopy Data

ParameterValueUnit
ε_Ab,280_210,000M⁻¹cm⁻¹
ε_Drug,280_5,000M⁻¹cm⁻¹
ε_Ab,330_1,000M⁻¹cm⁻¹
ε_Drug,330_20,000M⁻¹cm⁻¹
ADC A_280_0.850AU
ADC A_330_0.320AU
Calculated C_Ab_ 3.95 x 10⁻⁶M
Calculated C_Drug_ 1.50 x 10⁻⁵M
Calculated Avg. DAR 3.80

Alternative and Orthogonal Methods

While UV/Vis and HIC are primary methods, other techniques can provide complementary information.

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC, often performed after reducing the ADC to separate its heavy and light chains, can also be used to determine DAR.[4][15] It is an orthogonal method to HIC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique can determine the precise mass of the intact ADC or its subunits, allowing for unambiguous confirmation of the drug load distribution.[][5][19][20] Native MS is particularly useful for analyzing intact cysteine-conjugated ADCs under non-denaturing conditions.[19][21]

The selection of the most appropriate method depends on the specific ADC, the nature of its conjugation chemistry, and the stage of development.[] For robust characterization, employing at least two orthogonal methods is highly recommended.

References

Troubleshooting & Optimization

Troubleshooting low yield in Alkyne-Val-Cit-PAB-OH conjugation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Alkyne-Val-Cit-PAB-OH conjugation reactions.

Troubleshooting Guide

Low or inconsistent yields in your this compound conjugation can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Q1: I am observing very low to no conjugation between my alkyne-modified molecule and the azide-functionalized Val-Cit-PAB-OH linker. What are the potential causes and solutions?

Low conjugation efficiency is a common hurdle. The underlying cause often lies in one of the following areas:

  • Inefficient Reaction Kinetics: The speed of the conjugation reaction may be too slow under your current conditions.

  • Degradation of Reactants: The starting materials may have degraded due to improper storage or handling.

  • Steric Hindrance: The alkyne or azide (B81097) groups may be difficult for the other reactant to access.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer system may not be ideal for the specific click chemistry reaction.[1][2]

Recommended Solutions:

Potential CauseRecommended Solution
Inefficient Reaction Kinetics For SPAAC (Copper-Free): Increase reaction temperature to 25°C or 37°C and extend the reaction time to 24-48 hours.[1][2] Consider switching to a buffer known to enhance SPAAC rates, such as HEPES.[1][2] For CuAAC (Copper-Catalyzed): Ensure the use of a copper(I)-stabilizing ligand like THPTA or TBTA in a 5-fold excess to the copper sulfate.[3][4] Use a fresh solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[4][5]
Degradation of Reactants Store the this compound linker and any azide-modified components at -20°C or -80°C, protected from light and moisture. Prepare fresh solutions of all reactants before initiating the conjugation.
Steric Hindrance If steric hindrance is suspected, consider synthesizing a linker with a PEG spacer. The inclusion of a PEG linker can improve reaction rates by increasing the accessibility of the reactive groups.[1][2]
Suboptimal Reaction Conditions pH: For SPAAC, a slightly alkaline pH (7.5-8.5) can increase the reaction rate.[1] For CuAAC, a pH range of 7-9 is generally effective.[5] Buffer: For SPAAC, HEPES buffer has been shown to result in higher reaction rates compared to PBS.[1][2] Avoid Tris buffers in CuAAC reactions as they can chelate copper.[6] Temperature: While many click reactions can proceed at room temperature, incubation at 37°C can significantly increase the rate of SPAAC.[1]
Q2: My conjugation yield is inconsistent between different batches. What could be the reason for this variability?

Inconsistent yields often point to variability in the starting materials or procedural inconsistencies.

Recommended Solutions:

Potential CauseRecommended Solution
Inconsistent Reagent Quality Ensure the purity and activity of each new batch of this compound and azide-functionalized molecules. Perform quality control checks, such as mass spectrometry, to confirm the integrity of the reagents.
Variable Drug-to-Antibody Ratio (DAR) If conjugating to an antibody, inconsistencies in the initial modification step can lead to variable DARs and overall yield. Characterize the degree of alkyne or azide incorporation on your antibody before each conjugation reaction using techniques like mass spectrometry or HPLC.[7]
Procedural Inconsistencies Strictly adhere to the established protocol for every reaction. Ensure accurate and consistent preparation of all buffers and reagent solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for a SPAAC reaction with this compound?

While PBS is commonly used, studies have shown that HEPES buffer can lead to significantly higher reaction rates for SPAAC.[1][2] It is recommended to test different buffer systems to find the optimal conditions for your specific reactants.

Q2: How can I monitor the progress of my conjugation reaction?

The progress of the reaction can be monitored using various analytical techniques. HPLC is a common method to track the disappearance of starting materials and the appearance of the conjugated product.[7] Mass spectrometry can be used to confirm the identity of the final conjugate.

Q3: What is the role of the PAB (p-aminobenzyl alcohol) group in the Val-Cit-PAB linker?

The PAB group acts as a self-immolative spacer.[] After the Val-Cit dipeptide is cleaved by cathepsin B inside the target cell, the PAB moiety undergoes a 1,6-elimination reaction to release the attached drug in its active form.[9][10]

Q4: Can the Val-Cit linker be cleaved prematurely in circulation?

The Val-Cit linker is designed to be stable in the bloodstream and is primarily cleaved by lysosomal proteases like cathepsin B, which are more abundant in the tumor microenvironment.[][11] However, some studies have shown that it can be susceptible to cleavage by certain plasma enzymes, such as carboxylesterase 1C in mice, which can be a consideration in preclinical studies.[9][12]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of an alkyne-modified molecule to an azide-functionalized Val-Cit-PAB-OH linker.

Materials:

  • Alkyne-modified molecule (e.g., antibody)

  • Azide-functionalized Val-Cit-PAB-OH linker

  • Copper(II) Sulfate (CuSO4) solution (20 mM in water)

  • THPTA ligand solution (100 mM in water)

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving the linker if necessary)

Procedure:

  • Prepare Reactants:

    • Dissolve the alkyne-modified molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the azide-functionalized Val-Cit-PAB-OH linker in DMSO to create a stock solution (e.g., 10 mM).

  • Prepare Catalyst Premix:

    • In a separate tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO4 with 50 µL of 100 mM THPTA. Let it stand for 5 minutes to form the copper(I)-ligand complex.

  • Conjugation Reaction:

    • Add a 4-10 fold molar excess of the azide-functionalized linker to the alkyne-modified molecule solution.

    • Add the catalyst premix to the reaction mixture. The final concentration of copper should be between 50 and 250 µM.[3]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[3]

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a DBCO-functionalized molecule to an azide-functionalized Val-Cit-PAB-OH linker.

Materials:

  • DBCO-functionalized molecule (e.g., antibody)

  • Azide-functionalized Val-Cit-PAB-OH linker

  • Reaction Buffer (e.g., HEPES, pH 7.5)

  • DMSO (for dissolving the linker if necessary)

Procedure:

  • Prepare Reactants:

    • Dissolve the DBCO-functionalized molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the azide-functionalized Val-Cit-PAB-OH linker in DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the azide-functionalized linker to the DBCO-functionalized molecule solution. The final concentration of DMSO should be kept below 10% to avoid denaturation of proteins.

    • Gently mix the reaction and incubate at 25°C or 37°C for 4-24 hours. The reaction can be performed at 4°C for overnight incubation, but this will be slower.[1]

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_reagents Prepare Reactants & Buffers mix Mix Reactants prep_reagents->mix prep_catalyst Prepare Catalyst Premix (CuAAC only) prep_catalyst->mix incubate Incubate mix->incubate purify Purify Conjugate incubate->purify analyze Analyze Product (HPLC, MS) purify->analyze

Experimental workflow for this compound conjugation.

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB Activation Drug Active Drug Lysosome->Drug Drug Release CathepsinB->Lysosome Cleavage of Val-Cit Linker Target Intracellular Target (e.g., Microtubules, DNA) Drug->Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis Induction

Mechanism of action for an ADC with a cleavable Val-Cit-PAB linker.

troubleshooting_flow start Low Conjugation Yield check_kinetics Check Reaction Kinetics start->check_kinetics check_reagents Check Reagent Quality check_kinetics->check_reagents OK optimize_kinetics Optimize Time, Temp, Catalyst check_kinetics->optimize_kinetics Slow check_conditions Check Reaction Conditions check_reagents->check_conditions OK replace_reagents Use Fresh Reagents check_reagents->replace_reagents Degraded optimize_conditions Optimize pH, Buffer check_conditions->optimize_conditions Suboptimal success Yield Improved check_conditions->success OK optimize_kinetics->success replace_reagents->success optimize_conditions->success

Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Optimizing Click Chemistry for Alkyne-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," for your Alkyne-Val-Cit-PAB-OH construct. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful conjugation experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your click chemistry experiments with this compound.

Issue 1: Low or No Product Yield

Question: My click reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in CuAAC reactions are a common challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inactive Copper Catalyst: The active catalyst in click chemistry is Copper(I) (Cu(I)), which can easily be oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1][2]

    • Solution: Ensure the use of a reducing agent, typically sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[2][3][4] It is also recommended to degas your solvents to minimize dissolved oxygen.[4]

  • Suboptimal Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[2]

    • Solution: For reactions in aqueous or partially aqueous systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[1][5] The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[2] It's advisable to pre-mix the copper sulfate (B86663) and ligand before adding them to the reaction mixture.[2][5]

  • Reagent Stoichiometry: The ratio of your alkyne (this compound) to your azide (B81097) partner is critical.

    • Solution: While a 1:1 ratio is the theoretical ideal, using a slight excess (e.g., 1.1 to 2-fold) of one of the reactants (usually the less precious one) can help drive the reaction to completion.[2]

  • Substrate-Specific Issues: The chemical properties of this compound or the azide-containing molecule can interfere with the reaction.

    • Solution: The Val-Cit-PAB moiety contains functional groups that could potentially coordinate with copper. If you suspect this is inhibiting the reaction, consider increasing the concentration of the copper-ligand complex.

  • Incorrect Reaction Conditions: Factors such as solvent, temperature, and pH can significantly impact the reaction efficiency.

    • Solution: Click chemistry is versatile and can be performed in a variety of solvents, including DMF, water, and mixtures.[6][7][8][9] For peptide conjugations, DMF or aqueous buffers are common. The reaction is generally robust to pH changes (typically in the 4-12 range), but for biomolecules, a pH around 7 is often recommended.[4][10] While many reactions proceed at room temperature, gentle heating (e.g., 50°C) can sometimes improve yields, especially with sterically hindered substrates.[6]

Below is a troubleshooting workflow to address low product yield:

LowYieldTroubleshooting start Low or No Product Yield check_catalyst Is the Copper(I) catalyst active? start->check_catalyst check_ligand Is the ligand appropriate and at the correct concentration? check_catalyst->check_ligand Yes solution_catalyst Add fresh sodium ascorbate. Degas solvents. check_catalyst->solution_catalyst No check_stoichiometry Is the alkyne:azide stoichiometry optimal? check_ligand->check_stoichiometry Yes solution_ligand Use a water-soluble ligand (e.g., THPTA). Optimize ligand:copper ratio (1:1 to 5:1). check_ligand->solution_ligand No check_conditions Are the reaction conditions (solvent, temp, pH) optimized? check_stoichiometry->check_conditions Yes solution_stoichiometry Use a slight excess (1.1-2x) of one reactant. check_stoichiometry->solution_stoichiometry No check_substrate Are there substrate-specific issues? check_conditions->check_substrate Yes solution_conditions Test different solvents (e.g., DMF, aqueous buffer). Adjust pH (neutral range is often ideal). Gently heat the reaction if necessary. check_conditions->solution_conditions No solution_substrate Increase copper-ligand concentration. Consider purification of starting materials. check_substrate->solution_substrate Potential Issue end_node Improved Yield check_substrate->end_node No Issues solution_catalyst->check_ligand solution_ligand->check_stoichiometry solution_stoichiometry->check_conditions solution_conditions->check_substrate solution_substrate->end_node

Troubleshooting workflow for low product yield in CuAAC reactions.

Issue 2: Presence of Side Products and Impurities

Question: My reaction is producing significant side products, complicating the purification of the final conjugate. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation can arise from several sources. Here are the most common culprits and their solutions:

  • Oxidative Damage to the Peptide: The combination of copper and sodium ascorbate can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues like cysteine, methionine, or histidine.[3]

    • Solution: The use of a chelating ligand is essential to protect biomolecules by sequestering the copper ion.[2] Water-soluble ligands like THPTA are particularly effective in this regard.[2][5] Keeping the reaction time as short as possible by optimizing other parameters is also beneficial.[2] Some protocols suggest the addition of aminoguanidine (B1677879) to intercept byproducts of ascorbate oxidation.[3]

  • Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, Cu(II) can promote the dimerization of terminal alkynes.

    • Solution: Maintaining a reducing environment by ensuring an adequate concentration of sodium ascorbate and minimizing oxygen exposure by degassing solvents can suppress this side reaction.[4]

  • Precipitation of Reagents: In some solvent systems, the copper catalyst or the alkyne itself can precipitate out of solution, leading to a heterogeneous mixture and reduced reaction efficiency.

    • Solution: Ensure complete dissolution of all reagents. If precipitation is observed, consider switching to a different solvent system (e.g., from a THF/water mixture to DMF). Acetonitrile has also been noted to help stabilize Cu(I) in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for the click reaction with my peptide-linker?

A1: The most convenient and commonly used copper source is copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[1][5][6] Other sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can also be used but may be less convenient for aqueous reactions.[1][5]

Q2: Do I need to protect other functional groups on my this compound molecule during the click reaction?

A2: One of the major advantages of click chemistry is its high selectivity for azides and terminal alkynes.[6][7] Generally, it is not necessary to protect other functional groups present in the Val-Cit-PAB moiety, such as the amide bonds, the hydroxyl group on the PAB, or the ureido group of citrulline.[6][9]

Q3: What are the recommended purification methods for the final conjugate?

A3: The purification of peptide conjugates is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[11] This technique separates the desired product from unreacted starting materials, excess reagents, and any side products based on hydrophobicity.

Q4: Can I monitor the progress of my click reaction?

A4: Yes, monitoring the reaction is highly recommended. The most common methods are liquid chromatography-mass spectrometry (LC-MS) and HPLC. By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials and the formation of the product.

Q5: Is copper-free click chemistry an option for my this compound?

A5: Copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC), is an excellent alternative if you have concerns about copper toxicity or its potential to damage your biomolecule.[12][13] However, this method requires the use of a strained cyclooctyne (B158145) instead of a terminal alkyne like the one in your current construct.[12][13] To use SPAAC, you would need to synthesize a derivative of your linker with a strained alkyne.

Experimental Protocols

General Protocol for CuAAC of this compound

This is a general starting protocol that may require optimization for your specific azide partner.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in a suitable solvent (e.g., DMF or water).

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).

      • THPTA ligand in water (e.g., 100 mM).

      • Sodium ascorbate in water (e.g., 300 mM). Note: Prepare this solution immediately before use as it is prone to oxidation.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound and the azide partner (aim for a final concentration in the low millimolar range).

    • Add the reaction solvent (e.g., a mixture of PBS and an organic co-solvent like DMF or t-butanol).

    • Add the THPTA solution.

    • Add the CuSO₄ solution and vortex briefly.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Protect the reaction from light.

    • Incubate at room temperature for 1-4 hours. The reaction time may need to be optimized.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, purify the conjugate by RP-HPLC.

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios for Optimization

ParameterRecommended Starting ConcentrationRange for OptimizationReference
Alkyne/Azide Concentration1-10 mM0.1 - 20 mMGeneral Practice
Copper(II) Sulfate0.1 mM0.05 - 1 mM[3]
Ligand (THPTA)0.5 mM0.25 - 5 mM[3]
Sodium Ascorbate1.5 mM1 - 5 mM[1]
Ligand:Copper Ratio5:11:1 to 5:1[2][3]
Alkyne:Azide Ratio1:1.2 (or 1.2:1)1:1 to 1:2 (or 2:1)[2]

Table 2: Comparison of Common Click Chemistry Conditions

ConditionStandard CuAACMicrowave-Assisted CuAACOn-Resin CuAAC
Catalyst System CuSO₄/NaAsc/LigandCuSO₄/NaAscCuI
Solvent DMF, Water, tBuOH/H₂ODMFDMF
Temperature Room Temperature - 50°C100°CRoom Temperature
Reaction Time 1 - 18 hours15 minutes12 - 24 hours
Typical Yield >90%~43% (for specific polymer)Variable, can favor dimerization
References [6][6][14][15]

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne This compound CuI Cu(I)-Ligand Alkyne->CuI Forms Copper Acetylide Azide Azide-Molecule Product Triazole-Linked Conjugate Azide->Product CuII Cu(II)SO4 CuII->CuI NaAsc Sodium Ascorbate NaAsc->CuII Reduction CuI->Azide

References

Common side products in Alkyne-Val-Cit-PAB-OH synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the Alkyne-Val-Cit-PAB-OH linker, a critical component in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

A1: The this compound is a cleavable linker used in the synthesis of ADCs. It comprises four key components:

  • Alkyne: A terminal alkyne group that allows for the attachment of the linker to a payload or other molecules via "click chemistry"[1].

  • Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by cathepsin B, an enzyme overexpressed in the tumor microenvironment. This enzymatic cleavage enables the selective release of the cytotoxic drug at the target site[].

  • p-aminobenzyl alcohol (PAB): A self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the attached drug.

  • Hydroxyl group (-OH): The terminal hydroxyl group on the PAB moiety is the attachment point for the cytotoxic payload.

Q2: What are the most common side products encountered during the synthesis of this compound?

A2: The most frequently reported and problematic side product is the epimerization of the citrulline stereocenter . This leads to the formation of a diastereomeric mixture of the desired L-Citrulline containing product and the undesired D-Citrulline variant. Other potential side reactions common in peptide synthesis include incomplete couplings, premature deprotection of protecting groups, and side reactions involving the alkyne moiety, although the latter is generally considered stable under standard peptide synthesis conditions.

Q3: How can I detect the presence of the citrulline epimer (diastereomer)?

A3: The presence of the citrulline epimer can be detected and quantified using analytical techniques such as:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Diastereomers often exhibit different retention times on a C18 column. A well-developed HPLC method can separate the two epimers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR can reveal the presence of diastereomers through the appearance of duplicate signals for protons and carbons near the chiral center of citrulline. 2D NMR techniques like NOESY or ROESY can provide further structural confirmation by analyzing through-space correlations, which will differ between the two epimers.

Q4: Is the terminal alkyne group stable throughout the synthesis?

A4: The terminal alkyne group is generally stable under the standard conditions used for Fmoc-based solid-phase and solution-phase peptide synthesis, including coupling reactions with reagents like HATU and HBTU, and Fmoc deprotection with piperidine (B6355638). However, it is crucial to avoid conditions that could lead to unwanted side reactions, such as strong bases or transition metal catalysts that are not part of the intended reaction scheme.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Multiple Peaks in HPLC Analysis

Question: My final product shows a low yield and my analytical HPLC displays two or more closely eluting major peaks. What could be the cause and how can I fix it?

Answer: This is a classic indication of citrulline epimerization , leading to a mixture of diastereomers.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Coupling Reagent Coupling reagents like EEDQ, especially when used with bases, are known to cause epimerization of the citrulline residue during the amide bond formation between the Val-Cit dipeptide and p-aminobenzyl alcohol.Utilize more efficient and modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). These reagents promote faster coupling and minimize the risk of epimerization.
Inappropriate Reaction Conditions Prolonged reaction times, elevated temperatures, and the use of strong bases can increase the rate of epimerization.Conduct the coupling reaction at room temperature and monitor its progress closely by TLC or LC-MS to avoid unnecessarily long reaction times. Use the recommended stoichiometry of the base (typically 2 equivalents of DIPEA).
Incorrect Synthetic Strategy The original synthetic route for similar linkers has been shown to be prone to epimerization.Adopt a modified synthetic route that has been demonstrated to avoid epimerization. One successful strategy involves coupling Fmoc-L-Citrulline with p-aminobenzyl alcohol first, followed by Fmoc deprotection and subsequent coupling with Fmoc-Val-OSu. This sequence has been reported to yield the product as a single diastereomer[3].

Experimental Protocol: HPLC Method for Diastereomer Separation

While specific conditions may need optimization for your particular setup, the following provides a good starting point for separating Val-Cit-PAB diastereomers:

Parameter Condition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient A linear gradient of 5% to 95% B over 30 minutes is a common starting point.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm

Note: The separation of diastereomers is often sensitive to the mobile phase composition and gradient slope. Method development may be required to achieve baseline separation.

Issue 2: Unexpected Side Products Not Related to Epimerization

Question: My mass spectrometry analysis shows unexpected masses, and my NMR spectrum has unidentifiable peaks. What could be the source of these impurities?

Answer: These impurities could arise from several side reactions common in peptide synthesis.

Potential Side Reactions and Solutions:

Side Reaction Explanation Prevention and Mitigation
Guanidinylation Uronium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the peptide, forming a guanidinium (B1211019) group that terminates the chain elongation. This is more likely to occur if the coupling reaction is slow or if an excess of the coupling reagent is used.Use phosphonium-based coupling reagents like PyBOP , which are not prone to this side reaction. Alternatively, ensure that the carboxylic acid is pre-activated with the uronium reagent before adding it to the amine component.
Incomplete Fmoc Deprotection Incomplete removal of the Fmoc protecting group from the valine residue will prevent the subsequent coupling of the alkyne-containing moiety, leading to a truncated product.Ensure complete Fmoc deprotection by using a fresh solution of 20% piperidine in DMF and allowing for sufficient reaction time (e.g., 2 x 10 minutes). The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy.
Side reactions of the Alkyne Group Although generally stable, the terminal alkyne could potentially undergo side reactions under specific conditions, such as Glaser coupling (oxidative dimerization) in the presence of copper catalysts and oxygen, or reactions with strong nucleophiles.Ensure all reactions are performed under an inert atmosphere (e.g., nitrogen or argon), especially if any copper salts are used. Avoid unnecessarily harsh basic conditions.

Visualizing the Synthesis and Side Reactions

Diagram 1: Synthetic Pathway of this compound

Synthesis_Pathway cluster_step1 Step 1: Cit-PAB Formation cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: Dipeptide Formation cluster_step4 Step 4: Fmoc Deprotection cluster_step5 Step 5: Alkyne Coupling Fmoc-Cit-OH Fmoc-Cit-OH Fmoc-Cit-PAB-OH Fmoc-Cit-PAB-OH Fmoc-Cit-OH->Fmoc-Cit-PAB-OH HATU, DIPEA PAB-OH PAB-OH PAB-OH->Fmoc-Cit-PAB-OH Cit-PAB-OH Cit-PAB-OH Fmoc-Cit-PAB-OH->Cit-PAB-OH 20% Piperidine/DMF Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH Cit-PAB-OH->Fmoc-Val-Cit-PAB-OH Fmoc-Val-OSu Fmoc-Val-OSu Fmoc-Val-OSu->Fmoc-Val-Cit-PAB-OH Val-Cit-PAB-OH Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH->Val-Cit-PAB-OH 20% Piperidine/DMF This compound This compound Val-Cit-PAB-OH->this compound Alkyne-COOH Alkyne-bearing Carboxylic Acid Alkyne-COOH->this compound Coupling Reagent

Caption: Recommended synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic for Epimerization

Troubleshooting_Epimerization start Low yield and/or multiple peaks in HPLC? check_epimerization Suspect Citrulline Epimerization start->check_epimerization review_reagents Review Coupling Reagents check_epimerization->review_reagents is_eedq Using EEDQ or similar? review_reagents->is_eedq use_hatu Switch to HATU/HBTU with DIPEA is_eedq->use_hatu Yes review_conditions Review Reaction Conditions is_eedq->review_conditions No end Improved Yield and Purity use_hatu->end is_harsh Prolonged reaction or strong base? review_conditions->is_harsh optimize_conditions Optimize time, temp, and base stoichiometry is_harsh->optimize_conditions Yes review_strategy Review Synthetic Strategy is_harsh->review_strategy No optimize_conditions->end is_original Using original Dubowchick method? review_strategy->is_original use_modified Adopt modified route (Cit-PAB first) is_original->use_modified Yes is_original->end No use_modified->end

Caption: Decision tree for troubleshooting citrulline epimerization.

Diagram 3: Common Side Reactions in Peptide Synthesis

Side_Reactions Synthesis Peptide Synthesis Step Coupling Coupling Synthesis->Coupling Deprotection Deprotection Synthesis->Deprotection AlkyneReaction Alkyne Side Reaction (e.g., Dimerization) Synthesis->AlkyneReaction Potential Epimerization Epimerization (e.g., at Citrulline) Coupling->Epimerization Guanidinylation Guanidinylation (with uronium reagents) Coupling->Guanidinylation IncompleteCoupling Incomplete Coupling (Truncated Sequence) Coupling->IncompleteCoupling IncompleteDeprotection Incomplete Deprotection (Deletion Sequence) Deprotection->IncompleteDeprotection

Caption: Overview of potential side reactions during synthesis.

References

Technical Support Center: Navigating Aggregation Challenges with Hydrophobic Val-Cit Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation issues with antibody-drug conjugates (ADCs) utilizing hydrophobic Val-Cit linkers. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of aggregation in ADCs featuring Val-Cit linkers?

A1: The primary driver of aggregation in ADCs with Val-Cit linkers is the increased hydrophobicity of the ADC molecule. This is a result of conjugating a hydrophobic linker-payload, such as one containing monomethyl auristatin E (MMAE), to the antibody. These hydrophobic regions on the surface of different ADC molecules tend to interact to minimize their exposure to the aqueous environment, leading to self-association and the formation of aggregates.[1]

Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?

A2: A higher Drug-to-Antibody Ratio (DAR) generally leads to an increased propensity for aggregation.[1][2][3] As more hydrophobic linker-payload molecules are attached to the antibody, the overall surface hydrophobicity of the ADC increases. This amplifies the driving force for intermolecular hydrophobic interactions, making aggregation more likely.[1] Optimizing the DAR is a critical step in balancing therapeutic efficacy with ADC stability. While higher DARs can increase potency, they are often associated with faster clearance and reduced therapeutic index.[3]

Q3: What role does the Val-Cit linker itself play in aggregation?

A3: The Val-Cit dipeptide linker, while designed for specific cleavage by intracellular proteases like cathepsin B, contributes to the overall hydrophobicity of the linker-payload system.[1] This inherent hydrophobicity, combined with that of the cytotoxic payload, can lead to aggregation, particularly at higher DARs.[1]

Q4: Are there alternative linkers that are less prone to causing aggregation?

A4: Yes, several alternative linker strategies aim to reduce hydrophobicity-driven aggregation. One common approach is to incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design.[4] Other hydrophilic modifications include the use of sulfonate groups or pyrophosphate diester groups.[4][5] Additionally, alternative dipeptide linkers like Val-Ala have been shown to have lower hydrophobicity and result in less aggregation compared to Val-Cit, even at high DARs.[5][6][]

Q5: What formulation strategies can be employed to minimize ADC aggregation?

A5: Formulation optimization is crucial for ADC stability. Key strategies include adjusting the buffer pH and ionic strength. For instance, histidine and citrate (B86180) buffers are common starting points. It is important to avoid the isoelectric point of the antibody, as aggregation is more pronounced at or near this pH. The addition of stabilizing excipients, such as surfactants (e.g., polysorbate 20 or 80), sugars (e.g., sucrose (B13894), trehalose), or amino acids (e.g., arginine, histidine), can also help prevent aggregation.

Troubleshooting Guides

This section provides systematic steps to identify and mitigate ADC aggregation during and after the conjugation process.

Problem 1: Significant aggregation observed immediately after conjugation.
Potential Cause Troubleshooting Steps
High Drug-to-Antibody Ratio (DAR) Reduce the molar excess of the linker-payload during the conjugation reaction. A lower DAR reduces the overall hydrophobicity of the ADC, thereby decreasing the driving force for aggregation.[1]
Unfavorable Buffer Conditions Screen a panel of conjugation buffers with varying pH and ionic strengths. Histidine and citrate buffers are common starting points. The pH of the buffer can influence the surface charge of the antibody, affecting colloidal stability. Aggregation can be more pronounced at or near the antibody's isoelectric point.[1]
Hydrophobic Nature of Linker-Payload If possible, consider using a more hydrophilic linker. Incorporating hydrophilic spacers like PEG or using alternative dipeptide linkers such as Val-Ala can significantly reduce aggregation.[4][6]
Conjugation Chemistry Ensure that the conjugation reaction conditions (e.g., temperature, reaction time) are optimized. Over-long reaction times can sometimes promote aggregation. For thiol-based conjugation, ensure complete and controlled reduction of disulfide bonds and subsequent removal of the reducing agent before adding the linker-payload.
Problem 2: ADC aggregation increases over time during storage.
Potential Cause Troubleshooting Steps
Suboptimal Formulation Re-evaluate the formulation buffer. Conduct a stability study with various buffers, pH levels, and excipients. The addition of cryoprotectants like sucrose or trehalose (B1683222) can be beneficial for frozen storage.
Freeze-Thaw Stress Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to denaturation and aggregation.
Storage Temperature Ensure the ADC is stored at the recommended temperature. For some ADCs, storage at 2-8°C may be preferable to freezing.
Light Exposure Protect the ADC from light, as some payloads can be photosensitive, leading to degradation and subsequent aggregation.[4]

Data Presentation

Table 1: Comparative Aggregation Data for Different Linkers
Linker TypePayloadAverage DAR% AggregationKey Observations
Val-Cit MMAE~71.80% (increase in dimeric peak)Prone to aggregation at higher DARs due to hydrophobicity.[5]
Val-Ala MMAE~7No obvious increase in dimeric peakExhibits lower hydrophobicity and less aggregation at high DARs compared to Val-Cit.[5][6]
Val-Ala PBD Dimer7.4< 10%Performs well with lipophilic payloads due to its lower hydrophobicity.[6]
PEGylated Linker MMAE8Not specified, but generally reducedThe hydrophilic PEG chain counteracts payload hydrophobicity, preventing aggregation.[8]
Pyrophosphate Diester Lipophilic PayloadNot specifiedMitigated aggregation potentialHigh hydrophilicity of the linker improves solubility.[5]
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
PropertyLow DAR (e.g., 2-4)High DAR (e.g., >4)
Aggregation Propensity LowerHigher[1][2][3]
In Vitro Potency Generally lowerGenerally higher
Pharmacokinetics (Clearance) SlowerFaster[3]
Toxicity Generally lowerOften associated with increased systemic toxicity.[3]

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments of an ADC based on their hydrodynamic volume.

Methodology:

  • System Preparation:

    • Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Equilibrate the SEC column (e.g., a silica-based column with a pore size suitable for antibodies, such as 300 Å) with the mobile phase.

  • Mobile Phase Preparation:

    • A typical mobile phase consists of a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4).

    • For hydrophobic ADCs, the addition of an organic modifier (e.g., 5-15% isopropanol (B130326) or acetonitrile) to the mobile phase may be necessary to reduce non-specific interactions with the column matrix and improve peak shape.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a low-protein-binding 0.22 µm filter before injection.

  • Chromatographic Run:

    • Inject an appropriate volume of the prepared sample (e.g., 10-20 µL).

    • Run the separation under isocratic conditions at a defined flow rate (e.g., 0.5-1.0 mL/min).

  • Data Acquisition and Analysis:

    • Monitor the eluent using a UV detector at 280 nm.

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

    • Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To determine the average hydrodynamic diameter and size distribution of particles in the ADC sample, providing an indication of aggregation.[4][9][10][11][12]

Methodology:

  • Sample Preparation:

    • Filter the ADC sample through a 0.1 or 0.22 µm filter to remove large particulates.[9]

    • Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using the formulation buffer. The optimal concentration should be determined empirically to ensure a stable and adequate signal (count rate).

  • Cuvette Preparation:

    • Thoroughly clean the cuvette with a suitable solvent (e.g., ethanol) and filtered, deionized water to remove any dust or residues. Dry the cuvette completely.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up.

    • Set the measurement parameters, including the sample dispersant (viscosity and refractive index of the buffer), measurement temperature, and equilibration time.

  • Measurement:

    • Pipette the prepared sample into the clean cuvette, ensuring no air bubbles are introduced.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.

    • Initiate the measurement. The instrument will collect data from the fluctuations in scattered light intensity.

  • Data Analysis:

    • The instrument software will use an autocorrelation function to calculate the translational diffusion coefficient and, subsequently, the hydrodynamic radius (Rh) via the Stokes-Einstein equation.

    • Analyze the size distribution data (intensity, volume, and number distributions) and the polydispersity index (PDI). A higher PDI value indicates a broader size distribution, which can be a sign of aggregation.[9]

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Aggregate Characterization

Objective: To combine the separation capabilities of LC with the mass analysis of MS to identify and characterize ADC aggregates.[4][13][14][15][16]

Methodology:

  • LC Separation (SEC-MS):

    • Couple an SEC column to a mass spectrometer.

    • Use a volatile mobile phase, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, to ensure compatibility with MS detection.

  • Sample Preparation:

    • Prepare the ADC sample as described in the SEC protocol, using the MS-compatible mobile phase for dilution.

  • Mass Spectrometry:

    • Ionize the eluting species using electrospray ionization (ESI).

    • Acquire mass spectra in the appropriate mass range to detect the monomeric ADC and its aggregates (e.g., dimers, trimers).

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the different species.

    • Confirm the identity of aggregates by observing species with masses corresponding to multiples of the monomeric ADC.

    • The relative abundance of different species can be quantified based on the MS signal intensity to assess the extent of aggregation.[4]

Mandatory Visualizations

ADC_Aggregation_Pathway Pathway of Hydrophobicity-Induced ADC Aggregation cluster_Monomer Stable Monomeric ADC cluster_Factors Contributing Factors cluster_Aggregation Aggregation Process Monomer Monomeric ADC (Val-Cit Linker + Hydrophobic Payload) Dimer Dimer Formation Monomer->Dimer Hydrophobic Interactions HighDAR High DAR (Increased Surface Hydrophobicity) HighDAR->Dimer Formulation Suboptimal Formulation (pH, Ionic Strength, Excipients) Formulation->Dimer Oligomer Higher-Order Oligomers Dimer->Oligomer Precipitate Precipitation Oligomer->Precipitate

Caption: Logical pathway illustrating the factors leading to ADC aggregation.

ADC_Development_Workflow Troubleshooting Workflow for ADC Aggregation Start ADC Aggregation Observed AssessDAR Assess Drug-to-Antibody Ratio (DAR) Start->AssessDAR AnalyzeFormulation Analyze Formulation (Buffer, pH, Excipients) Start->AnalyzeFormulation ReviewHandling Review Handling & Storage (Freeze-Thaw, Temperature) Start->ReviewHandling OptimizeDAR Optimize DAR (Reduce Linker-Payload Molar Excess) AssessDAR->OptimizeDAR OptimizeFormulation Optimize Formulation (Screen Buffers, Add Excipients) AnalyzeFormulation->OptimizeFormulation ReviewHandling->OptimizeFormulation End Stable ADC OptimizeDAR->End ModifyLinker Modify Linker (Incorporate Hydrophilic Spacers) OptimizeFormulation->ModifyLinker OptimizeFormulation->End ModifyLinker->End

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

References

Technical Support Center: Strategies to Reduce Off-Target Toxicity of Val-Cit Containing ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) containing antibody-drug conjugates (ADCs). Our goal is to help you identify and resolve issues related to off-target toxicity, thereby improving the therapeutic window of your ADCs.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the off-target toxicity of Val-Cit containing ADCs?

A1: The main drivers of off-target toxicity for Val-Cit containing ADCs are premature payload release into systemic circulation and non-specific uptake by healthy tissues.[1] Several factors contribute to these phenomena:

  • Enzymatic Cleavage in Plasma: The Val-Cit linker, while designed for cleavage by Cathepsin B in the tumor lysosome, is also susceptible to cleavage by other proteases present in the bloodstream, such as human neutrophil elastase.[1][2] This leads to the premature release of the cytotoxic payload, causing systemic toxicities, particularly hematological ones like neutropenia.[1]

  • Hydrophobicity and High Drug-to-Antibody Ratio (DAR): Val-Cit linkers, especially when conjugated with hydrophobic payloads like monomethyl auristatin E (MMAE), increase the ADC's overall hydrophobicity.[1][3] Highly hydrophobic ADCs are prone to aggregation and rapid clearance from circulation, primarily through non-specific uptake by the liver, which can result in hepatotoxicity.[1][4] A higher DAR is often associated with increased hydrophobicity and a greater likelihood of severe toxicity.[1]

  • Fc-Mediated Uptake: The Fc domain of the antibody can be recognized by Fc gamma receptors (FcγRs) on immune cells, leading to target-independent uptake of the ADC and subsequent toxicity.[1]

  • Bystander Effect in Healthy Tissues: If the released payload is membrane-permeable (e.g., MMAE), its premature release can allow it to diffuse into and kill healthy bystander cells, contributing to off-target toxicities.[1]

Q2: My Val-Cit linked ADC shows significant instability in mouse plasma but appears stable in human plasma. What could be the cause?

A2: This discrepancy is likely due to the presence of carboxylesterase 1C (Ces1C) in rodent plasma, an enzyme known to hydrolyze the Val-Cit dipeptide.[2][3][5] This enzyme is not present in human plasma, which explains the observed difference in stability. The premature cleavage by Ces1C in mouse models can lead to off-target toxicity and reduced efficacy in preclinical studies.[2]

Q3: How does the hydrophobicity of the Val-Cit linker and its payload impact my ADC?

A3: The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[2][3] This aggregation can negatively affect the ADC's pharmacokinetics, manufacturability, and contribute to off-target toxicities through increased non-specific uptake.[4][6]

Q4: What is the "bystander effect," and how does the Val-Cit linker contribute to it?

A4: The "bystander effect" refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative cells.[1][7] With Val-Cit linkers, if the payload (like MMAE) is membrane-permeable, its release within the tumor microenvironment can lead to the killing of adjacent tumor cells that do not express the target antigen, which can be beneficial.[7] However, premature payload release in healthy tissues can lead to a detrimental bystander effect, where the payload damages healthy cells.[1]

Troubleshooting Guides

Issue 1: High Levels of Premature Payload Release in Preclinical Rodent Models
  • Possible Cause: Your Val-Cit linker may be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C).[2] This enzyme is present in rodent plasma and is known to hydrolyze the Val-Cit dipeptide, leading to off-target toxicity and reduced efficacy in these models.[2]

  • Troubleshooting Steps:

    • Confirm Ces1C Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker).[2]

    • Utilize Ces1C Knockout Mice: If available, use Ces1C knockout mice for in vivo studies to confirm if the premature release is mitigated.[2]

    • Modify the Linker: Consider introducing a hydrophilic group at the P3 position of the peptide linker. For example, a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly reduce susceptibility to Ces1C cleavage while maintaining sensitivity to Cathepsin B.[2]

    • Evaluate Alternative Linkers: Assess alternative linker chemistries that are not susceptible to Ces1C, such as triglycyl peptide linkers or exolinker designs.[2]

Issue 2: Evidence of Off-Target Toxicity, Specifically Neutropenia, in Human Cell-Based Assays or In Vivo Studies
  • Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[2][3][5] This can lead to toxic effects on neutrophils, resulting in neutropenia.[2]

  • Troubleshooting Steps:

    • Assess NE Sensitivity: Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for the release of the payload over time.[2]

    • Linker Modification: Incorporate amino acids that confer resistance to NE cleavage. For instance, replacing valine with glycine (B1666218) at the P2 position to create a glutamic acid-glycine-citrulline (EGCit) linker has shown resistance to both Ces1C and human neutrophil elastase.[2][8]

Issue 3: ADC Aggregation and Poor Pharmacokinetic Profile
  • Possible Cause: The high hydrophobicity of the ADC, likely due to a combination of the Val-Cit linker, a hydrophobic payload, and a high DAR, can lead to aggregation and rapid clearance.[1][4]

  • Troubleshooting Steps:

    • Assess Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to determine the hydrophobicity profile of your ADC.

    • Reduce Hydrophobicity:

      • Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker.[6][]

      • Consider using a more hydrophilic payload if possible.

    • Optimize DAR: Aim for a lower, more homogenous DAR, as higher DARs are associated with increased hydrophobicity.[1]

    • Alternative Linker Strategies: Explore more hydrophilic linker technologies, such as "exolinkers," which reposition the cleavable peptide to enhance stability and hydrophilicity.[2][3][5]

Quantitative Data Summary

Table 1: Comparison of Different Linker Technologies

Linker TypeMechanism of CleavageKey AdvantagesKey DisadvantagesRepresentative Examples
Val-Cit Cathepsin B in lysosomes; also susceptible to neutrophil elastase and other plasma proteases.[1]Well-established; efficient payload release in tumors.[1]Prone to premature payload release, leading to hematological and other off-target toxicities.[1]Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin)[1]
Glu-Val-Cit Cathepsin B[2]High plasma stability and resistance to carboxylesterases (e.g., Ces1C).[1][2]Investigational.
EGCit (Glutamic acid-glycine-citrulline) Protease-cleavable[2]Resists neutrophil protease-mediated degradation; shows reduced blood and liver toxicity in preclinical models.[1][8]Investigational.
cBu-Cit (cyclobutane-1,1-dicarboxamide)-Cit Predominantly Cathepsin B dependent[10]More selective for Cathepsin B compared to Val-Cit, potentially reducing off-target cleavage.[1][10]Investigational.
Non-cleavable Antibody degradation in lysosome[]High plasma stability, reduced bystander effect.[1][]May have lower efficacy against heterogeneous tumors.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.[1]

  • Methodology:

    • Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (human, rat, mouse) at 37°C.[1][2]

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).[1][2]

    • Immediately stop the reaction by protein precipitation (e.g., with acetonitrile) or by freezing at -80°C.[1]

    • Analyze the samples using methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and/or released payload.[1]

    • Plot the percentage of intact ADC or released payload against time to determine the ADC's half-life (t½) in plasma.[1]

Protocol 2: Hydrophobic Interaction Chromatography (HIC)
  • Objective: To assess the hydrophobicity profile of an ADC, which is often correlated with its propensity for aggregation and off-target uptake.[1]

  • Methodology:

    • Use a HIC column with a stationary phase that has hydrophobic ligands.[1]

    • Equilibrate the column with a high-salt mobile phase to promote the binding of the ADC.[1]

    • Inject the ADC sample onto the column.[1]

    • Elute the ADC by applying a reverse salt gradient (decreasing salt concentration).[1]

    • Monitor the elution profile using UV detection. More hydrophobic species will elute later (at lower salt concentrations).[1]

Protocol 3: Bystander Effect Assay (In Vitro Co-culture)
  • Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.[1]

  • Methodology:

    • Co-culture antigen-positive and antigen-negative cancer cells. These cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).[1]

    • Treat the co-culture with the ADC at various concentrations.[1]

    • Include control groups: untreated co-culture, and each cell line cultured separately with and without the ADC.[1]

    • After a suitable incubation period, assess cell viability for each cell population using methods like flow cytometry or fluorescence microscopy.

    • Quantify the percentage of dead cells in the antigen-negative population in the co-culture to determine the extent of the bystander effect.[1]

Visualizations

Off_Target_Toxicity_Pathways cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissue cluster_tumor Tumor Microenvironment ADC Val-Cit ADC Free_Payload Prematurely Released Payload ADC->Free_Payload Enzymatic Cleavage (e.g., Neutrophil Elastase) Aggregated_ADC Aggregated ADC (High Hydrophobicity) ADC->Aggregated_ADC Immune_Cell Immune Cell (FcγR) ADC->Immune_Cell Fc-mediated Uptake Tumor_Cell Target Tumor Cell (Cathepsin B) ADC->Tumor_Cell Targeted Uptake Healthy_Cell Healthy Cell Free_Payload->Healthy_Cell Bystander Toxicity Liver_Cell Liver Cell Aggregated_ADC->Liver_Cell Non-specific Uptake

Caption: Key pathways leading to the off-target toxicity of Val-Cit ADCs.

Troubleshooting_Workflow Start High Off-Target Toxicity Observed Plasma_Instability Assess Plasma Stability (Protocol 1) Start->Plasma_Instability Hydrophobicity Assess Hydrophobicity (HIC - Protocol 2) Plasma_Instability->Hydrophobicity Stable in Plasma Linker_Modification Linker Modification (e.g., Glu-Val-Cit, EGCit) Plasma_Instability->Linker_Modification Instability Confirmed Reduce_Hydrophobicity Reduce Hydrophobicity (PEGylation, Lower DAR) Hydrophobicity->Reduce_Hydrophobicity High Hydrophobicity Alternative_Linker Alternative Linker (Non-cleavable, Exolinker) Hydrophobicity->Alternative_Linker Low Hydrophobicity End Improved Therapeutic Window Linker_Modification->End Reduce_Hydrophobicity->End Alternative_Linker->End

Caption: A troubleshooting workflow for addressing the off-target toxicity of ADCs.

References

Technical Support Center: Scaling Up ADC Production with Alkyne-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges encountered during the scale-up of Antibody-Drug Conjugate (ADC) production utilizing the Alkyne-Val-Cit-PAB-OH linker.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using the this compound linker in ADC development?

The this compound linker offers a combination of features beneficial for ADC development. The alkyne functional group allows for highly specific and efficient conjugation to an azide-modified antibody via "click chemistry."[1][] This bioorthogonal reaction proceeds under mild conditions, minimizing potential damage to the antibody.[] The Val-Cit dipeptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells, ensuring targeted payload release within the cancer cell.[3][4] The PAB (p-aminobenzyl alcohol) spacer facilitates the self-immolative release of the payload following enzymatic cleavage.

Q2: What are the most common challenges encountered when scaling up ADC production with this linker?

Scaling up ADC production with the this compound linker presents several challenges, primarily related to:

  • Aggregation: The hydrophobicity of the linker-payload construct can lead to the formation of high molecular weight species, impacting the ADC's stability, efficacy, and safety.[5][6][7]

  • Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is crucial for the therapeutic window of the ADC. Variations in reaction conditions during scale-up can lead to batch-to-batch variability in DAR.[8][9]

  • Purification: The removal of unreacted antibody, free linker-payload, and aggregates from the final ADC product can be a significant purification hurdle at a larger scale.[10]

  • Process-Related Impurities: Scaling up can introduce new process-related impurities that need to be identified and controlled.[11]

  • Handling of Highly Potent Components: The cytotoxic payload requires specialized handling and containment facilities to ensure operator safety, which becomes more complex at a larger scale.[10][12]

Q3: How does the alkyne-azide click chemistry impact the scalability of the conjugation process?

Click chemistry, specifically the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) or the copper-catalyzed alkyne-azide cycloaddition (CuAAC), offers excellent scalability due to its high efficiency and specificity.[1][][13] However, when using CuAAC, residual copper catalyst can be a concern and requires robust purification steps to remove it to acceptable levels for therapeutic products.[13] For large-scale production, copper-free click chemistry using reagents like DBCO is often preferred to avoid copper-related toxicity concerns.[14]

Troubleshooting Guides

Issue 1: High Levels of Aggregation During and After Conjugation

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.

  • Detection of high molecular weight species (HMWS) by Size Exclusion Chromatography (SEC).[15][16]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Hydrophobicity of the Linker-Payload The Val-Cit-PAB moiety, combined with a hydrophobic payload, increases the overall hydrophobicity of the ADC, promoting aggregation.[5][7] To mitigate this, consider incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design.[15]
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the surface hydrophobicity of the ADC, leading to a greater propensity for aggregation.[15] Optimize the conjugation reaction by reducing the molar excess of the alkyne-linker-payload to achieve a lower, more controlled DAR.[15]
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can significantly impact protein stability.[5][15] Conduct buffer screening to identify a formulation with optimal pH and salt concentration to minimize aggregation. Avoid pH conditions near the antibody's isoelectric point.[15]
Presence of Organic Co-solvents Organic solvents, often required to dissolve the hydrophobic linker-payload, can destabilize the antibody.[15] Use the minimum amount of co-solvent necessary and consider a controlled, stepwise addition to the antibody solution to minimize localized high concentrations.
Mechanical and Thermal Stress Agitation, pumping, and elevated temperatures during the manufacturing process can induce protein unfolding and aggregation.[15] Minimize mechanical stress by optimizing mixing speeds and using low-shear pumps. Perform conjugation at controlled, lower temperatures.[15]
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches

Symptoms:

  • Batch-to-batch variability in the average DAR as determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[8][17][18]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Variability in Raw Materials Inconsistent quality of the antibody, linker-payload, or other reagents can affect conjugation efficiency.[8] Implement stringent quality control measures for all starting materials.
Inconsistent Reaction Parameters Minor variations in reaction time, temperature, pH, and reagent addition rates can lead to significant differences in DAR, especially at a larger scale.[19] Tightly control all critical process parameters (CPPs) and utilize automated systems for reagent addition and process monitoring.
Inefficient Mixing at Large Scale Poor mixing can lead to localized areas of high or low reagent concentration, resulting in a heterogeneous product with an inconsistent DAR.[19] Characterize mixing efficiency in the large-scale reactor and ensure it is comparable to the lab-scale model.
Side Reactions The alkyne or other functional groups on the linker or antibody may participate in side reactions, reducing the efficiency of the desired conjugation. Optimize reaction conditions to minimize side reactions.

Experimental Protocols

Protocol 1: Large-Scale ADC Conjugation via Copper-Free Click Chemistry (Illustrative Example)

This protocol provides a general framework for a kilogram-scale conjugation. Specific parameters must be optimized for each antibody and payload.

1. Preparation of Azide-Modified Antibody:

  • Start with a solution of the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 10-20 mg/mL.

  • React the antibody with an excess of an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS Ester) to introduce azide (B81097) groups onto the antibody surface, typically targeting lysine (B10760008) residues.

  • Purify the azide-modified antibody using tangential flow filtration (TFF) to remove excess labeling reagent and exchange the buffer.

2. Conjugation Reaction:

  • In a large-scale, temperature-controlled, single-use bioreactor, add the purified azide-modified antibody solution.

  • In a separate vessel, dissolve the this compound-Payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Slowly add the dissolved linker-payload to the antibody solution with gentle, controlled mixing. The molar ratio of linker-payload to antibody should be carefully optimized to achieve the target DAR.

  • Incubate the reaction mixture at a controlled temperature (e.g., 18-25°C) for a defined period (e.g., 12-24 hours). Monitor the reaction progress by taking periodic samples and analyzing the DAR.

3. Purification of the ADC:

  • Once the desired DAR is achieved, quench the reaction if necessary.

  • Purify the ADC using a multi-step process:

    • Tangential Flow Filtration (TFF): To remove unreacted linker-payload and organic solvent.

    • Chromatography: Employ a combination of chromatography steps, such as ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC), to remove aggregates, unconjugated antibody, and other process-related impurities.[20]

  • Formulate the purified ADC into a stable buffer for storage.

4. Characterization:

  • Thoroughly characterize the final ADC product for identity, purity, concentration, DAR, aggregation levels, and potency using a panel of analytical methods including SEC, HIC, RP-HPLC, and MS.[17][18]

Visualizations

ADC_Scale_Up_Workflow cluster_0 Upstream Processing cluster_1 Conjugation cluster_2 Downstream Processing mAb Production mAb Production Antibody Modification (Azide Introduction) Antibody Modification (Azide Introduction) mAb Production->Antibody Modification (Azide Introduction) Purification of Modified Ab Purification of Modified Ab Antibody Modification (Azide Introduction)->Purification of Modified Ab Large-Scale Conjugation Reaction Large-Scale Conjugation Reaction Purification of Modified Ab->Large-Scale Conjugation Reaction Linker-Payload Synthesis (this compound-Payload) Linker-Payload Synthesis (this compound-Payload) Linker-Payload Synthesis (this compound-Payload)->Large-Scale Conjugation Reaction Purification (TFF, Chromatography) Purification (TFF, Chromatography) Large-Scale Conjugation Reaction->Purification (TFF, Chromatography) Formulation Formulation Purification (TFF, Chromatography)->Formulation Fill-Finish Fill-Finish Formulation->Fill-Finish Final ADC Product Final ADC Product Fill-Finish->Final ADC Product

Caption: High-level workflow for ADC production scale-up.

Troubleshooting_Aggregation start High Aggregation Detected? cause1 High DAR? start->cause1 Yes cause2 Hydrophobic Linker/Payload? start->cause2 Yes cause3 Suboptimal Buffer? start->cause3 Yes cause4 Process Stress? start->cause4 Yes solution1 Optimize Linker-Payload to Antibody Ratio cause1->solution1 solution2 Incorporate Hydrophilic Spacers (e.g., PEG) cause2->solution2 solution3 Screen for Optimal pH and Ionic Strength cause3->solution3 solution4 Minimize Shear and Thermal Stress cause4->solution4

Caption: Decision tree for troubleshooting ADC aggregation.

References

Technical Support Center: Purification of Alkyne-Val-Cit-PAB-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of purification methods for Alkyne-Val-Cit-PAB-OH conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound linker?

A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] The alkyne group allows for covalent attachment to an azide-modified molecule via "click chemistry."[2][3] The Val-Cit dipeptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[4][5] The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, which, after cleavage of the Val-Cit linker, releases the conjugated payload in its active form.[6]

Q2: What are the most common methods for purifying this compound conjugates?

A2: The most prevalent and effective methods for purifying these conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).[7][8][9] RP-HPLC offers high resolution and is ideal for achieving high purity, while SPE is a rapid and efficient method for sample cleanup, desalting, and concentration, often used for high-throughput applications.[7][8]

Q3: What are the main challenges in purifying this compound conjugates?

A3: The purification of these conjugates can be challenging due to their complex structure, which combines a hydrophilic peptide portion with a more hydrophobic PAB moiety and potentially a hydrophobic payload. This amphipathic nature can lead to issues with solubility, aggregation, and interaction with chromatography media. Additionally, the lability of the linker under harsh conditions (e.g., extreme pH or temperature) can be a concern.

Q4: What are the expected impurities after synthesizing an this compound conjugate?

A4: Common impurities can include unreacted starting materials (the alkyne linker and the azide-containing molecule), byproducts from the conjugation reaction, deletion or truncated peptide sequences from synthesis, and residual reagents or solvents.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugates.

HPLC Purification Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Product Yield/Recovery - Poor Solubility: The conjugate may be precipitating on the column. - Irreversible Adsorption: The conjugate may be strongly binding to the stationary phase. - Suboptimal Fraction Collection: The product peak may be broad, leading to incomplete collection.- Modify Mobile Phase: Increase the organic content (e.g., acetonitrile) in the starting mobile phase or add a small amount of a different organic solvent like isopropanol. - Change Stationary Phase: Switch to a column with a different chemistry (e.g., C8 instead of C18) or a larger pore size for larger conjugates. - Optimize Gradient: Use a shallower gradient to improve peak sharpness and separation.[7] - Adjust pH: Modify the pH of the mobile phase to alter the ionization state and retention of the conjugate.
Multiple Peaks or Broad Peaks - Presence of Impurities: Unreacted materials or byproducts are co-eluting. - On-Column Degradation: The conjugate may be degrading on the column. - Aggregation: The conjugate may be forming aggregates. - Isomers: Presence of diastereomers if chiral centers were affected during synthesis.- Optimize Gradient: A shallower gradient can improve the resolution between the product and impurities.[7] - Check pH and Temperature: Ensure the mobile phase pH and column temperature are not causing degradation of the linker. - Add Denaturants: A small amount of a denaturant like guanidine (B92328) hydrochloride in the sample solvent can sometimes disrupt aggregates. - Analytical HPLC-MS: Use mass spectrometry to identify the components of each peak.
Peak Tailing - Column Overload: Too much sample has been injected. - Secondary Interactions: The conjugate is interacting with active sites on the silica (B1680970) backbone of the stationary phase.- Reduce Sample Load: Inject a smaller amount of the sample. - Increase Ion-Pairing Agent: Increase the concentration of trifluoroacetic acid (TFA) in the mobile phase (e.g., from 0.1% to 0.15%). - Use a High-Purity Column: Modern, end-capped columns have fewer active sites.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of Conjugate - Incomplete Elution: The elution solvent is not strong enough to desorb the conjugate from the sorbent. - Irreversible Binding: The conjugate has very strong hydrophobic interactions with the sorbent. - Breakthrough during Loading: The conjugate is not retained on the sorbent during sample loading.- Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., acetonitrile (B52724), methanol) in the elution buffer. - Select a Different Sorbent: Use a less retentive sorbent (e.g., C8 instead of C18) or a polymer-based sorbent. - Optimize Loading Conditions: Ensure the sample is loaded in a low organic content solvent to maximize binding.
Poor Purity/Presence of Contaminants - Inadequate Washing: The wash steps are not effectively removing impurities. - Co-elution of Impurities: Impurities have similar retention properties to the conjugate.- Optimize Wash Steps: Introduce an intermediate wash step with a slightly higher organic content to remove more hydrophobic impurities before eluting the product. - Use a Different Elution Profile: Employ a step-gradient elution to selectively elute the product away from impurities.

Data Presentation

The following table provides a representative comparison of expected outcomes from RP-HPLC and SPE for the purification of an this compound conjugate. Actual results may vary based on the specific conjugate and experimental conditions.

Parameter RP-HPLC Solid-Phase Extraction (SPE)
Purity Achieved >95%80-95%
Typical Yield 70-90%85-98%
Processing Time per Sample 30-60 minutes5-10 minutes
Solvent Consumption HighLow
Scalability Readily scalable for preparative purificationExcellent for high-throughput, parallel purification
Primary Application High-resolution purification for final product isolationRapid sample cleanup, desalting, and concentration

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Gradient:

    • 5% B to 65% B over 30 minutes.

    • 65% B to 95% B over 5 minutes.

    • Hold at 95% B for 5 minutes.

    • 95% B to 5% B over 1 minute.

    • Re-equilibrate at 5% B for 4 minutes.

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of DMSO and dilute with Mobile Phase A to the desired concentration.

Protocol 2: Preparative RP-HPLC for Purification
  • Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 15-20 mL/min.

  • Detection: UV at 220 nm.

  • Gradient: Develop a shallow gradient based on the retention time from the analytical run. For example, if the product elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.

  • Fraction Collection: Collect fractions across the product peak and analyze their purity by analytical RP-HPLC.

  • Post-Purification: Pool the pure fractions and lyophilize to obtain the final product.

Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge: C18 SPE cartridge.

  • Conditioning: Wash the cartridge with 1-2 column volumes of acetonitrile, followed by 1-2 column volumes of 0.1% TFA in water.

  • Loading: Dissolve the crude conjugate in a low organic solvent (e.g., 5% acetonitrile in 0.1% TFA/water) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of the loading solvent to remove hydrophilic impurities. An optional intermediate wash with a slightly higher organic content can be performed to remove more impurities.

  • Elution: Elute the conjugate with a high organic solvent (e.g., 70-80% acetonitrile in 0.1% TFA/water).

  • Analysis: Analyze the eluted fraction by analytical RP-HPLC to confirm purity.

Visualizations

experimental_workflow cluster_synthesis Crude Product Generation cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Synthesis of This compound Conjugate analytical_hplc Analytical RP-HPLC (Purity Check) synthesis->analytical_hplc Initial Assessment spe Solid-Phase Extraction (Cleanup) synthesis->spe Direct Cleanup preparative_hplc Preparative RP-HPLC analytical_hplc->preparative_hplc Method Development analytical_hplc->spe Method Development fraction_analysis Fraction Analysis (Analytical RP-HPLC) preparative_hplc->fraction_analysis Collect Fractions final_product Purified Conjugate spe->final_product For less stringent purity pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization lyophilization->final_product

Caption: General experimental workflow for the purification of this compound conjugates.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in HPLC Purification solubility Poor Solubility? start->solubility adsorption Irreversible Adsorption? start->adsorption collection Suboptimal Collection? start->collection mod_mobile_phase Modify Mobile Phase (e.g., higher % organic) solubility->mod_mobile_phase change_column Change Stationary Phase (e.g., C8, larger pore) adsorption->change_column opt_gradient Optimize Gradient (shallower) collection->opt_gradient

References

Impact of solvent and pH on Alkyne-Val-Cit-PAB-OH reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Alkyne-Val-Cit-PAB-OH linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent and pH on reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the conjugation of this compound to azide-modified molecules, such as payloads or biomolecules, typically through a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Issue 1: Low or No Conjugation Product Formation

  • Question: I am not observing any significant product formation in my reaction. What are the potential causes and solutions?

  • Answer: Low or no yield can stem from several factors related to your reagents and reaction conditions.

    • Inactive Catalyst: The CuAAC reaction requires Copper(I) as the active catalyst. Copper(II) salts (e.g., CuSO₄) are often used as a precursor and require a reducing agent to generate Cu(I) in situ.

      • Solution: Ensure you are using a fresh solution of a reducing agent like sodium ascorbate (B8700270).[1] A 3- to 10-fold excess of the reducing agent is commonly employed.[1]

    • Oxygen Contamination: The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state by oxygen.

      • Solution: Degas your buffers and solutions by sparging with an inert gas like argon or nitrogen before starting the reaction. If possible, maintain an inert atmosphere over the reaction mixture.

    • Reagent Quality: The purity and stability of your alkyne linker and azide-modified molecule are critical.

      • Solution: Verify the purity of your starting materials using methods like LC-MS or NMR. Ensure that the this compound linker has been stored under the recommended conditions (typically -20°C) to prevent degradation.

Issue 2: Slow Reaction Rate

  • Question: My conjugation reaction is proceeding very slowly, requiring extended incubation times. How can I increase the reaction rate?

  • Answer: Slow reaction kinetics can often be addressed by optimizing the reaction components and conditions.

    • Suboptimal pH: While the CuAAC reaction is tolerant of a wide pH range (4-12), the optimal range for bioconjugation is typically between 6.5 and 8.0 to ensure the stability of sensitive biomolecules like antibodies.[2]

      • Solution: Use a compatible buffer system such as phosphate, carbonate, or HEPES within the pH 6.5-8.0 range.[2] Avoid Tris buffers, as they can chelate copper and inhibit the reaction.[3][4]

    • Absence of a Stabilizing Ligand: Copper-stabilizing ligands are crucial for preventing catalyst oxidation and precipitation, and they significantly accelerate the reaction rate.

      • Solution: Incorporate a water-soluble Cu(I)-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) into your reaction mixture.[5] A ligand-to-copper ratio of 5:1 is often recommended.[2][4]

    • Low Reactant Concentration: Reaction rates are dependent on the concentration of the reactants. For bioconjugation, concentrations are often in the micromolar range, which can lead to slower reactions.[6]

      • Solution: If possible, increase the concentration of your reactants. Note that for some catalyst systems, high concentrations of the alkyne can be inhibitory.[2]

    • Suboptimal Temperature: While many click chemistry reactions are performed at room temperature, gentle heating can sometimes improve the rate.

      • Solution: If your biomolecule is stable at higher temperatures, consider running the reaction at a slightly elevated temperature, such as 37-40°C.[7]

Issue 3: Poor Solubility of Reactants

  • Question: My alkyne-linker or azide-payload is not fully soluble in the aqueous reaction buffer, leading to precipitation. What can I do?

  • Answer: The this compound linker and many cytotoxic payloads can be hydrophobic. Maintaining their solubility is key to an efficient reaction.

    • Insufficient Organic Co-solvent: Aqueous buffers may not be sufficient to dissolve all reaction components.

      • Solution: Add a water-miscible organic co-solvent to your reaction mixture. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are commonly used.[8] The concentration of the co-solvent may need to be optimized, as high concentrations can sometimes denature proteins. Studies have shown that higher concentrations of DMSO (e.g., up to 30% v/v) can increase reaction efficiency, particularly when using less water-soluble ligands like TBTA.[9][10]

Data Presentation

The following tables summarize quantitative data on the impact of solvent and pH on azide-alkyne cycloaddition reactions, providing a basis for experimental design and optimization.

Table 1: Impact of DMSO Co-solvent Concentration on CuAAC Reaction Efficiency

This table presents data from a study using a fluorogenic assay to monitor the progress of a TBTA-assisted CuAAC reaction with a murine dihydrofolate reductase enzyme at pH 8.0. The fluorescence intensity is proportional to the amount of product formed.

DMSO Concentration (% v/v)Relative Fluorescence (Product Yield)
0Low
10Moderate
20High
30Highest

Data adapted from a kinetic study on a model bioconjugation system.[9][10] The results indicate that for the TBTA ligand, increasing the DMSO concentration enhances the reaction efficiency, likely by improving ligand solubility.

Table 2: Comparison of Organic Co-solvents on CuAAC Reaction Rate

This data is from a study comparing the effect of different polar co-solvents on the rate of a model CuAAC reaction. The reaction mixture contained 20% water and 10% DMSO, with the remainder being the specified co-solvent.

Co-solvent (70% of mixture)Relative Reaction Rate
DMSOHigh
N-methylpyrrolidone (NMP)High
N,N-dimethylformamide (DMF)High
Other polar solventsLower rates

Data adapted from a study on ligand-accelerated CuAAC reactions.[11] DMSO, NMP, and DMF were found to be superior co-solvents in maintaining high reaction rates.

Table 3: Recommended pH for Different Stages of ADC Development

This table outlines the optimal pH ranges for the key steps involving the this compound linker: the conjugation reaction and the subsequent enzymatic cleavage of the Val-Cit dipeptide.

ProcessRecommended pH RangeRationale
CuAAC Conjugation 6.5 - 8.0Balances reaction efficiency with the stability of sensitive biomolecules like antibodies.[2]
Enzymatic Cleavage 5.0 - 5.5Optimal pH for the activity of lysosomal proteases like Cathepsin B, which cleaves the Val-Cit linker.

Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the conjugation of an alkyne-modified molecule (e.g., this compound linked to a payload) to an azide-modified biomolecule (e.g., an antibody).

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-payload, dissolved in DMSO

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, dilute the azide-modified antibody to the desired concentration with the degassed reaction buffer.

  • Add Alkyne Component: Add the this compound-payload solution (in DMSO) to the antibody solution. A typical molar excess of the alkyne-payload is 4-10 fold relative to the antibody. The final concentration of DMSO should be optimized, often starting around 5-10%.

  • Prepare Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common. Let this mixture stand for a few minutes.

  • Add Catalyst: Add the catalyst premix to the antibody-alkyne mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

  • Initiate Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.

  • Purification: Once the reaction is complete, remove unreacted payload and catalyst components. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Azide-Ab Azide-Modified Antibody Reaction_Mix Combine Antibody and Payload Azide-Ab->Reaction_Mix Alkyne-Payload This compound -Payload in DMSO Alkyne-Payload->Reaction_Mix Catalyst_Premix Catalyst Premix (CuSO4 + THPTA) Add_Catalyst Add Catalyst Premix Catalyst_Premix->Add_Catalyst Reducing_Agent Reducing Agent (Sodium Ascorbate) Initiate Initiate with Reducing Agent Reducing_Agent->Initiate Reaction_Mix->Add_Catalyst Add_Catalyst->Initiate Incubate Incubate (RT, 1-4h) Initiate->Incubate Purify Purification (e.g., SEC) Incubate->Purify Analyze Analysis (LC-MS, HIC) Purify->Analyze Final_ADC Final ADC Product Analyze->Final_ADC

References

Validation & Comparative

Comparative Guide to In Vitro Validation of Alkyne-Val-Cit-PAB-OH Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the validation of linker cleavage is a critical step in the characterization of antibody-drug conjugates (ADCs). The Alkyne-Val-Cit-PAB-OH linker is a key component in many ADCs, designed for selective cleavage by lysosomal proteases like Cathepsin B within tumor cells.[][] This guide provides a comparative overview of in vitro assays to validate the cleavage of this linker, presenting experimental protocols and data to aid in the selection of appropriate validation strategies.

The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker system is designed for optimal stability in circulation and efficient, traceless drug release upon enzymatic cleavage.[3][4] The dipeptide Val-Cit is recognized and cleaved by Cathepsin B, an enzyme abundant in the lysosomal compartments of tumor cells.[][] Following the cleavage of the amide bond between citrulline and PAB, a self-immolative cascade is triggered, leading to the release of the conjugated payload.[4]

Comparison of In Vitro Cleavage Assays

Two primary methods are employed for the in vitro validation of this compound cleavage: an HPLC-based assay and a fluorogenic substrate cleavage assay. The choice between these assays depends on the specific requirements of the study, such as the need for high-throughput screening or detailed kinetic analysis.

Parameter HPLC-Based Assay Fluorogenic Substrate Cleavage Assay Alternative Linker Technologies
Primary Objective Quantify the rate of payload release from an ADC.[3]High-throughput screening of linker sequences for cleavage susceptibility.[3]Offer different cleavage mechanisms and stability profiles.
Typical Substrate ADC with Val-Cit linker.[3]Peptide-AMC (aminomethylcoumarin) substrate.[3]β-glucuronide linkers, disulfide linkers, pH-sensitive linkers.[4][5][6]
Enzyme Recombinant Human Cathepsin B.[3]Activated Cathepsin B.[3]β-glucuronidase, Glutathione, acidic pH.[5]
Detection Method HPLC analysis of released payload.[3]Fluorescence plate reader.[3]Varies based on linker type (e.g., LC-MS for payload release).[5]
Key Output Cleavage rate (e.g., pmol/min), percentage of payload release over time.[7]Rate of cleavage from fluorescence vs. time plot.[3]Comparative stability (e.g., plasma half-life), IC50 values.[5]
Throughput LowerHigherVariable
Notes Provides direct measurement of drug release from the full ADC construct.Useful for initial screening and kinetic parameter determination.Val-Ala linkers show ~50% of the Val-Cit cleavage rate by Cathepsin B but can offer advantages in reducing ADC aggregation.[3][8] Phe-Lys linkers are cleaved much faster by isolated Cathepsin B.[3]

Experimental Protocols

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to quantify the release of a payload from an ADC containing the this compound linker in the presence of purified Cathepsin B.[3]

Objective: To quantify the rate and extent of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.[3][7]

Materials:

  • ADC with this compound linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM MES or Sodium Acetate, pH 5.0-6.0[3]

  • Activation Solution: Dithiothreitol (DTT) in water (e.g., 30-40 mM)[3]

  • Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail[3]

  • HPLC system with a reverse-phase column (e.g., C18)[3]

Procedure:

  • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at 37°C. DTT is necessary to maintain the active-site cysteine in its reduced state.[3]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution (e.g., final concentration of 1 µM) with the pre-warmed assay buffer.[3]

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture (e.g., final enzyme concentration of 20 nM).[3][7] Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[3]

  • Reaction Quenching: Immediately stop the reaction by adding the quenching solution.[7]

  • Sample Preparation: Precipitate the remaining antibody and enzyme by adding a solvent like acetonitrile. Centrifuge the sample to pellet the protein and collect the supernatant containing the released payload.[3]

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Fluorogenic Substrate Cleavage Assay

This high-throughput method is suitable for screening different linker sequences for their susceptibility to Cathepsin B cleavage.[3]

Objective: To determine the rate of cleavage of a fluorogenic peptide substrate by Cathepsin B.

Materials:

  • Peptide-AMC (aminomethylcoumarin) substrate

  • Activated Cathepsin B

  • Assay Buffer: pH 5.0-6.0 with DTT[3]

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the peptide-AMC substrate in the assay buffer.

  • Add the substrate solution to the wells of a 96-well microplate.

  • Initiate the reaction by adding activated Cathepsin B to each well.[3]

  • Incubate the plate in a fluorescence plate reader at 37°C.

  • Monitor the increase in fluorescence over time as the AMC group is cleaved from the peptide.

  • The rate of cleavage is determined from the slope of the fluorescence versus time plot.[3]

Plasma Stability Assay (Control)

To ensure that the linker is stable in circulation and that cleavage is specific to the target environment, a plasma stability assay is a crucial control experiment.

Objective: To assess the stability of the ADC linker in a physiological matrix.[7]

Procedure:

  • Incubate the ADC in human plasma at 37°C for an extended period (e.g., up to 7 days).[7]

  • At various time points, take aliquots of the plasma sample.

  • Process the plasma samples to extract any potentially released payload.

  • Quantify the amount of released payload using a sensitive method like LC-MS/MS.[7]

  • A low percentage of payload release over time indicates good plasma stability.

Visualizing the Process

Diagrams are essential for understanding the experimental workflow and the underlying biological mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ADC ADC Stock Solution Mix Combine ADC and Buffer ADC->Mix CatB Cathepsin B Stock Activate Activate Cathepsin B (with DTT, 37°C) CatB->Activate Buffer Assay Buffer (pH 5.0-6.0) Buffer->Mix DTT DTT Activation Solution DTT->Activate Incubate Initiate Reaction (Add activated CatB, 37°C) Activate->Incubate Mix->Incubate Timepoints Take Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Precipitate Precipitate Protein (Acetonitrile) Quench->Precipitate Analyze Analyze Supernatant (HPLC) Precipitate->Analyze

Caption: Experimental workflow for the in vitro cleavage assay.

G ADC ADC with Alkyne-Val-Cit-PAB-Payload Lysosome Lysosome (High Cathepsin B, Low pH) ADC->Lysosome Internalization Cleavage Cathepsin B Cleavage Lysosome->Cleavage Intermediate Unstable Intermediate (PAB-Payload) Cleavage->Intermediate Cleaves Val-Cit bond Release Self-Immolation (1,6-elimination) Intermediate->Release Payload Released Payload Release->Payload

Caption: Enzymatic cleavage of the Val-Cit-PAB linker.

References

A Comparative Guide to Alkyne-Val-Cit-PAB-OH and Maleimide-Based Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of antibody-drug conjugates (ADCs), the choice of linker technology is paramount to developing a safe and efficacious therapeutic. The linker, which connects the monoclonal antibody to the cytotoxic payload, governs the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and the overall therapeutic index. This guide provides a comprehensive comparison of two prominent linker strategies: the Alkyne-Val-Cit-PAB-OH linker, which utilizes click chemistry for conjugation, and the well-established maleimide-based linkers.

Mechanism of Action and Drug Release

This compound Linker: This linker belongs to the class of cleavable linkers and is designed for controlled, intracellular drug release. The core components of this linker are:

  • Alkyne Handle: This functional group is used for conjugation to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry." This reaction is bioorthogonal, meaning it occurs efficiently under physiological conditions without interfering with biological processes.

  • Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2][3]

  • p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the active drug.[1][4]

The multi-step release mechanism ensures that the cytotoxic payload is preferentially liberated inside the target cancer cells, minimizing off-target toxicity.[3]

ADC Antibody-Drug Conjugate (Alkyne Linker) Internalization Internalization into Target Cancer Cell ADC->Internalization 1. Binding to cell surface antigen Lysosome Trafficking to Lysosome Internalization->Lysosome 2. Endocytosis Cleavage Cathepsin B Cleavage Lysosome->Cleavage 3. Lysosomal environment SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation 4. Val-Cit cleavage DrugRelease Active Drug Release SelfImmolation->DrugRelease 5. Spontaneous 1,6-elimination

Caption: Drug release mechanism for this compound linker.

Maleimide-Based Linkers: Maleimide (B117702) chemistry is a widely adopted method for ADC development, with ten of the twelve FDA-approved ADCs utilizing this technology.[][6] These linkers are typically conjugated to the antibody via the thiol group of cysteine residues, which can be naturally occurring (after reduction of disulfide bonds) or engineered into the antibody sequence.[]

Maleimide-based linkers can be either non-cleavable or cleavable. A common cleavable maleimide linker is MC-Val-Cit-PAB, which incorporates the same enzymatic cleavage and self-immolative machinery as the alkyne-based counterpart.[8][9] The primary difference lies in the antibody conjugation chemistry.

However, a significant drawback of the conventional maleimide-thiol linkage is its susceptibility to a retro-Michael reaction, especially in the presence of thiol-containing molecules like albumin and glutathione (B108866) in the plasma.[10][11] This can lead to premature drug release and off-target toxicity.[11] To address this instability, next-generation maleimide-based linkers have been developed to enhance stability, for instance, by promoting hydrolysis of the succinimide (B58015) ring to a more stable ring-opened form.[12]

cluster_0 In Circulation (Plasma) cluster_1 At Target Site MaleimideADC Maleimide-ADC RetroMichael Retro-Michael Reaction (Thiol Exchange) MaleimideADC->RetroMichael PrematureRelease Premature Drug Release (Off-Target Toxicity) RetroMichael->PrematureRelease IntactADC Intact Maleimide-ADC IntracellularRelease Intracellular Release (e.g., Cathepsin B cleavage) IntactADC->IntracellularRelease ActiveDrug Active Drug (On-Target Efficacy) IntracellularRelease->ActiveDrug

Caption: Stability and release pathways for maleimide-based linkers.

Quantitative Data Comparison

The following tables summarize key performance parameters for this compound and maleimide-based linkers based on available data. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Conjugation Efficiency

Linker TypeConjugation ChemistryTypical Drug-to-Antibody Ratio (DAR)Key Considerations
This compoundStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)2 - 4 (site-specific)Enables precise control over conjugation site and DAR, leading to a more homogeneous ADC product.[13]
Maleimide-BasedThiol-Maleimide Michael Addition2 - 8 (heterogeneous)Conjugation to reduced native cysteines can result in a heterogeneous mixture of ADC species with varying DARs.[14] Site-specific conjugation with engineered cysteines can improve homogeneity.[14]

Table 2: Linker Stability in Plasma

Linker TypeStability ProfileKey Findings
This compound (via Click Chemistry)Generally considered highly stableThe triazole linkage formed during click chemistry is very stable in plasma, minimizing premature drug release.
Maleimide-BasedVariable; prone to retro-Michael reactionSusceptible to thiol exchange with plasma proteins like albumin, leading to drug deconjugation.[15] Stability can be influenced by the local environment of the conjugation site and can be improved with next-generation maleimide designs.[16]

Table 3: In Vitro Cytotoxicity

Linker TypeADC ModelCell LineIC50
This compoundData not available for direct comparison--
Maleimide-Val-Cit-PABTrastuzumab-MMAESK-BR-3 (HER2+)~0.02 - 0.2 nM[17]
Maleimide-Val-Cit-PABTrastuzumab-MMAEBT-474 (HER2+)~0.02 - 0.2 nM[17]
Maleimide-Val-Cit-PABTrastuzumab-MMAENCI-N87 (HER2+)~13 - 43 ng/mL[18]

IC50 values are highly dependent on the antibody, payload, cell line, and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker technologies. Below are representative protocols for key experiments.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

This protocol outlines the determination of DAR using UV-Vis spectroscopy, a common and straightforward method.[][19]

Materials:

  • Antibody-Drug Conjugate (ADC) sample

  • Unconjugated antibody

  • Free drug-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of the unconjugated antibody at 280 nm and the free drug-linker at its maximum absorbance wavelength (e.g., 252 nm for some payloads).

    • Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).

  • Measure ADC Absorbance:

    • Dilute the ADC sample to a suitable concentration in PBS.

    • Measure the absorbance of the ADC solution at both 280 nm and the maximum absorbance wavelength of the drug.

  • Calculate DAR:

    • Use the following equations to calculate the concentrations of the antibody and the drug in the ADC sample, correcting for the absorbance overlap:

      • C_drug = (A_max - A_280 * (ε_Ab,max / ε_Ab,280)) / (ε_drug,max - ε_drug,280 * (ε_Ab,max / ε_Ab,280))

      • C_Ab = (A_280 - A_max * (ε_drug,280 / ε_drug,max)) / (ε_Ab,280 - ε_Ab,max * (ε_drug,280 / ε_drug,max))

    • DAR = C_drug / C_Ab

Note: Other methods like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) can provide more detailed information on DAR distribution.[2][8][20]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to determine the cytotoxic potential of an ADC.[1][10][12][21][22]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the different treatment solutions to the respective wells. Include untreated control wells.

    • Incubate for a period that allows for ADC internalization and drug action (e.g., 72-120 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of an ADC in plasma by measuring the amount of intact ADC over time.[23][24]

Materials:

  • ADC sample

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • ELISA plates

  • Antigen specific to the ADC's antibody

  • Enzyme-conjugated secondary antibody against the payload

  • Substrate for the enzyme

  • Microplate reader

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • ELISA for Intact ADC:

    • Coat an ELISA plate with the target antigen.

    • Add the plasma samples containing the ADC. The intact ADC will bind to the antigen.

    • Wash the plate to remove unbound components.

    • Add an enzyme-conjugated secondary antibody that specifically recognizes the payload.

    • Wash the plate and add the enzyme substrate.

  • Data Analysis:

    • Measure the absorbance or fluorescence signal, which is proportional to the amount of intact ADC.

    • Plot the percentage of remaining intact ADC against time to determine the stability profile.

Note: LC-MS based methods can also be used to monitor the change in DAR over time in plasma.[25][26]

Conclusion

The choice between this compound and maleimide-based linkers depends on the specific goals of the ADC development program.

This compound linkers conjugated via click chemistry offer the significant advantage of producing highly homogeneous ADCs with a precisely controlled DAR. The bioorthogonal nature of the SPAAC reaction and the stability of the resulting triazole linkage are highly desirable features for creating a well-defined and stable therapeutic.

Maleimide-based linkers , while being the more established technology with a proven track record in approved ADCs, present challenges related to the heterogeneity of the resulting product and the potential for premature drug release due to the instability of the thiol-maleimide bond. However, advances in next-generation maleimide chemistry and the use of engineered cysteine conjugation sites are addressing these limitations.

Ultimately, the selection of the optimal linker technology requires careful consideration of the desired product profile, including homogeneity, stability, and manufacturing complexity. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of different linker strategies to inform the development of the next generation of safe and effective antibody-drug conjugates.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective, data-driven comparison of these two linker strategies, summarizing their performance, outlining key experimental methodologies, and visualizing their distinct mechanisms of action.

The linker in an ADC is a pivotal component that connects a monoclonal antibody to a potent cytotoxic payload, profoundly influencing the therapeutic index by modulating stability, efficacy, and toxicity.[1][2][3] The fundamental difference between the two main classes of linkers lies in their payload release mechanism.[4] Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the payload after the antibody itself is degraded within the lysosome.[5][6] This distinction has significant implications for the ADC's overall performance.

Quantitative Performance Comparison

The selection of a linker strategy is often a trade-off between efficacy and safety. The following table summarizes quantitative data from various studies to highlight the key performance differences between cleavable and non-cleavable linkers.

Performance MetricCleavable LinkersNon-Cleavable LinkersKey Considerations
Plasma Stability Generally lower, with a risk of premature payload release.Exceptionally high, leading to lower systemic toxicity.[6][7]Linker chemistry and conjugation site can be engineered to improve stability.[2][8]
Payload Release Mechanism Triggered by enzymes (e.g., cathepsins), lower pH, or higher glutathione (B108866) concentrations.[5]Requires complete lysosomal degradation of the antibody.[4][6]The released payload from a non-cleavable linker is an amino acid-linker-payload adduct.[9]
Bystander Effect Strong, as the unmodified, often membrane-permeable payload can diffuse and kill neighboring antigen-negative tumor cells.[9][10]Weak to non-existent, as the released payload is typically charged and less membrane-permeable.[9]The bystander effect is advantageous for treating heterogeneous tumors.[7][10]
Therapeutic Window Generally narrower due to a higher potential for off-target toxicity from premature payload release.[6][7]Generally wider due to superior plasma stability and a better safety profile.[4][7]A meta-analysis of clinical trials showed a higher incidence of grade ≥ 3 adverse events with cleavable linkers (47%) compared to non-cleavable linkers (34%).
Ideal Application Heterogeneous solid tumors where killing neighboring cells is beneficial.[6][7]Hematological malignancies or tumors with uniform antigen expression.[6][7]The choice is highly dependent on the specific target antigen and tumor microenvironment.[9][11]
In Vivo Efficacy Can be highly effective, especially in heterogeneous tumors, due to the bystander effect.[10][12]Can be very effective, particularly in models with uniform and high antigen expression.[13]Efficacy is dependent on efficient internalization and lysosomal trafficking.[6]

Mechanisms of Action and Experimental Workflows

The distinct mechanisms of action of ADCs with cleavable and non-cleavable linkers are a direct consequence of their linker chemistry. These differences can be visualized to better understand their biological journey and cytotoxic effects.

Signaling Pathways

cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC Binds to Antigen ADC Binds to Antigen Internalization (Endocytosis) Internalization (Endocytosis) ADC Binds to Antigen->Internalization (Endocytosis) Trafficking to Lysosome Trafficking to Lysosome Internalization (Endocytosis)->Trafficking to Lysosome Linker Cleavage Linker Cleavage Trafficking to Lysosome->Linker Cleavage Payload Release Payload Release Linker Cleavage->Payload Release Target Engagement (e.g., Tubulin) Target Engagement (e.g., Tubulin) Payload Release->Target Engagement (e.g., Tubulin) Bystander Effect Bystander Effect Payload Release->Bystander Effect Payload Efflux Apoptosis Apoptosis Target Engagement (e.g., Tubulin)->Apoptosis ADC Binds to Antigen_nc ADC Binds to Antigen Internalization (Endocytosis)_nc Internalization (Endocytosis) ADC Binds to Antigen_nc->Internalization (Endocytosis)_nc Trafficking to Lysosome_nc Trafficking to Lysosome Internalization (Endocytosis)_nc->Trafficking to Lysosome_nc Antibody Degradation Antibody Degradation Trafficking to Lysosome_nc->Antibody Degradation Payload-Linker-Amino Acid Release Payload-Linker- Amino Acid Release Antibody Degradation->Payload-Linker-Amino Acid Release Target Engagement (e.g., Tubulin)_nc Target Engagement (e.g., Tubulin) Payload-Linker-Amino Acid Release->Target Engagement (e.g., Tubulin)_nc Apoptosis_nc Apoptosis Target Engagement (e.g., Tubulin)_nc->Apoptosis_nc

Caption: Mechanisms of action for cleavable and non-cleavable ADCs.

Experimental Workflow for In Vivo Stability Assessment

ADC Administration ADC Administration Blood Sampling Blood Sampling ADC Administration->Blood Sampling Time Points Plasma Isolation Plasma Isolation Blood Sampling->Plasma Isolation ELISA ELISA for Intact ADC Plasma Isolation->ELISA LC-MS/MS LC-MS/MS for Free Payload Plasma Isolation->LC-MS/MS Data Analysis Data Analysis ELISA->Data Analysis LC-MS/MS->Data Analysis

References

A Comparative Guide to Analytical Methods for Alkyne-Val-Cit-PAB-OH ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the comprehensive characterization of Antibody-Drug Conjugates (ADCs) is paramount to ensuring their safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of key analytical methods for characterizing ADCs featuring an Alkyne-Val-Cit-PAB-OH linker system. This system incorporates a cleavable Valine-Citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and an alkyne handle for site-specific conjugation, often via "click chemistry."

The following sections detail the primary analytical techniques, their principles, and comparative performance for critical quality attributes (CQAs) of these complex biotherapeutics.

Comparison of Key Analytical Methods

The characterization of this compound ADCs necessitates a multi-faceted analytical approach to address their inherent heterogeneity. The primary CQAs include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the extent of aggregation, charge heterogeneity, and the amount of free payload. A summary of the most common analytical methods is presented below.

Critical Quality AttributePrimary MethodOrthogonal Method(s)PrincipleKey AdvantagesKey Limitations
Drug-to-Antibody Ratio (DAR) & Drug Load Distribution Hydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC), Native Mass Spectrometry (MS)Separates ADC species based on hydrophobicity. The addition of hydrophobic drug-linkers increases retention time.Robust, reproducible, and provides good resolution of different drug-loaded species under non-denaturing conditions.[1][2][3]May not be suitable for highly hydrophobic payloads which can lead to poor peak shape and recovery. Inherently a lower resolution technique compared to RP-HPLC.[4][5]
Aggregation & Fragmentation Size Exclusion Chromatography (SEC)Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC), Dynamic Light Scattering (DLS)Separates molecules based on their hydrodynamic radius. Aggregates elute earlier than the monomer.Standard and robust method for quantifying high molecular weight species (aggregates) and fragments.[6][7][8]Potential for non-specific interactions between the ADC and the column matrix, which can affect peak shape and accuracy.[4]
Charge Heterogeneity Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)Ion-Exchange Chromatography (IEX)Separates species based on their mass-to-charge ratio under denaturing or non-denaturing conditions.High resolution for separating charge variants and can provide information on positional isomers.[9]Can be more complex to set up and run compared to standard HPLC methods.
Intact Mass & DAR Confirmation Native Mass Spectrometry (MS)Denaturing MS (after reduction)Determines the mass of the intact ADC and its fragments, allowing for direct confirmation of conjugation and DAR calculation.Provides direct mass measurement, confirming the identity of different species and offering high sensitivity.[2][6][10][11]Higher DAR species may have different ionization efficiencies, potentially leading to underestimation of the average DAR.[5]
Free Drug Quantification Reversed-Phase HPLC (RP-HPLC)LC-MS/MSSeparates the small molecule drug-linker from the large protein ADC based on hydrophobicity.High sensitivity and selectivity for quantifying small molecule impurities.[4]Requires careful sample preparation to separate the free drug from the ADC without causing further degradation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific characteristics of the ADC and the available instrumentation.

Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)

This method separates ADC species based on the number of conjugated drug-linkers.

Materials:

  • HIC Column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm)[12]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[12]

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0[12]

  • HPLC system with UV detector

Protocol:

  • Prepare the ADC sample at a concentration of 1 mg/mL in Mobile Phase A.

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 15 µL of the ADC sample.[12]

  • Elute with a linear gradient from 30% to 80% Mobile Phase B over 40 minutes at a flow rate of 0.5 mL/min.[12]

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Aggregation Analysis by Size Exclusion Chromatography (SEC)

This method quantifies the percentage of high molecular weight species (aggregates) and low molecular weight fragments.

Materials:

  • SEC Column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm)[6]

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4[6]

  • HPLC system with UV detector

Protocol:

  • Prepare the ADC sample at a concentration of 2 mg/mL in the mobile phase.[6]

  • Equilibrate the SEC column with the mobile phase.

  • Inject an appropriate volume of the ADC sample.

  • Run the analysis isocratically at a constant flow rate (e.g., 0.5 mL/min).

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas for the aggregate, monomer, and fragment peaks.

  • Calculate the percentage of each species relative to the total peak area.

Intact Mass Analysis by Native Mass Spectrometry (MS)

This method provides direct confirmation of the molecular weight of the different drug-loaded species.

Materials:

  • Size Exclusion Chromatography (SEC) column for online buffer exchange (e.g., ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm)[6]

  • Mobile Phase: 50 mM Ammonium Acetate (NH4OAc)[6]

  • High-resolution mass spectrometer (e.g., Q-TOF)

  • ADC sample at 2 µg/µL in 50 mM NH4OAc

Protocol:

  • Set up the LC-MS system with the SEC column for online desalting and buffer exchange into the volatile mobile phase.

  • Equilibrate the column with the mobile phase.

  • Inject the ADC sample.

  • Perform the SEC separation with isocratic elution into the mass spectrometer.

  • Acquire the mass spectra under native conditions (non-denaturing).

  • Deconvolute the raw spectra to obtain the zero-charge mass for each ADC species.

  • Compare the observed masses with the theoretical masses to confirm conjugation and identify different DAR species.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the mechanism of action of this compound ADCs, the following diagrams have been generated.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_endolysosomal Endolysosomal Pathway ADC ADC Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Payload_Target Payload Target (e.g., Microtubules, DNA) Cell_Death Cell Death Payload_Target->Cell_Death 6. Apoptosis Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Released_Payload Released Payload CathepsinB->Released_Payload 4. Linker Cleavage Released_Payload->Payload_Target 5. Target Engagement ADC_Characterization_Workflow cluster_methods Analytical Methods cluster_outputs Characterization Outputs ADC_Sample This compound ADC Sample HIC HIC ADC_Sample->HIC SEC SEC ADC_Sample->SEC Native_MS Native MS ADC_Sample->Native_MS RP_HPLC RP-HPLC ADC_Sample->RP_HPLC DAR DAR & Distribution HIC->DAR Aggregation Aggregation & Fragments SEC->Aggregation Native_MS->DAR Orthogonal Confirmation Mass Intact Mass Native_MS->Mass RP_HPLC->DAR Orthogonal Confirmation (Reduced) Free_Drug Free Drug Level RP_HPLC->Free_Drug

References

Stability of Alkyne-Val-Cit-PAB-OH in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides a comparative assessment of the stability of the Alkyne-Val-Cit-PAB-OH linker in human plasma, contextualized with data from related and alternative linker technologies.

The this compound linker belongs to the class of protease-cleavable linkers, specifically designed for cleavage by lysosomal proteases like Cathepsin B upon internalization into target tumor cells.[1][] The core of this linker is the Valine-Citrulline (Val-Cit) dipeptide, which is connected to a p-aminobenzyl alcohol (PAB) self-immolative spacer.[] The terminal alkyne group allows for click chemistry-based conjugation. While specific quantitative stability data for the this compound construct in human plasma is not extensively available in the public domain, the stability of the well-characterized Val-Cit-PAB core provides a strong basis for evaluation.

Comparative Stability of ADC Linkers in Human Plasma

The Val-Cit-PAB linker system is known for its high stability in human plasma, a crucial feature for successful ADCs.[3][4][5] However, various factors, including the antibody, conjugation site, and the cytotoxic payload, can influence the overall stability of an ADC.[6][7] The following table summarizes the stability of different linker types in human plasma based on available data.

Linker TypeCleavage MechanismStability in Human PlasmaKey Considerations
Val-Cit-PAB Protease-cleavable (e.g., Cathepsin B)High [3][4]Generally stable, but can be susceptible to cleavage by human neutrophil elastase, potentially leading to off-target toxicity.[4][8][9]
Glutamic acid-Val-Cit (EVCit) Protease-cleavable (e.g., Cathepsin B)Very High [10]Designed to resist premature cleavage by carboxylesterases found in rodent plasma, while maintaining high stability in human plasma.[10][11]
Pyrophosphate Enzymatic (e.g., Phosphatase)Very High [12]Demonstrates exceptional stability over extended periods in both mouse and human plasma and offers high hydrophilicity.[12]
Sulfatase-cleavable SulfataseHigh [12]Shows high stability in mouse plasma compared to Val-Cit linkers.[12]
Non-cleavable (e.g., Maleimidocaproyl) Proteolytic degradation of the antibodyVery High [1]Offers enhanced plasma stability but requires the entire antibody to be degraded for payload release.[1][9]

Experimental Protocols

The assessment of ADC stability in human plasma is a critical step in preclinical development.[13] Standardized protocols are employed to ensure the generation of reliable and comparable data.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and assess the stability of the ADC linker in human plasma over time.[13]

Methodology:

  • Incubation: The ADC is incubated in human plasma at a concentration of 100 µg/mL at 37°C.[13]

  • Time Points: Aliquots of the plasma sample are collected at multiple time points, for instance, 0, 6, 24, 48, 72, and 168 hours.[13]

  • Quantification: The samples are analyzed to measure the concentration of the intact ADC, the total antibody, and the released payload.[13]

    • ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to determine the amount of total antibody and the antibody-conjugated drug. The difference between these measurements indicates the extent of drug deconjugation.[6][13]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): A powerful technique to directly measure the intact ADC, free payload, and any payload adducts.[6][13][14] Immuno-affinity capture may be used to enrich the ADC from the plasma matrix before LC-MS analysis.[15]

In Vivo Plasma Stability Assay

Objective: To evaluate the stability of the ADC in a physiological environment.[6]

Methodology:

  • Administration: The ADC is administered intravenously to an appropriate animal model.[9]

  • Blood Sampling: Blood samples are collected at various time points after administration.[9]

  • Plasma Isolation: Plasma is separated from the collected blood samples.[9]

  • Analysis: The plasma samples are analyzed using methods like ELISA or LC-MS to quantify the intact ADC and any released payload, similar to the in vitro assay.[16]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the stability assessment of an ADC.

experimental_workflow cluster_invitro In Vitro Plasma Stability Assay cluster_invivo In Vivo Plasma Stability Assay invitro_start Incubate ADC in Human Plasma at 37°C invitro_sample Collect Aliquots at Various Time Points invitro_start->invitro_sample invitro_quantify Quantify Intact ADC, Total Antibody, and Released Payload invitro_sample->invitro_quantify invitro_analysis Analysis by ELISA or LC-MS invitro_quantify->invitro_analysis invivo_admin Administer ADC to Animal Model invivo_blood Collect Blood Samples invivo_admin->invivo_blood invivo_plasma Isolate Plasma invivo_blood->invivo_plasma invivo_analysis_2 Analyze Plasma by ELISA or LC-MS invivo_plasma->invivo_analysis_2

Caption: Workflow for in vitro and in vivo plasma stability assessment of ADCs.

payload_release_pathway ADC Antibody-Drug Conjugate (ADC) in Circulation Internalization Internalization into Target Tumor Cell ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Protease-mediated Cleavage of Val-Cit Linker Lysosome->Cleavage Release Self-immolation of PAB spacer & Payload Release Cleavage->Release Payload Active Payload Release->Payload

Caption: Intracellular cleavage pathway of a Val-Cit-PAB based linker.

References

A Head-to-Head Comparison of Protease-Cleavable Linkers for Antibody-Drug Conjugates: Benchmarking Alkyne-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. Protease-cleavable linkers are a cornerstone of modern ADC design, engineered to remain stable in systemic circulation and selectively release their potent cargo within the tumor microenvironment. This guide provides an objective comparison of the Alkyne-Val-Cit-PAB-OH linker against other common protease-cleavable linkers, supported by experimental data and detailed methodologies.

Mechanism of Action: The Val-Cit-PAB System

The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer is a widely adopted and clinically validated platform for protease-cleavable linkers in ADCs.[1][] The this compound linker builds upon this established system, incorporating an alkyne group for site-specific conjugation to an antibody.

The mechanism of drug release is a two-step process initiated upon internalization of the ADC into the target cancer cell. Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by proteases, particularly cathepsin B, which is often overexpressed in tumor cells.[3][][5] This cleavage event triggers a cascade of spontaneous electronic rearrangements within the PAB spacer, leading to the release of the unmodified, active cytotoxic payload.[6]

The alkyne moiety on the this compound linker provides a bioorthogonal handle for conjugation to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for precise control over the drug-to-antibody ratio (DAR) and the site of conjugation, leading to more homogeneous and well-defined ADCs.[7]

Comparative Performance Data

The choice of linker significantly impacts the stability, cleavage kinetics, and ultimately, the therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different protease-cleavable linkers.

Linker TypeConjugation ChemistryPlasma Stability (Human)Key CharacteristicsReference
Alkyne-Val-Cit-PAB Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)High (inferred from Val-Cit-PAB)Site-specific conjugation, homogeneous DAR.[7]
Val-Cit-PAB Thiol-maleimideHigh"Gold standard", well-characterized, susceptible to premature cleavage in mouse plasma by carboxylesterase 1c.[1][8]
Val-Ala-PAB Thiol-maleimideHighSimilar cleavage kinetics to Val-Cit, may offer improved hydrophilicity.[5][9]
Val-Lys-PAB Thiol-maleimideModerateGenerally less stable than Val-Cit and Val-Ala.[9]
Val-Arg-PAB Thiol-maleimideLowProne to faster cleavage, leading to lower in vivo stability.[9]
Glutamic acid-Val-Cit-PAB Thiol-maleimideHigh (improved in mouse plasma)Designed to resist cleavage by mouse carboxylesterase 1c.[10]
LinkerEnzymeRelative Cleavage RateReference
Val-Cit Cathepsin B+++[11]
Val-Ala Cathepsin B++[11]
Phe-Lys Cathepsin B++++[11]

Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups. The performance of this compound is inferred from the extensive data available for the Val-Cit-PAB core structure.

Experimental Protocols

Accurate and reproducible assessment of linker performance is paramount in ADC development. The following are detailed methodologies for key experiments used to evaluate protease-cleavable linkers.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict premature payload release in systemic circulation.

Materials:

  • ADC construct (e.g., with this compound linker)

  • Human, mouse, and rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or G magnetic beads

  • LC-MS system

Procedure:

  • Dilute the ADC to a final concentration of 100 µg/mL in plasma from different species.

  • Incubate the samples at 37°C with gentle agitation.

  • At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots and immediately store them at -80°C.

  • Thaw the samples and perform immunocapture of the ADC using Protein A or G magnetic beads to separate the ADC from plasma proteins.

  • Elute the captured ADC and analyze by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.

  • A stable linker will show minimal change in DAR over the incubation period.

Protocol 2: Lysosomal Stability and Cleavage Assay

This assay assesses the efficiency of payload release in a simulated lysosomal environment.

Materials:

  • ADC construct

  • Isolated liver lysosomes (human or rodent) or recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.

  • Initiate the reaction by adding isolated lysosomes or a known concentration of recombinant cathepsin B.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) with 1% formic acid).

  • Centrifuge the samples to pellet proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Visualizing the Process

Diagrams created using Graphviz (DOT language) help to illustrate the key processes involved in the function and evaluation of protease-cleavable linkers.

cluster_0 ADC in Circulation cluster_1 Tumor Cell ADC Antibody-Drug Conjugate (Alkyne-Val-Cit-PAB-Payload) Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Trafficking Payload Active Payload Lysosome->Payload Linker Cleavage Cell_Death Cell Death Payload->Cell_Death Induces

Caption: ADC mechanism of action.

Start ADC Sample in Plasma Incubation Incubate at 37°C (Time Points: 0-168h) Start->Incubation Capture Immunocapture ADC (Protein A/G beads) Incubation->Capture Analysis LC-MS Analysis (Determine DAR) Capture->Analysis Result Plasma Stability Profile Analysis->Result

Caption: Plasma stability assay workflow.

ADC_Sample ADC in Assay Buffer (pH 5.0) Add_Enzyme Add Cathepsin B or Lysosomes ADC_Sample->Add_Enzyme Incubate Incubate at 37°C (Time Points: 0-24h) Add_Enzyme->Incubate Quench Stop Reaction (Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis (Quantify Released Payload) Quench->Analyze Kinetics Cleavage Kinetics Profile Analyze->Kinetics

Caption: Lysosomal cleavage assay workflow.

References

Assessing the Bystander Effect of ADCs with Alkyne-Val-Cit-PAB-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a multi-faceted challenge where the choice of linker can be as critical as the antibody or the cytotoxic payload. The bystander effect, the ability of an ADC to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells, is a key attribute that can overcome tumor heterogeneity and enhance therapeutic efficacy.[1][2][] This guide provides a comparative assessment of the bystander effect mediated by ADCs utilizing the Alkyne-Val-Cit-PAB-OH linker system, supported by experimental data and detailed protocols.

The this compound linker is a cleavable linker system designed for precise payload release. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are upregulated in the tumor microenvironment.[][5][6] The p-aminobenzyl carbamate (B1207046) (PAB) spacer is a self-immolative unit that, upon cleavage of the Val-Cit linker, releases the unmodified payload.[1] The terminal alkyne group allows for site-specific conjugation to an antibody through click chemistry, offering a homogenous drug-to-antibody ratio (DAR).

Mechanism of Bystander Killing with this compound

The bystander effect of an ADC with an this compound linker is initiated upon internalization of the ADC into an antigen-positive (Ag+) tumor cell.[1] Once inside the lysosome, proteases cleave the Val-Cit linker, triggering the self-immolation of the PAB spacer and releasing the cytotoxic payload in its active form.[1][7] The ability of the released payload to induce a bystander effect is largely dependent on its physicochemical properties, particularly its membrane permeability.[2] Payloads that are neutral, uncharged, and hydrophobic can diffuse across the cell membrane into the tumor microenvironment and subsequently enter neighboring antigen-negative (Ag-) cells, inducing their apoptosis.[]

Bystander_Effect_Mechanism cluster_blood Systemic Circulation cluster_tme Tumor Microenvironment cluster_ag_pos Antigen-Positive (Ag+) Cell cluster_ag_neg Antigen-Negative (Ag-) Cell ADC ADC with This compound Linker Ag_pos_receptor Target Antigen ADC->Ag_pos_receptor 1. Binding Internalization Internalization Ag_pos_receptor->Internalization 2. Endocytosis Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage 3. Trafficking Payload_release Payload Release Cleavage->Payload_release 4. Self-immolation Payload_diffusion Payload Diffusion Payload_release->Payload_diffusion 5. Efflux Ag_neg_cell Neighboring Cell Apoptosis_neg Apoptosis Ag_neg_cell->Apoptosis_neg 7. Cytotoxicity Payload_diffusion->Ag_neg_cell 6. Influx

Mechanism of the bystander effect with a Val-Cit-PAB linker.

Comparative Performance Analysis

The choice of linker technology is a critical determinant of an ADC's bystander activity. Cleavable linkers, such as the Val-Cit dipeptide, are designed to release the payload in the tumor microenvironment, enabling the bystander effect. In contrast, non-cleavable linkers require lysosomal degradation of the antibody to release the payload, which often results in a charged molecule that cannot efficiently cross cell membranes, thus limiting bystander killing.[8][9]

Linker TypeExamplePayload Release MechanismMembrane Permeability of Released PayloadBystander EffectReference
Enzyme-Cleavable (Dipeptide) Val-Cit-PAB Cathepsin B cleavage in lysosomeHigh (for uncharged payloads like MMAE)Potent[1][8]
pH-Sensitive (Hydrazone)HydrazoneAcidic hydrolysis in endosomes/lysosomesModerate to HighPresent[10]
DisulfideDisulfideReduction in cytoplasmHighPresent[8]
Non-Cleavable SMCC Proteolytic degradation of antibodyLow (payload carries charged amino acid remnant)Minimal to None[8][9]

Quantitative Comparison of ADC Efficacy in Co-culture Models

ADCLinkerPayloadTargetCo-culture System (Ag+/Ag-)Bystander Killing (% of Ag- cell death)Reference
Trastuzumab-vc-MMAEVal-Cit MMAEHER2N87 (HER2+)/MCF7-GFP (HER2-)Increased with higher Ag+ cell ratio[8]
Brentuximab Vedotin (SGN-35)Val-Cit MMAECD30Karpas 299 (CD30+)/Raji (CD30-)Significant[8]
Trastuzumab-DM1 (T-DM1)SMCC (non-cleavable) DM1HER2KPL-4 (HER2+)/MDA-MB-468 (HER2-)Minimal[9]
huC242-DM4DisulfideDM4CanAgCOLO205 (CanAg+)/Raji (CanAg-)Significant[8]

Experimental Protocols for Assessing the Bystander Effect

A robust assessment of the bystander effect is crucial for the preclinical development of ADCs. A combination of in vitro and in vivo assays is typically employed.

In Vitro Co-Culture Bystander Assay

This assay is a fundamental method for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cells.

Methodology:

  • Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[1][11]

  • Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.[1]

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- monoculture.[1][11] Include an isotype control ADC.

  • Data Acquisition: Monitor cell viability over time using methods such as live-cell imaging to count the fluorescent Ag- cells or flow cytometry to differentiate and quantify the two cell populations.[12]

  • Data Analysis: A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture treated with the ADC indicates a bystander effect.[10][11]

In_Vitro_Bystander_Assay_Workflow start Start cell_selection Select Ag+ and GFP-labeled Ag- Cell Lines start->cell_selection co_culture Seed Cells in Monoculture and Co-culture Ratios cell_selection->co_culture adc_treatment Treat with ADC and Isotype Control co_culture->adc_treatment incubation Incubate for 72-120h adc_treatment->incubation data_acquisition Acquire Data: Live-cell Imaging or Flow Cytometry incubation->data_acquisition data_analysis Analyze Viability of GFP-labeled Ag- Cells data_acquisition->data_analysis end End data_analysis->end

Workflow for an in vitro co-culture bystander assay.
In Vivo Admixed Tumor Model

This model assesses the bystander effect in a more physiologically relevant setting.

Methodology:

  • Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.[1][12]

  • ADC Administration: Once tumors are established, administer the ADC and control antibodies intravenously.

  • Tumor Growth Monitoring: Measure tumor volume regularly. If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor their growth or regression.

  • Data Analysis: A significant inhibition of overall tumor growth in the admixed model compared to what would be expected from the killing of only Ag+ cells suggests an in vivo bystander effect. A reduction in the bioluminescence signal from the Ag- cells provides direct evidence of bystander killing.

Comparison of Linker Properties

The choice of linker impacts several key properties of an ADC beyond the bystander effect.

Linker_Comparison ValCit Val-Cit-PAB + Potent bystander effect + High plasma stability - Susceptible to premature cleavage by certain esterases NonCleavable Non-cleavable (e.g., SMCC) - Minimal bystander effect + Very high plasma stability - Payload retains charged amino acid Hydrazone Hydrazone + pH-dependent release + Bystander effect - Potential for premature release in circulation Disulfide Disulfide + Redox-potential dependent release + Bystander effect - Variable stability in circulation

Comparison of key properties of different ADC linkers.

Conclusion

The this compound linker system represents a refined approach to ADC design, enabling a potent bystander effect that is critical for treating heterogeneous tumors. The cleavable dipeptide and self-immolative spacer ensure efficient release of an unmodified, membrane-permeable payload, leading to the killing of adjacent antigen-negative cancer cells. As demonstrated by comparative data, this mechanism offers a significant advantage over ADCs with non-cleavable linkers, which largely lack bystander activity. The provided experimental protocols offer a framework for the robust evaluation of the bystander effect, a crucial step in the preclinical development of next-generation ADCs. The strategic choice of a cleavable linker like this compound can significantly broaden the therapeutic window and clinical utility of an ADC.

References

Validating Conjugation Efficiency: A Comparative Guide to Alkyne-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, particularly in the field of Antibody-Drug Conjugates (ADCs), the efficiency of conjugating a cytotoxic payload to a monoclonal antibody is a critical quality attribute. The Alkyne-Val-Cit-PAB-OH linker is a well-established component in ADC design, favored for its cathepsin B-cleavable Val-Cit dipeptide that enables selective payload release within tumor cells.[][2] This guide provides a comparative analysis of this compound's conjugation efficiency against alternative linkers, supported by experimental data and detailed methodologies for validation.

Performance Comparison of ADC Linkers

The conjugation efficiency is typically quantified by the Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[3][4] An optimal DAR is crucial, as a low ratio may diminish efficacy, while a high ratio can negatively impact pharmacokinetics, stability, and potentially increase toxicity.[4][5] The following table summarizes a comparison of this compound with other common linker technologies.

Linker TypeKey FeaturesTypical DARAdvantagesDisadvantages
This compound Protease-cleavable (Cathepsin B)3-4Well-established, high plasma stability.[2][5]Hydrophobicity can lead to aggregation at higher DARs; susceptible to premature cleavage by other enzymes like carboxylesterases.[2][6]
Valine-Alanine (Val-Ala) Protease-cleavable~7 (achievable)Improved hydrophilicity and stability in mouse plasma compared to Val-Cit.[7]-
Glucuronide Linkers Enzyme-cleavable (β-glucuronidase)-Minimal aggregation compared to dipeptide linkers; greater in vivo efficacy in some studies.[5]May not be as well-tolerated in vivo compared to Val-Cit-PAB.[5]
Exo-cleavable Linkers Enzyme-cleavable with modified peptide position>8 (achievable)Allows for higher DARs without aggregation; enhanced stability and resistance to premature cleavage.[6]Newer technology, less established than Val-Cit.
Disulfide Linkers Glutathione-sensitiveVariableCleavable in the reducing environment of the cytoplasm.Can exhibit instability in circulation, leading to premature drug release.[8]
Non-cleavable Linkers (e.g., SMCC) Stable, requires antibody degradation for payload releaseVariableIncreased plasma stability.[5]Limited "bystander effect"; efficacy is dependent on the payload retaining activity after antibody degradation.[5]

Experimental Protocols for Determining Conjugation Efficiency

Accurate determination of the DAR is paramount in ADC development. Several analytical techniques are employed for this purpose, each with its own set of advantages and limitations.

Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used, non-denaturing method that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[9][10]

Protocol:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in a high-salt buffer (e.g., 1M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[11][12]

  • Chromatographic System: Utilize an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High-salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 6.95).

  • Mobile Phase B: Low-salt buffer (e.g., 25 mM sodium phosphate, pH 6.95, with 20% isopropanol).

  • Gradient: Run a linear gradient from high to low salt concentration to elute the ADC species. Unconjugated antibody will elute first, followed by species with increasing DAR.

  • Detection: Monitor absorbance at 280 nm.

  • Data Analysis: Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[13]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is an orthogonal method to HIC, often used for cysteine-linked ADCs. This method typically involves the reduction of the ADC to separate its light and heavy chains.[3][13]

Protocol:

  • Sample Reduction: Reduce the ADC (e.g., 1 mg/mL) by adding a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of 50 mM and incubating at 37°C.[3]

  • Chromatographic System: Use an HPLC system with a reversed-phase column (e.g., Agilent PLRP-S).

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: Apply a gradient of increasing acetonitrile concentration to separate the light and heavy chains and their drug-conjugated forms.

  • Detection: Monitor absorbance at 280 nm.

  • Data Analysis: The weighted average DAR is calculated based on the peak areas of the light and heavy chains and their corresponding drug loads.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a powerful method for detailed DAR analysis and can identify different ADC forms.[14][15]

Protocol:

  • Sample Preparation: The ADC sample can be analyzed intact or after reduction. For intact analysis, desalting using a reversed-phase column with an acetonitrile gradient is performed online before MS analysis.[14]

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is coupled to the mass spectrometer.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF is used.

  • Data Acquisition: Acquire mass spectra of the eluting ADC species.

  • Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge state masses corresponding to the antibody with different numbers of conjugated drugs. The DAR is calculated from the relative abundance of these species.[3][14]

Visualizing Workflows and Pathways

To further clarify the processes involved in ADC development and validation, the following diagrams illustrate key workflows and mechanisms.

ADC_Action_Pathway cluster_circulation Systemic Circulation cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (pH 5.0-6.5) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Cathepsin B Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cleavage of Val-Cit Linker Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Figure 1. Mechanism of action for a Val-Cit linker-based ADC.

DAR_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis ADC_Sample ADC Sample Intact_ADC Intact ADC ADC_Sample->Intact_ADC Reduced_ADC Reduced ADC (Light & Heavy Chains) ADC_Sample->Reduced_ADC Reduction (DTT) HIC Hydrophobic Interaction Chromatography (HIC) Intact_ADC->HIC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Intact_ADC->LC_MS RP_HPLC Reversed-Phase HPLC (RP-HPLC) Reduced_ADC->RP_HPLC Reduced_ADC->LC_MS Chromatogram Chromatogram (Peak Areas) HIC->Chromatogram RP_HPLC->Chromatogram Mass_Spectrum Mass Spectrum (Deconvolution) LC_MS->Mass_Spectrum DAR_Calc DAR Calculation (Weighted Average) Chromatogram->DAR_Calc Mass_Spectrum->DAR_Calc

Figure 2. Workflow for DAR determination.

References

Safety Operating Guide

Personal protective equipment for handling Alkyne-Val-Cit-PAB-OH

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of Alkyne-Val-Cit-PAB-OH

Date of Compilation: 2025-12-09

This document provides essential guidance for the safe handling, use, and disposal of this compound, a key linker molecule often utilized in the development of antibody-drug conjugates (ADCs). Due to its association with potent cytotoxic agents, this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a cleavable linker designed for the targeted release of therapeutic agents.[1][2][3][4][] While the linker itself is not the active cytotoxic component, it is intrinsically linked to the delivery of highly potent drugs. Therefore, it must be handled with the same level of caution as a cytotoxic compound. The primary routes of occupational exposure include dermal contact, inhalation of aerosols or fine particles, and accidental ingestion.[6]

Key Hazards:

  • Potential for skin and eye irritation upon direct contact.

  • Risk of systemic effects if absorbed through the skin or inhaled.

  • The alkyne group may present chemical reactivity hazards under certain conditions.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and critical line of defense against exposure to hazardous chemicals.[7][8] The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecification
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be worn over the gown cuff. Change gloves immediately if contaminated or damaged.[9]
Eye and Face Protection Chemical splash goggles and a full-face shield must be worn to protect against splashes and aerosols.[6][9]
Protective Clothing A disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[6][9]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the compound as a powder or when there is a risk of aerosol generation.[8][9]
Foot Protection Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be considered when there is a risk of spills.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and access-restricted area.

  • Recommended storage conditions are typically at -20°C to maintain stability.[][10]

3.2. Preparation and Weighing (Solid Compound):

  • Preparation: All handling of the solid compound must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[11]

  • Decontamination: Before starting, decontaminate the work surface. Use disposable, plastic-backed absorbent paper to cover the work area to contain any potential spills.[12]

  • PPE: Don the required PPE as detailed in the table above.

  • Weighing: Use a dedicated, calibrated analytical balance within the containment area. Handle the compound with care to avoid generating dust.

  • Cleaning: After weighing, carefully clean all spatulas and surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as cytotoxic waste.

3.3. Solubilization and Dilution:

  • Solvent Addition: Add the desired solvent to the vial containing the pre-weighed this compound.

  • Dissolution: Cap the vial securely and mix gently by vortexing or sonication until the compound is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of accordingly.

  • Solid Waste: This includes used gloves, gowns, shoe covers, absorbent paper, and any other contaminated disposable items. These should be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container that is clearly labeled.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic liquids. Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.[13]

Spill Management

In the event of a spill, prompt and safe cleanup is essential to prevent exposure.

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Don PPE: If not already wearing it, don the full set of recommended PPE, including respiratory protection.

  • Containment: For liquid spills, use a spill kit with absorbent pads to contain the spill. For solid spills, gently cover the powder with damp absorbent material to avoid creating dust.

  • Cleanup: Carefully collect all contaminated materials and place them in the cytotoxic waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by a final rinse.

  • Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional safety office.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_area 1. Prepare Containment Area (Fume Hood/BSC) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decon 6. Decontaminate Work Area experiment->decon dispose 7. Dispose of Waste decon->dispose doff_ppe 8. Doff PPE dispose->doff_ppe spill Spill Occurs secure Secure Area spill->secure spill_ppe Don Full PPE secure->spill_ppe cleanup Contain & Clean Spill spill_ppe->cleanup spill_dispose Dispose as Cytotoxic Waste cleanup->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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